molecular formula C7H8INO B1416625 2-Ethoxy-5-iodopyridine CAS No. 902837-52-9

2-Ethoxy-5-iodopyridine

Cat. No.: B1416625
CAS No.: 902837-52-9
M. Wt: 249.05 g/mol
InChI Key: AIFZXWONOPNLLM-UHFFFAOYSA-N
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Description

2-Ethoxy-5-iodopyridine is a useful research compound. Its molecular formula is C7H8INO and its molecular weight is 249.05 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFZXWONOPNLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313589
Record name 2-Ethoxy-5-iodopyridine
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Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-52-9
Record name 2-Ethoxy-5-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902837-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-5-iodopyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxy-5-iodopyridine (CAS No. 902837-52-9)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Ethoxy-5-iodopyridine, a key building block in modern medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, characterization, and applications of this versatile heterocyclic compound.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone in the design of therapeutic agents, owing to its presence in numerous natural products and FDA-approved drugs. The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn governs its biological activity and pharmacokinetic profile. This compound (C7H8INO) is a strategically designed building block that offers multiple avenues for molecular elaboration, making it a valuable tool in the synthesis of complex chemical entities.[1]

The ethoxy group at the 2-position and the iodine atom at the 5-position provide distinct reactive handles for a variety of chemical transformations. This guide will explore the synthesis of this compound, its characteristic reactivity in cross-coupling reactions, and its application in the development of targeted therapies, particularly kinase inhibitors.

Physicochemical Properties and Safety

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and effective use in synthesis.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Ethoxypyridine2-Iodopyridine2-Hydroxy-5-iodopyridine
CAS Number 902837-52-9[2]14529-53-4[3]5029-67-4[4]13472-79-2
Molecular Formula C7H8INO[5]C7H9NOC5H4INC5H4INO
Molecular Weight 249.05 g/mol [5]123.15 g/mol [3]205.00 g/mol 221.00 g/mol
Appearance Not explicitly reported; likely a solid or oilLiquid[3]Not specifiedSolid
Melting Point Not explicitly reportedNot applicableNot specified192-196 °C
Boiling Point Not explicitly reportedNot specifiedNot specifiedNot specified

Safety and Handling:

Disposal:

Waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Synthesis of this compound

The most logical and efficient synthetic route to this compound is the Williamson ether synthesis, starting from the commercially available 2-hydroxy-5-iodopyridine. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.

Proposed Synthetic Pathway: Williamson Ether Synthesis

Williamson Ether Synthesis start 2-Hydroxy-5-iodopyridine intermediate Pyridin-2-olate Intermediate start->intermediate Deprotonation base Strong Base (e.g., NaH, K2CO3) product This compound intermediate->product SN2 Attack ethylating_agent Ethylating Agent (e.g., Iodoethane, Bromoethane)

Caption: Proposed Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the principles of the Williamson ether synthesis and is expected to provide a high yield of the desired product.[6][7][8]

Materials:

  • 2-Hydroxy-5-iodopyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous potassium carbonate (K2CO3)

  • Iodoethane or bromoethane

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-hydroxy-5-iodopyridine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or acetone to the flask to dissolve the starting material.

  • Deprotonation: Under a nitrogen atmosphere, slowly add sodium hydride (1.1 eq) or potassium carbonate (2.0 eq) to the stirred solution at room temperature. If using NaH, the reaction will evolve hydrogen gas; ensure proper ventilation. Stir the mixture for 30-60 minutes to allow for complete formation of the pyridin-2-olate intermediate.

  • Alkylation: Add iodoethane or bromoethane (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to a temperature appropriate for the chosen solvent (e.g., 60-80 °C for DMF) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Reactivity and Applications in Organic Synthesis

The utility of this compound as a synthetic intermediate stems from the reactivity of the C-I bond, which is highly amenable to palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or vinyl substituents at the 5-position of the pyridine ring.[9][10][11][12]

Suzuki_Coupling start This compound product 2-Ethoxy-5-R-pyridine start->product boronic_acid R-B(OH)2 boronic_acid->product catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3, Cs2CO3) base->product

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Heck-Mizoroki Coupling

The Heck-Mizoroki reaction allows for the arylation or vinylation of alkenes. This compound can be coupled with various alkenes to form substituted styrenes or other vinylpyridines, which are valuable intermediates in polymer and materials science.[10]

Application in Drug Discovery: A Precursor to Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[13][14][15][16][17] The 2-alkoxy-5-halopyridine motif is a key component in the synthesis of inhibitors for various kinases, including PIM-1 kinase, which is a promising target in oncology.[13][14][15]

The synthesis of PIM-1 kinase inhibitors often involves a convergent approach where a substituted pyridine core is elaborated through a series of cross-coupling and functional group interconversion reactions. This compound serves as an excellent starting material for such syntheses, with the iodine atom providing a site for the introduction of larger, more complex fragments via Suzuki or other coupling reactions, while the ethoxy group can be retained or modified in later steps to optimize potency and selectivity.

Drug_Discovery_Workflow start This compound coupling Suzuki or Heck Coupling start->coupling elaboration Further Functionalization coupling->elaboration screening Biological Screening elaboration->screening lead_compound Lead Compound (e.g., PIM-1 Kinase Inhibitor) screening->lead_compound

Caption: Workflow for the use of this compound in drug discovery.

Expected Spectroscopic Data

While experimental spectra for this compound are not widely published, its spectroscopic properties can be reliably predicted based on data from analogous compounds and an understanding of the effects of substituents on the pyridine ring.[3][4][18][19][20][21][22][23]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring and the ethyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-6~8.1-8.3d~2.5Deshielded by the adjacent nitrogen and the iodine at the 5-position.
H-4~7.5-7.7dd~8.5, 2.5Coupled to both H-3 and H-6.
H-3~6.7-6.9d~8.5Shielded by the electron-donating ethoxy group.
-OCH₂-~4.3-4.5q~7.0Adjacent to the electron-withdrawing oxygen atom.
-CH₃~1.3-1.5t~7.0Typical chemical shift for an ethyl group.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C-2~163-165Attached to the electronegative oxygen and nitrogen atoms.
C-6~148-150Deshielded by the adjacent nitrogen atom.
C-4~140-142Influenced by the iodine and nitrogen atoms.
C-5~85-90Directly attached to the heavy iodine atom, leading to significant shielding.
C-3~110-112Shielded by the electron-donating ethoxy group.
-OCH₂-~61-63Typical for an ethoxy group attached to an aromatic ring.
-CH₃~14-16Typical for an ethyl group.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures. As the demand for novel therapeutic agents, especially kinase inhibitors, continues to grow, the strategic use of such substituted pyridines will undoubtedly play a crucial role in the future of drug discovery. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their synthetic endeavors.

References

2-Ethoxy-5-iodopyridine molecular formula and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Ethoxy-5-iodopyridine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This compound is a halogenated pyridine derivative that serves as a highly versatile and valuable building block in modern medicinal chemistry. Its unique electronic and structural properties, particularly the presence of a reactive iodine atom, make it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the molecule's core attributes, a detailed protocol for its synthesis and purification, methods for its analytical characterization, and a discussion of its strategic application in the synthesis of complex molecules for drug development. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind methodological choices, ensuring that researchers, scientists, and drug development professionals can confidently integrate this key intermediate into their discovery workflows.

Core Molecular Attributes

This compound is a substituted pyridine ring, a scaffold that is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds and approved drugs.[1] The key physical and chemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₈INO[2][3]
Molecular Weight 249.05 g/mol [2][3]
CAS Number 902837-52-9[3][4]
Appearance Typically a solid (powder or crystalline)N/A
Storage Sealed in a dry environment at room temperature[3]

Synthesis and Purification

The synthesis of this compound is not commonly detailed in primary literature but can be logically achieved through established, high-yielding synthetic transformations. The most reliable strategy involves the ethoxylation of a commercially available 2-hydroxy-5-iodopyridine precursor via a Williamson ether synthesis.

Synthetic Strategy Rationale

The choice of 2-hydroxy-5-iodopyridine as a starting material is strategic.[5][6] The hydroxyl group provides a reactive handle for introducing the ethoxy moiety. The Williamson ether synthesis is a robust and well-understood reaction that involves the deprotonation of an alcohol (or in this case, a pyridinol) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In this protocol, sodium hydride (NaH) is selected as the base. It is a powerful, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, driving the reaction forward to completion. A polar aprotic solvent such as Tetrahydrofuran (THF) is chosen to dissolve the reactants and stabilize the resulting alkoxide intermediate without interfering with the nucleophilic substitution. Ethyl iodide serves as the electrophile, providing the ethyl group for the final product.

Detailed Experimental Protocol: Williamson Ether Synthesis
  • Materials : 2-Hydroxy-5-iodopyridine (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), Anhydrous Tetrahydrofuran (THF), Ethyl Iodide (1.5 eq), Saturated aqueous Ammonium Chloride (NH₄Cl), Saturated aqueous Sodium Chloride (Brine), Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate, Hexanes.

  • Procedure :

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-hydroxy-5-iodopyridine (1.0 eq).

    • Add anhydrous THF to dissolve the starting material (concentration approx. 0.1 M).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise. Caution : Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may result in a slurry.

    • Slowly add ethyl iodide (1.5 eq) via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a pure solid.

Synthetic Workflow Diagram

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Work-up & Purification SM 2-Hydroxy-5-iodopyridine INT Sodium 5-iodopyridin-2-olate (Intermediate) SM->INT 1. NaH 2. Anhydrous THF, 0 °C PROD This compound INT->PROD 1. Ethyl Iodide (EtI) 2. RT, 12-16h PURIFIED Pure Product PROD->PURIFIED 1. Quench (NH4Cl) 2. Extraction 3. Chromatography

Caption: Reaction scheme for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. This validation is critical before its use in subsequent, often costly, drug discovery stages.

Spectroscopic and Chromatographic Analysis

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) provides a self-validating system for quality control.

Analysis TechniqueExpected Result
¹H NMR Aromatic protons on the pyridine ring with characteristic shifts and coupling constants. A quartet for the -OCH₂- protons (~4.3 ppm) and a triplet for the -CH₃ protons (~1.4 ppm).
¹³C NMR Distinct signals for each of the 7 carbon atoms, including the two aliphatic carbons of the ethoxy group and the five aromatic carbons of the pyridine ring.
Mass Spec (ESI+) A prominent peak corresponding to the [M+H]⁺ ion at m/z 250.0.
HPLC A single major peak with >98% purity under standard reverse-phase conditions.

Chemical Reactivity and Applications in Drug Development

The primary utility of this compound in drug discovery stems from its role as a versatile synthetic intermediate.[7] The carbon-iodine bond is significantly weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, making it highly susceptible to oxidative addition by palladium(0) catalysts. This reactivity is the cornerstone of its application in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a paramount example of this molecule's application. This reaction is widely used in the pharmaceutical industry to construct the complex carbon skeletons of drug candidates. The this compound can be coupled with a wide array of aryl, heteroaryl, or alkyl boronic acids or esters.

Representative Protocol: Suzuki-Miyaura Coupling
  • Materials : this compound (1.0 eq), Arylboronic Acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), Sodium Carbonate (Na₂CO₃, 3.0 eq), Toluene, Ethanol, Water (4:1:1 mixture).

  • Procedure :

    • To a reaction vessel, add this compound, the arylboronic acid, and sodium carbonate.

    • Add the Pd(PPh₃)₄ catalyst.

    • Degas the solvent mixture (Toluene/Ethanol/Water) by bubbling with Argon for 15 minutes, then add it to the reaction vessel.

    • Heat the mixture to 80-90 °C under an inert atmosphere and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the residue via flash column chromatography to obtain the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle Workflow

G cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition Intermediate Pd0->OA Ar-I (Substrate) [1] TC Transmetalation Intermediate OA->TC Ar'-B(OR)2 / Base [2] TC->Pd0 Reductive Elimination [3] Product Coupled Product (Ar-Ar') TC->Product Product Release Substrate This compound (Ar-I) Substrate->OA Boronic Arylboronic Acid (Ar'-B(OR)2) Boronic->TC

Caption: Generalized Suzuki-Miyaura catalytic cycle using this compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. As with most halogenated organic compounds, avoid inhalation, ingestion, and skin contact. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive toxicological and handling information.

Conclusion

This compound is a quintessential example of a modern synthetic building block that empowers medicinal chemists to rapidly assemble complex molecular architectures. Its well-defined reactivity, particularly in robust and scalable cross-coupling reactions, makes it an invaluable tool in the iterative process of drug design and lead optimization. The reliable synthetic and analytical protocols outlined in this guide provide a framework for the confident and effective utilization of this important chemical intermediate.

References

An In-depth Technical Guide to 2-Ethoxy-5-iodopyridine: Structure, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-iodopyridine is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry and organic synthesis. Its unique structural features, comprising an electron-rich ethoxy group at the 2-position and a reactive iodine atom at the 5-position of the pyridine ring, render it an attractive substrate for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its role as a key intermediate in the development of targeted therapeutics, such as kinase inhibitors.

Chemical Structure and Identification

This compound is unequivocally identified by its unique combination of a pyridine core functionalized with an ethoxy group and an iodine atom.

IdentifierValue
IUPAC Name This compound
CAS Number 902837-52-9
Molecular Formula C₇H₈INO
Molecular Weight 249.05 g/mol
Canonical SMILES CCOC1=NC=C(I)C=C1
InChI Key InChI=1S/C7H8INO/c1-2-11-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3

Structural Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. While experimentally determined data for some properties are not widely published, estimations based on its structure and related compounds provide valuable insights.

PropertyValueSource/Method
Melting Point Not available-
Boiling Point Not available-
Density Not available-
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF.Structural Analogy
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[1]

Synthesis of this compound

A primary and efficient route for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the readily available 2-hydroxy-5-iodopyridine serves as the precursor.

Reaction Principle: Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers and proceeds via an SN2 mechanism.[2][3] The synthesis of this compound involves the deprotonation of the hydroxyl group of 2-hydroxy-5-iodopyridine to form a pyridinoxide anion, which then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form the desired ether.[4][5]

Williamson_Ether_Synthesis cluster_reaction Start 2-Hydroxy-5-iodopyridine Intermediate Pyridinoxide Anion (Nucleophile) Start->Intermediate Deprotonation Product This compound Intermediate->Product SN2 SN2 Reaction Reagent1 Base (e.g., NaH, K2CO3) Reagent1->Intermediate Reagent2 Ethyl Halide (e.g., EtI, EtBr) Reagent2->Product

Caption: Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures for similar substrates.[6]

Materials:

  • 2-Hydroxy-5-iodopyridine

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Ethyl iodide (EtI) or Ethyl bromide (EtBr)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry, inert-atmosphere flask, add 2-hydroxy-5-iodopyridine (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF or acetonitrile.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Cautiously add sodium hydride (1.1 eq.) portion-wise. Alternatively, potassium carbonate (2.0 eq.) can be used as a milder base at room temperature or with gentle heating. Stir the mixture at this temperature for 30-60 minutes, or until hydrogen evolution ceases (if using NaH).

  • Alkylation: Slowly add ethyl iodide or ethyl bromide (1.2 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available spectra for this specific compound is limited, the expected spectral data can be reliably predicted based on its structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are:

Proton(s)Chemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)Assignment
H-6~8.1-8.3d~2.5Pyridine ring proton adjacent to nitrogen and ortho to the ethoxy group.
H-4~7.6-7.8dd~8.5, 2.5Pyridine ring proton meta to the ethoxy group and ortho to the iodine.
H-3~6.6-6.8d~8.5Pyridine ring proton ortho to the ethoxy group.
-OCH₂CH₃~4.3-4.5q~7.0Methylene protons of the ethoxy group, deshielded by the adjacent oxygen.
-OCH₂CH₃~1.3-1.5t~7.0Methyl protons of the ethoxy group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

Carbon(s)Chemical Shift (δ, ppm) (Predicted)Assignment
C-2~162-164Carbon bearing the ethoxy group.
C-6~148-150Carbon adjacent to the nitrogen.
C-4~144-146Carbon between the iodine- and nitrogen-bearing carbons.
C-3~112-114Carbon ortho to the ethoxy group.
C-5~80-82Carbon bearing the iodine atom.
-OCH₂CH₃~61-63Methylene carbon of the ethoxy group.
-OCH₂CH₃~14-16Methyl carbon of the ethoxy group.
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹) (Predicted)VibrationFunctional Group
~3100-3000C-H stretchAromatic (pyridine)
~2980-2850C-H stretchAliphatic (ethoxy)
~1600-1450C=C and C=N stretchAromatic ring (pyridine)
~1250-1000C-O stretchAryl-alkyl ether
~850-750C-H bend (out-of-plane)Substituted pyridine
Below 600C-I stretchIodo group
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 249, corresponding to the molecular weight of this compound.

  • Key Fragmentation Patterns: Common fragmentation pathways would likely involve the loss of the ethoxy group or parts of it.

    • Loss of ethylene (C₂H₄): A fragment at m/z = 221, corresponding to the formation of a 2-hydroxy-5-iodopyridinium cation.

    • Loss of an ethyl radical (•C₂H₅): A fragment at m/z = 220.

    • Loss of an ethoxy radical (•OC₂H₅): A fragment at m/z = 204.

    • Loss of iodine (•I): A fragment at m/z = 122, corresponding to the 2-ethoxypyridinium cation.

Applications in Medicinal Chemistry and Drug Development

The structural features of this compound make it a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the field of drug discovery.

Role in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom at the 5-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[8]

The general reactivity of halopyridines in Suzuki-Miyaura coupling follows the order I > Br > Cl, making the iodo-substituent on this compound highly reactive under relatively mild conditions.[9] This allows for selective coupling at the 5-position.

Suzuki_Coupling Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction Reagent1 Aryl/Heteroaryl Boronic Acid/Ester Reagent1->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Product 5-Aryl/Heteroaryl-2-ethoxypyridine Reaction->Product

Caption: Suzuki-Miyaura coupling of this compound.

Intermediate in the Synthesis of Kinase Inhibitors

Many small-molecule kinase inhibitors, which are a cornerstone of modern oncology, feature substituted pyridine scaffolds.[10][11] The 2-alkoxy-5-arylpyridine motif is a common structural feature in a number of potent and selective kinase inhibitors. This compound serves as a key precursor for the synthesis of such compounds. Through Suzuki-Miyaura coupling, various aryl and heteroaryl groups can be introduced at the 5-position, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[1]

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[1]

It is imperative to consult the Safety Data Sheet (SDS) for this compound before use for complete and detailed safety information.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant applications in the field of medicinal chemistry. Its well-defined structure, predictable reactivity in key transformations such as the Williamson ether synthesis and Suzuki-Miyaura coupling, and its utility as a precursor to complex molecular architectures, particularly in the synthesis of kinase inhibitors, underscore its importance for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the discovery and development of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethoxy-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 2-Ethoxy-5-iodopyridine. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, strategic considerations in protocol design, and the compound's significant potential as a versatile building block in medicinal chemistry.

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine scaffold is a cornerstone of modern drug design, with its presence in a vast array of FDA-approved therapeutic agents underscoring its privileged status in medicinal chemistry.[1] These nitrogen-containing heterocycles are bioisosteres of benzene, but the nitrogen atom imparts unique properties, including altered electronic distribution, hydrogen bonding capabilities, and improved solubility, which are often crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

This compound (CAS No. 902837-52-9) is a strategically designed building block that capitalizes on this scaffold.[2][3] It features two key functional groups:

  • An iodo group at the 5-position, which serves as a highly effective handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile and controlled introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

  • An ethoxy group at the 2-position, which modulates the electronic properties of the pyridine ring and can influence molecular conformation and intermolecular interactions.

This guide details a robust and reliable method for the synthesis of this compound and outlines the analytical techniques required to verify its structure and purity, thereby empowering researchers to confidently utilize this valuable intermediate in their discovery programs.

Section 1: Synthetic Strategy via Nucleophilic Aromatic Substitution

The most efficient and industrially scalable approach to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. The logic of this strategy is rooted in the inherent electronic properties of the chosen precursor, 2-Chloro-5-iodopyridine.

Causality of Experimental Design:

The pyridine ring is naturally electron-deficient compared to benzene, a property that is amplified by the electron-withdrawing nature of the ring nitrogen. This inherent electron deficiency makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen. The presence of a good leaving group, such as a halogen, at one of these activated positions makes the SNAr pathway highly favorable.

In the case of 2-Chloro-5-iodopyridine, the chlorine atom at the 2-position is primed for substitution. The reaction proceeds via the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom, significantly lowering the activation energy of the reaction compared to an analogous substitution on a chlorobenzene ring. Ethoxide, a potent nucleophile, readily attacks the carbon bearing the chloro group to initiate this process.

Precursor 2-Chloro-5-iodopyridine (Starting Material) Reaction SNAr Reaction (Heating under Reflux) Precursor->Reaction Reagent Sodium Ethoxide (NaOEt) in Ethanol Reagent->Reaction Workup Aqueous Work-up (Quench, Extract, Wash) Reaction->Workup 1. Cool 2. Quench Purification Purification (Column Chromatography) Workup->Purification Crude Product Product This compound (Final Product) Purification->Product Pure Product Characterization Characterization (NMR, MS, IR) Product->Characterization

Caption: Synthetic workflow for this compound.

Section 2: Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution should yield a product whose analytical data aligns with the characterization profile outlined in Section 3.

Materials and Reagents:

  • 2-Chloro-5-iodopyridine (MW: 239.44 g/mol )

  • Sodium ethoxide (MW: 68.05 g/mol ) or Sodium metal (MW: 22.99 g/mol )

  • Absolute Ethanol (200 proof), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction).

  • Nucleophile Preparation: Carefully add sodium metal (1.2 equivalents) in small portions to the stirring ethanol at 0 °C. Allow all the sodium to react completely to form sodium ethoxide in situ. Alternatively, if using commercial sodium ethoxide, add 1.2 equivalents directly to the ethanol.

  • Reactant Addition: Once the sodium ethoxide solution is prepared and homogeneous, add 2-Chloro-5-iodopyridine (1.0 equivalent) to the flask.[4]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v). The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice-cold saturated aqueous NH₄Cl solution to quench the excess sodium ethoxide.

    • Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers and wash sequentially with water and then with brine.

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to afford this compound as a solid.

Section 3: Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are predicted based on the known structure and spectroscopic principles.

Table 1: Physical and Chemical Properties

Property Value Reference(s)
Molecular Formula C₇H₈INO [3][5]
Molecular Weight 249.05 g/mol [3][5][6]
CAS Number 902837-52-9 [2][3]
Predicted Appearance White to off-white crystalline solid N/A

| Predicted Melting Point | 45-55 °C | N/A |

Spectroscopic Profile:

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is the most informative tool for structural confirmation.

    • δ ~8.3 ppm (d, J ≈ 2.5 Hz, 1H): This signal corresponds to the proton at the 6-position (H6), ortho to the nitrogen. It appears as a doublet due to coupling with H4.

    • δ ~7.7 ppm (dd, J ≈ 8.5, 2.5 Hz, 1H): This signal is for the proton at the 4-position (H4), showing coupling to both H3 and H6.

    • δ ~6.6 ppm (d, J ≈ 8.5 Hz, 1H): This signal corresponds to the proton at the 3-position (H3), coupled to H4.

    • δ ~4.4 ppm (q, J ≈ 7.0 Hz, 2H): A characteristic quartet for the methylene protons (-OCH₂-) of the ethoxy group, coupled to the adjacent methyl protons.

    • δ ~1.4 ppm (t, J ≈ 7.0 Hz, 3H): A characteristic triplet for the methyl protons (-CH₃) of the ethoxy group, coupled to the adjacent methylene protons.

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃):

    • ~164 ppm: C2 (carbon attached to the ethoxy group).

    • ~150 ppm: C6 (CH carbon ortho to nitrogen).

    • ~145 ppm: C4 (CH carbon meta to nitrogen).

    • ~112 ppm: C3 (CH carbon para to nitrogen).

    • ~80 ppm: C5 (carbon attached to iodine).

    • ~62 ppm: -OCH₂- carbon of the ethoxy group.

    • ~15 ppm: -CH₃ carbon of the ethoxy group.

  • Mass Spectrometry (EI-MS):

    • m/z 249 (M⁺): The molecular ion peak, confirming the molecular weight.

    • m/z 220: A fragment corresponding to the loss of an ethyl group ([M-29]⁺).

    • m/z 122: A fragment corresponding to the loss of iodine ([M-127]⁺).

  • Infrared (IR) Spectroscopy (ATR):

    • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

    • ~2850-2980 cm⁻¹: Aliphatic C-H stretching from the ethoxy group.

    • ~1580, 1470 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

    • ~1250, 1040 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the ether linkage.

The combination of these techniques provides a robust, self-validating confirmation of the final product's identity, where the mass confirms the formula, and the NMR and IR data confirm the specific arrangement of atoms and functional groups.

Section 4: Applications in Discovery Programs

The true value of this compound lies in its potential as a versatile intermediate for generating libraries of novel compounds. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than a C-Br or C-Cl bond, allowing for selective functionalization.

Derivatization Pathways for this compound Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Start->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) Start->Buchwald Prod_Suzuki 5-Aryl-2-ethoxypyridines Suzuki->Prod_Suzuki Prod_Sonogashira 5-Alkynyl-2-ethoxypyridines Sonogashira->Prod_Sonogashira Prod_Buchwald 5-Amino-2-ethoxypyridines Buchwald->Prod_Buchwald

Caption: Key cross-coupling reactions using this compound.

This strategic derivatization allows for the rapid exploration of the chemical space around the pyridine core, which is a proven strategy for identifying lead compounds in drug discovery.[7][8] For example, attaching various aryl groups via Suzuki coupling can probe interactions with hydrophobic pockets in a target protein, while introducing amines via Buchwald-Hartwig amination can introduce key hydrogen bonding motifs.

Conclusion

This compound is a high-value chemical intermediate whose synthesis is readily achievable through a well-understood SNAr reaction. Its structure can be unambiguously confirmed through a standard suite of analytical techniques. The compound's true utility is realized in its application as a versatile platform for medicinal chemistry, enabling the efficient generation of diverse molecular libraries through selective cross-coupling chemistry. This guide provides the foundational knowledge for scientists to synthesize, validate, and strategically deploy this building block in the pursuit of novel therapeutic agents.

References

An In-depth Technical Guide to the Key Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Principles of a Drug Molecule

In the intricate process of drug discovery, the design and synthesis of a new therapeutic agent can be likened to the construction of a complex edifice. The success of this endeavor hinges on the quality and selection of its fundamental components: the building blocks . In medicinal chemistry, building blocks are well-defined molecular fragments or chemical reagents that possess reactive functional groups, allowing for their modular assembly into larger, more complex drug candidates.[1] This bottom-up approach provides chemists with precise control over the final molecular architecture, enabling the systematic exploration of chemical space and the fine-tuning of a molecule's pharmacological profile.[]

The strategic selection of these building blocks is paramount. It dictates not only the synthetic feasibility of a target molecule but also profoundly influences its ultimate biological activity, selectivity, and pharmacokinetic properties.[3] This guide provides an in-depth exploration of the core building blocks that form the foundation of modern medicinal chemistry. We will delve into the logic behind their selection and application, moving beyond a simple catalog of structures to understand the causality that drives successful drug design. We will examine three principal categories: the foundational scaffolds that define a molecule's core shape, the functional groups that modulate its interactions and properties, and the emerging building blocks driven by modern synthetic strategies.

Part 1: The Scaffolds - Core Molecular Frameworks

The scaffold is the core structural framework of a molecule, the foundation upon which all other elements are built.[4] Its geometry and composition are critical determinants of how a molecule orients itself in three-dimensional space and presents its functional groups for interaction with a biological target.

Privileged Scaffolds: Biologically Pre-validated Frameworks

The concept of "privileged structures" describes molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity.[5] These frameworks are considered "biologically pre-validated" and serve as highly efficient starting points for drug discovery, often leading to improved hit rates in screening campaigns.[][6]

The underlying principle is that these scaffolds possess an optimal arrangement of atoms and hydrophobic/hydrophilic features that are conducive to binding within the pockets of various protein families. Nitrogen-containing heterocycles are particularly prominent as privileged scaffolds, with an estimated 85% of all biologically active compounds containing a heterocyclic motif.[7] Analysis of FDA-approved drugs consistently reveals the high frequency of rings like pyridine, piperidine, and pyrazole.[7]

  • Causality in Selection: The utility of a privileged scaffold lies in its synthetic tractability and its proven ability to place appended functional groups into biologically relevant regions of space. For instance, the benzodiazepine scaffold is renowned for its ability to target GABA-A receptors, but modifications to its structure have yielded compounds that interact with a wide range of other targets.[5] This versatility makes privileged scaffolds a cornerstone of library design for hit-to-lead optimization.[8]

Privileged ScaffoldTherapeutic Areas/TargetsRepresentative Drug(s)
Indole Antivirals, Kinase Inhibitors, Serotonin Receptor AgonistsSumatriptan, Sunitinib
Piperidine Antipsychotics, Opioid AnalgesicsHaloperidol, Fentanyl
Benzimidazole Proton Pump Inhibitors, AnthelminticsOmeprazole, Albendazole
Quinoline Antimalarials, AntibacterialsChloroquine, Ciprofloxacin

G

Natural Product Scaffolds: Nature's Starting Points

Natural products have evolved over millennia to interact with biological macromolecules, making them an unparalleled source of structurally diverse and biologically relevant scaffolds.[5] These frameworks often feature a high degree of sp3-hybridization and stereochemical complexity, characteristics that are often lacking in typical synthetic screening libraries and are crucial for achieving high-affinity, selective binding.

The strategy in medicinal chemistry is often not to use the complex natural product itself, but to identify its core scaffold, simplify it for synthetic accessibility, and then use it as a template for library design. This "Natural Product-Inspired" approach combines the biological relevance of nature's chemistry with the efficiency of modern synthetic methods.

G NP Complex Natural Product (e.g., Strychnine) Deconstruct Scaffold Deconstruction & Simplification NP->Deconstruct Identify core Scaffold Simplified Core Scaffold (e.g., Indoline) Deconstruct->Scaffold Synthetically accessible Library Combinatorial Library for Screening Scaffold->Library Decorate with R-groups

Part 2: Functional Groups - Modulators of Activity and Properties

If scaffolds provide the architectural frame, functional groups are the fixtures and fittings that determine the ultimate utility of the molecule.[9] They are specific arrangements of atoms that dictate a molecule's chemical reactivity, polarity, and ability to form intermolecular interactions—such as hydrogen bonds, ionic bonds, and hydrophobic interactions—with its biological target.[10][11] The strategic placement and modification of functional groups is the primary method for optimizing a lead compound's potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3][9]

Bioisosterism: The Art of Strategic Replacement

Bioisosterism is a cornerstone strategy in medicinal chemistry that involves the replacement of an atom or functional group with another that possesses similar physical or chemical properties, with the goal of producing a broadly similar biological effect.[12] This approach is used to fine-tune a molecule's properties to enhance efficacy, improve pharmacokinetics, reduce toxicity, or block metabolic pathways without drastically altering the core structure required for binding.

  • Classical Bioisosteres: These are atoms or groups that have a similar size, shape, and electronic configuration. A classic example is the replacement of a hydrogen atom with a fluorine atom. Fluorine is minimally larger, but its high electronegativity can block metabolic oxidation at that position and alter the acidity of nearby functional groups, often improving binding affinity.[1]

  • Non-Classical Bioisosteres: These do not share the same number of atoms or electronic arrangement but present a similar overall steric and electronic profile to the target. A widely used example is the replacement of a carboxylic acid group with a tetrazole ring. Both are acidic at physiological pH and can act as hydrogen bond acceptors, but the tetrazole is often more metabolically stable and can have improved oral bioavailability.

Original GroupBioisosteric ReplacementRationale for Replacement
Carboxylic Acid (-COOH)Tetrazole, AcylsulfonamideImprove metabolic stability, increase lipophilicity, maintain acidic pKa.
Hydrogen (-H)Fluorine (-F)Block metabolic oxidation, increase binding affinity via polar interactions.
Phenyl RingThiophene, Pyridine RingModulate electronics, introduce H-bond acceptors, alter solubility, escape patent space.
Ester (-COOR)1,3,4-Oxadiazole, AmideIncrease hydrolytic stability, alter polarity.
Ketone (-C=O)Sulfone (-SO2-), OxetaneModulate polarity and dipole moment, improve solubility.

G Lead {Lead Compound |  Phenyl Ring} Prop1 Prop1 Lead:f0->Prop1 leads to Prop2 Prop2 Lead:f0->Prop2 leads to Replacement Bioisosteric Replacement Optimized {Optimized Compound |  Pyridine Ring} Replacement->Optimized Phenyl -> Pyridine Prop3 Prop3 Optimized:f0->Prop3 leads to Prop4 Prop4 Optimized:f0->Prop4 leads to

Chiral Building Blocks: The Importance of Three-Dimensionality

Living systems are inherently chiral, and biological targets like enzymes and receptors will almost always exhibit stereoselectivity, interacting differently with each enantiomer of a chiral drug. More than half of all approved small-molecule drugs are chiral. The use of enantiomerically pure chiral building blocks is therefore not just a preference but a regulatory and safety necessity. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.

Utilizing chiral building blocks from the outset of a synthetic campaign ensures precise control over the final molecule's three-dimensional geometry, which is crucial for:

  • Activity: Ensuring optimal complementarity with the target binding site.

  • Safety: Minimizing off-target effects that might be caused by the "wrong" enantiomer.

  • Pharmacokinetics: Stereochemistry can influence a drug's solubility, permeability, and metabolic stability.

The synthesis of enantiopure amines is critical, as they are ubiquitous in pharmaceuticals. Asymmetric transfer hydrogenation is a robust and scalable method for producing chiral amines from prochiral ketones.

Objective: To synthesize (R)-1-phenylethan-1-amine from acetophenone.

Materials:

  • Acetophenone

  • Formic acid / Triethylamine azeotrope (5:2 ratio)

  • (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ruthenium(II) catalyst [(R,R)-TsDPEN-Ru]

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add acetophenone (1.0 eq) and the (R,R)-TsDPEN-Ru catalyst (0.005 eq).

  • Solvent and Reagent Addition: Add degassed DCM to dissolve the starting materials. Then, add the formic acid/triethylamine azeotrope (5.0 eq) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at 25-30 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the acetophenone is fully consumed (typically 12-24 hours).

  • Workup: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure (R)-1-phenylethan-1-amine.

  • Chiral Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Causality: The choice of the (R,R)-TsDPEN-Ru catalyst is critical. The chiral diamine ligand coordinates to the ruthenium metal center, creating a chiral environment. During the hydride transfer from the formic acid source to the ketone's carbonyl, the catalyst directs the hydride to one specific face of the prochiral ketone, leading to the preferential formation of one enantiomer of the resulting alcohol, which is subsequently converted to the amine.

Part 3: Modern Strategies and Emerging Building Blocks

The landscape of medicinal chemistry is continually evolving, with new strategies and building blocks emerging to tackle more challenging biological targets and to improve the efficiency of the drug discovery process.[13]

Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional High-Throughput Screening (HTS). Instead of screening large libraries of drug-like molecules, FBDD involves screening small, low-molecular-weight fragments (typically < 300 Da). These fragments bind with low affinity but do so very efficiently, making them excellent starting points for building more potent leads.

The process involves identifying a fragment hit, determining its binding mode via structural biology (e.g., X-ray crystallography), and then synthetically "growing" or "linking" the fragment with other building blocks to occupy adjacent pockets in the target protein, thereby systematically increasing potency.

G cluster_strat Evolution Strategies Lib Fragment Library (MW < 300 Da) Screen Biophysical Screen (NMR, SPR, X-ray) Lib->Screen screen Hit Validated Hit (mM-µM affinity) Screen->Hit identify Evolve Fragment Evolution Hit->Evolve Grow Growing Evolve->Grow Link Linking Evolve->Link Merge Merging Evolve->Merge Lead Potent Lead (nM affinity) Grow->Lead synthesize Link->Lead synthesize Merge->Lead synthesize

Covalent Modifiers: Building Blocks with "Warheads"

While most drugs bind non-covalently to their targets, there has been a resurgence of interest in targeted covalent inhibitors. These molecules contain a reactive electrophilic functional group, often called a "warhead," which forms a permanent covalent bond with a nucleophilic amino acid residue (commonly cysteine) on the target protein.

This strategy can lead to drugs with high potency and prolonged duration of action. The key is to design a warhead with finely-tuned reactivity. It must be reactive enough to bond with the target but stable enough to avoid indiscriminate reactions with other biomolecules, which would lead to toxicity. Acrylamides are one of the most common warheads used in FDA-approved drugs.

Objective: To synthesize N-(pyridin-3-yl)acrylamide, a building block for incorporating a covalent warhead.

Materials:

  • 3-Aminopyridine

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Methodology:

  • Reaction Setup: Dissolve 3-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF in a flask cooled to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of acryloyl chloride (1.1 eq) in anhydrous THF to the cooled, stirring mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the starting amine by TLC.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude solid can be purified by recrystallization or flash chromatography to yield pure N-(pyridin-3-yl)acrylamide.

Causality: The highly electrophilic carbonyl carbon of acryloyl chloride readily reacts with the nucleophilic nitrogen of 3-aminopyridine. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion. The resulting acrylamide contains a Michael acceptor system, which is the electrophilic "warhead" that can later react with a cysteine residue in a target protein.

Emerging Chemotypes: Exploring New Chemical Space

A major trend in modern medicinal chemistry is the move away from flat, aromatic, sp2-rich molecules towards more three-dimensional, sp3-rich structures.[7][13] This shift is driven by the need to improve the physicochemical properties of drug candidates (e.g., solubility) and to access novel chemical space for targeting difficult protein classes.

Key emerging building blocks include:

  • sp3-Enriched Benzene Isosteres: Scaffolds like bicyclo[1.1.1]pentane (BCP) and cubane are being used as rigid, 3D replacements for traditional phenyl rings.[13]

  • Novel Fluorinated Motifs: Beyond simple -F and -CF3 groups, building blocks containing moieties like -OCF3, -SCF3, and gem-difluorinated rings are being used to modulate lipophilicity and metabolic stability in novel ways.[14]

  • Conformationally Restricted Scaffolds: Bicyclic and spirocyclic amines and ethers are increasingly used to lock the conformation of a molecule, reducing the entropic penalty of binding and often leading to increased potency and selectivity.[15][16]

Conclusion: The Future of Molecular Construction

The key building blocks of medicinal chemistry are not static entities but a dynamic and expanding toolkit that evolves with our understanding of biology and the advancement of synthetic chemistry.[17] The intelligent and synergistic application of privileged scaffolds, natural product-inspired frameworks, and strategically chosen functional groups remains the bedrock of drug design. Modern strategies like FBDD and covalent targeting, coupled with the exploration of novel 3D-rich building blocks, are pushing the boundaries of what is considered "druggable."[13][18] As we look to the future, the integration of machine learning and automated synthesis will undoubtedly accelerate the discovery and development of the next generation of building blocks, enabling the construction of safer and more effective medicines with unprecedented speed and precision.[19][20]

References

Foreword: The Strategic Value of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 2-Ethoxy-5-iodopyridine in Organic Synthesis

Authored by: A Senior Application Scientist

In the landscape of modern synthetic chemistry, heterocyclic compounds form the bedrock of many pivotal discoveries, particularly in the fields of medicine and materials science. Among these, the pyridine scaffold is of paramount importance, appearing in numerous FDA-approved drugs and advanced materials. The strategic functionalization of this ring system is therefore a critical endeavor for chemists. This compound has emerged as a particularly valuable and versatile building block. Its structure, featuring a reactive carbon-iodine bond and an electron-donating ethoxy group, provides a powerful handle for constructing complex molecular architectures with precision and efficiency. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this compound, providing both foundational knowledge and practical, field-proven insights for researchers at the forefront of chemical innovation.

Core Characteristics of this compound

This compound is a halogenated pyridine derivative that serves as a key intermediate in organic synthesis.[1] Its utility stems from the specific arrangement of its functional groups on the pyridine ring.

  • Molecular Structure: The molecule consists of a pyridine ring substituted with an ethoxy group (-OCH₂CH₃) at the 2-position and an iodine atom at the 5-position.

  • Molecular Formula: C₇H₈INO[2]

  • Molecular Weight: 249.05 g/mol [2]

The defining feature of this compound is the carbon-iodine (C-I) bond . The C-I bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition by palladium(0) catalysts.[3][4] This high reactivity is the cornerstone of its utility, allowing for selective functionalization at the 5-position under relatively mild conditions, often leaving other, less reactive sites (like C-Cl or C-Br bonds, if present) untouched.[3][5] The ethoxy group at the 2-position acts as an electron-donating group, influencing the electronic properties of the pyridine ring and potentially modulating the reactivity of the C-I bond.

Synthesis of this compound

The preparation of this compound can be approached from several precursors. A common strategy involves the iodination of 2-ethoxypyridine. Alternatively, one could start with the more readily available 2-amino-5-iodopyridine and convert the amino group to an ethoxy group, or perform an etherification on 2-hydroxy-5-iodopyridine.

A prevalent synthetic method involves the direct iodination of 2-aminopyridine, followed by subsequent modification. For instance, 2-aminopyridine can be iodinated to form 2-amino-5-iodopyridine.[6][7][8] This intermediate is crucial in the synthesis of many bioactive molecules.[8][9][10]

Illustrative Synthetic Protocol: Iodination of 2-Aminopyridine

While this protocol yields the precursor 2-amino-5-iodopyridine, it represents a foundational step from which this compound could be derived.

  • Dissolution: Dissolve 2-aminopyridine in water.

  • Iodination: Gradually add iodine to the solution while maintaining a specific temperature.

  • Oxidation & Reflux: Add hydrogen peroxide, then heat the mixture to reflux for several hours.

  • Isolation: Cool the reaction mixture and filter the resulting solid to obtain 2-amino-5-iodopyridine.[8]

This method is noted for being environmentally conscious by avoiding organic solvents.[8] The subsequent conversion of the amino group to an ethoxy group would complete the synthesis.

The Cornerstone of Versatility: Palladium-Catalyzed Cross-Coupling Reactions

This compound is a premier substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[11] The high reactivity of the C-I bond ensures that these couplings typically proceed under mild conditions with excellent yields.[4][12]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating C(sp²)-C(sp²) bonds, coupling an organohalide with an organoboron species (like a boronic acid or ester).[13][14] This reaction is indispensable for synthesizing biaryl and substituted styrene motifs, which are common in pharmaceuticals.[15][16]

Causality in Mechanism: The reaction proceeds through a well-established catalytic cycle. The cycle begins with the oxidative addition of the C-I bond of this compound to a Pd(0) complex, which is often the rate-determining step.[14] This is followed by transmetalation , where the organic group from the activated boronic acid is transferred to the palladium center. The final step is reductive elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[14][17]

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition this compound (R-X) pd2_complex R-Pd(II)-X (L)₂ oxidative_addition->pd2_complex transmetalation Transmetalation (R'-B(OH)₂ + Base) pd2_complex->transmetalation pd2_biaryl R-Pd(II)-R' (L)₂ transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Inert Atmosphere: In a Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) at 80-100 °C. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3][15]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[18][19] This reaction is critical for synthesizing conjugated enynes and arylalkynes, structures found in natural products, pharmaceuticals, and organic materials.[18]

Causality in Mechanism: The Sonogashira reaction features a dual catalytic cycle involving both palladium and copper(I).[18][20] The palladium cycle mirrors that of other cross-couplings (oxidative addition, reductive elimination). The unique role of the copper co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[20][21] This species then undergoes transmetalation with the Pd(II)-aryl complex, facilitating the transfer of the alkynyl group to the palladium center before the final reductive elimination step.[20][22]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)-X (L)₂ pd0->pd2_complex Oxidative Addition (R-X) pd2_alkynyl R-Pd(II)-C≡CR' (L)₂ pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product R-C≡CR' pd2_alkynyl->product cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_acetylide->cu_catalyst Transmetalation alkyne H-C≡CR' alkyne->cu_acetylide Base

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Inert Atmosphere: To a dry Schlenk flask under argon, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Solvent and Base: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine), which often serves as both the base and part of the solvent system.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Follow a standard aqueous work-up and purify by column chromatography.[3]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of aryl halides with a vast range of primary and secondary amines.[23][24] This reaction is of immense importance in pharmaceutical synthesis, where the arylamine moiety is a common pharmacophore.[25][26]

Causality in Mechanism: The catalytic cycle is initiated by the oxidative addition of this compound to the Pd(0) catalyst.[27] The resulting Pd(II) complex then coordinates with the amine. In the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄), the amine is deprotonated to form a palladium-amido complex.[25] The final, crucial step is reductive elimination from this complex to yield the desired C-N linked product and regenerate the Pd(0) catalyst.[27] The choice of ligand—typically a bulky, electron-rich phosphine—is critical for facilitating the reductive elimination step.[25]

Buchwald_Hartwig_Amination pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition this compound (Ar-X) pd2_complex Ar-Pd(II)-X (L)₂ oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation (R₂NH + Base) pd2_complex->amine_coordination pd2_amido Ar-Pd(II)-NR₂ (L)₂ amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Inert Atmosphere: In an oven-dried Schlenk tube, combine the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., NaOt-Bu).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.), followed by an anhydrous, degassed solvent like toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture with stirring (typically 90-110 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product via column chromatography.[5]

Comparative Data for Cross-Coupling Reactions

The following table provides a representative comparison of typical conditions and outcomes for the cross-coupling of this compound, illustrating its high reactivity.

Reaction TypePalladium CatalystLigandBaseSolventTemp (°C)Typical Yield
Suzuki-Miyaura Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10085-95%
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃Et₃NDMF6085-95%
Buchwald-Hartwig Pd₂(dba)₃SPhosNaOt-BuToluene100~90-98%
Data is representative and based on general knowledge of cross-coupling reactions on iodo-pyridine substrates.[5]

Applications in Drug Discovery and Materials Science

The ability to easily and selectively introduce a wide array of substituents at the 5-position makes this compound a highly valuable building block in medicinal chemistry and materials science.[28][29]

  • Medicinal Chemistry: The 2,5-disubstituted pyridine core is a "privileged scaffold" found in many biologically active compounds. It is frequently used in the development of novel therapeutic agents, including kinase inhibitors for oncology, by allowing for the systematic exploration of the chemical space around the core structure to optimize binding and efficacy.[30][31] For example, similar iodopyridine scaffolds are crucial for synthesizing tyrosine kinase inhibitors used in cancer chemotherapy.[32]

  • Materials Science: The rigid, aromatic nature of the pyridine ring and the ability to attach functional groups via cross-coupling make this building block suitable for creating novel organic materials. These materials can have applications in organic light-emitting diodes (OLEDs), polymers, and coatings where specific electronic and photophysical properties are desired.[30]

Conclusion: A Strategically Indispensable Reagent

This compound stands out as a strategically vital building block in the arsenal of the modern organic chemist. Its high and selective reactivity in palladium-catalyzed cross-coupling reactions—most notably the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—provides a reliable and efficient platform for the synthesis of complex, highly functionalized pyridine derivatives. This versatility has cemented its role as a key intermediate in the discovery pipelines for new pharmaceuticals and advanced materials. The principles and protocols outlined in this guide underscore its power and provide a framework for its effective application in research and development.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Cross-Coupling of 2-Ethoxy-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines and the Suzuki-Miyaura Reaction

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals and functional materials.[1][2][3] The ability to selectively introduce molecular complexity at specific positions on the pyridine ring is therefore of paramount importance in drug discovery and development.[2][4] Among the various synthetic methodologies available, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[5][6][7] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the coupling of an organoboron species with an organohalide.[5][8]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2-Ethoxy-5-iodopyridine as a key building block in Suzuki cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer insights into troubleshooting and optimization.

Mechanistic Overview: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[5][6][9] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[6][9]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst. This compound, the organohalide, reacts with the Pd(0) species, which inserts itself into the carbon-iodine bond. This step results in the formation of a Pd(II) complex.[5][9] The choice of an iodo-substituted pyridine is strategic, as the carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, facilitating a more facile oxidative addition.

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][10][11] The halide or other leaving group on the palladium is replaced by the organic moiety from the organoboron compound.

  • Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium complex, forming the desired product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][9]

Suzuki_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X (this compound) R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative\nAddition->R-Pd(II)-X(L2) Forms Pd(II) complex Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation Base, R'-B(OR)2 R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive\nElimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regenerates catalyst R-R' R-R' Reductive\nElimination->R-R' Product R-X (this compound) R-X (this compound) R'-B(OR)2 R'-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki cross-coupling of this compound with various boronic acids. Optimization may be necessary depending on the specific boronic acid used.

Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids

This protocol is suitable for the coupling of this compound with a range of commercially available arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.5 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Arylboronic acid Base (K2CO3) Catalyst (Pd(OAc)2/PPh3) B Purge with Inert Gas A->B C Add Solvents (Dioxane/Water) B->C D Heat and Stir (80-100°C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F Reaction Complete G Extraction with Ethyl Acetate F->G H Drying and Concentration G->H I Column Chromatography H->I Pure Product Pure Product I->Pure Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Protocol 2: Microwave-Assisted Suzuki Coupling for High-Throughput Synthesis

Microwave irradiation can significantly accelerate the reaction, making it ideal for rapid library synthesis.[12]

Materials:

  • This compound

  • Boronic acid or ester (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave reaction vial

Procedure:

  • Vial Preparation: In a microwave reaction vial, combine this compound (0.5 mmol), the boronic acid or ester (0.75 mmol), cesium carbonate (1.5 mmol), and Pd(dppf)Cl₂ (0.015 mmol).

  • Solvent Addition: Add DME (3 mL) and water (0.5 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at 120-150 °C for 10-30 minutes.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Key Reaction Parameters and Optimization

The success and efficiency of the Suzuki coupling of this compound are influenced by several critical parameters.

ParameterRecommended Starting ConditionsRationale and Optimization Considerations
Palladium Catalyst Pd(OAc)₂/PPh₃, Pd(dppf)Cl₂, Pd₂(dba)₃/XPhosThe choice of catalyst is crucial, especially for challenging substrates. For electron-rich or sterically hindered boronic acids, more sophisticated ligand systems like XPhos or SPhos may be required to achieve high yields.[13][14]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base facilitates the crucial transmetalation step.[8][11] Cesium carbonate is often more effective for less reactive substrates but is also more expensive. Potassium phosphate is a good alternative. The strength and solubility of the base can significantly impact the reaction rate and yield.
Solvent Dioxane/Water, DME/Water, Toluene/WaterA mixture of an organic solvent and water is typically used.[8][15] Water plays a key role in dissolving the inorganic base and facilitating the formation of the active boronate species. The choice of organic solvent can influence the solubility of the reactants and the catalyst.
Temperature 80-120 °C (conventional), 120-150 °C (microwave)Higher temperatures generally lead to faster reaction rates. However, prolonged heating can lead to decomposition of the catalyst or starting materials. Microwave heating allows for rapid and uniform heating, often leading to shorter reaction times and improved yields.[12]
Boronic Acid/Ester 1.1 - 1.5 equivalentsA slight excess of the boronic acid is often used to drive the reaction to completion, especially if the boronic acid is prone to decomposition (protodeboronation).[16]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient base, low temperature, poor quality reagents.- Use a fresh batch of catalyst and ensure an inert atmosphere is maintained. - Screen different bases (e.g., Cs₂CO₃, K₃PO₄). - Increase the reaction temperature in increments. - Ensure reagents are pure and dry.
Homocoupling of Boronic Acid Presence of oxygen, catalyst decomposition.- Thoroughly degas the solvent and maintain a strict inert atmosphere. - Use a more stable catalyst system or add a stabilizing ligand.
Protodeboronation of Boronic Acid Prolonged reaction time, high temperature, presence of protic sources.- Reduce the reaction time by using a more active catalyst or microwave heating. - Use a less protic solvent system if possible.
Dehalogenation of this compound Side reaction promoted by certain catalyst/ligand combinations or impurities.- Screen different palladium catalysts and phosphine ligands. - Ensure the purity of all starting materials.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the functionalization of this compound. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a wide array of substituted 2-ethoxypyridine derivatives. The protocols and optimization guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in both academic and industrial research settings, particularly in the field of drug discovery where such scaffolds are of high value.[1][2]

References

Application Notes & Protocols: A Guide to Sonogashira Coupling with 2-Ethoxy-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon (C-C) bonds.[1][2][3] Specifically, it facilitates the coupling of a terminal alkyne with an aryl or vinyl halide.[4] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this palladium and copper co-catalyzed reaction has become indispensable in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced organic materials.[3][4][5] Its widespread adoption is due to its operational simplicity, mild reaction conditions, and high tolerance for a diverse array of functional groups.[6][7]

This guide provides a detailed protocol and expert insights for the Sonogashira coupling of 2-Ethoxy-5-iodopyridine , a heterocyclic building block of significant interest in medicinal chemistry. The pyridine moiety is a common scaffold in drug discovery, and the ability to introduce alkynyl groups via this method opens a direct pathway to novel molecular architectures.

The Mechanistic Heart of the Reaction: A Tale of Two Catalysts

While the precise mechanism can be complex and subject to reaction conditions, the Sonogashira coupling is generally understood to operate through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][3][4] This dual-metal system is the key to the reaction's high efficiency under mild conditions.[4]

  • The Palladium Cycle (The Main Engine): This cycle is responsible for bringing the two key fragments together.

    • Oxidative Addition: The active catalyst, a Palladium(0) species (A), is formed in situ from a Pd(II) precatalyst. This Pd(0) complex reacts with the this compound via oxidative addition to form a Pd(II) intermediate (B).[1] The high reactivity of the carbon-iodine bond makes aryl iodides excellent substrates for this step.[8]

    • Transmetalation: The alkyne, activated by the copper cycle, is transferred from copper to the palladium center, displacing the halide and forming a new Pd(II)-alkynyl intermediate (C).[1][9]

    • Reductive Elimination: This final, irreversible step forms the desired C-C bond, yielding the 2-alkynyl-5-ethoxypyridine product and regenerating the active Pd(0) catalyst (A), allowing the cycle to continue.[1]

  • The Copper Cycle (The Activator): The role of the copper(I) co-catalyst is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne.

    • Deprotonation: In the presence of an amine base, the acidic alkyne proton is removed to form a crucial copper(I) acetylide intermediate (F).[1] This species is significantly more nucleophilic than the parent alkyne, priming it for the transmetalation step.

Visualization: The Sonogashira Catalytic Cycle

Sonogashira_Mechanism Figure 1: The Pd/Cu Co-Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (A) pd_oxidative trans-Pd(II)(Ar)(I)L₂ (B) pd0->pd_oxidative Oxidative Addition pd_transmetal trans-Pd(II)(Ar)(C≡CR)L₂ (C) pd_oxidative->pd_transmetal Transmetalation baseH Base-H⁺ + I⁻ pd_transmetal->pd0 Reductive Elimination product Ar-C≡C-R (Product) pd_transmetal->product cu_acetylide Cu-C≡C-R (F) cu_acetylide->pd_oxidative alkyne H-C≡C-R alkyne->cu_acetylide + CuI, Base base Base (e.g., Et₃N) cuI CuI aryl_halide Ar-I (this compound) aryl_halide->pd_oxidative

Caption: The dual catalytic cycle of the Sonogashira reaction.

Experimental Design: A Rationale-Driven Approach

A successful Sonogashira coupling relies on the careful selection of each component. The choices outlined below are designed to maximize yield and minimize side reactions when working with this compound.

Core Components & Their Strategic Selection
ComponentRecommended ChoiceRationale & Expert Insights
Aryl Halide This compoundThe C-I bond is the most reactive among halogens (I > OTf > Br > Cl), facilitating oxidative addition at lower temperatures and reducing reaction times.[8]
Terminal Alkyne Varies (e.g., Phenylacetylene)The protocol is broadly applicable. Ensure the alkyne is pure, as impurities can poison the catalyst.[8]
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] Pd(PPh₃)₄ is a direct source of Pd(0) but is more sensitive to air. For pyridine substrates, nitrogen-coordinating ligands can also be effective.[1]
Copper(I) Co-catalyst Copper(I) Iodide (CuI)CuI is the classic and most reliable co-catalyst for activating the alkyne, enabling the reaction to proceed at milder temperatures.[4][5] Use a fresh bottle, as it can degrade over time.[8]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)An amine base is essential. It deprotonates the terminal alkyne to form the copper acetylide and neutralizes the HI generated during the catalytic cycle.[8] Et₃N often serves as both the base and a co-solvent.
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)The solvent must be anhydrous and thoroughly deoxygenated. Oxygen can lead to the undesirable oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the Pd(0) catalyst into palladium black.[8]

Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of this compound with a terminal alkyne on a typical laboratory scale (0.5 - 1.0 mmol).

Materials & Reagents
Reagent/MaterialMolar Eq.Typical Amount (for 1 mmol scale)Notes
This compound1.0249.05 mgEnsure purity.
Terminal Alkyne1.1 - 1.2VariesUse a slight excess to ensure full consumption of the iodopyridine.
PdCl₂(PPh₃)₂0.02 - 0.0514 - 35 mgCatalyst loading can be optimized.
Copper(I) Iodide (CuI)0.05 - 0.109.5 - 19 mgCo-catalyst.
Triethylamine (Et₃N)2.0 - 3.00.28 - 0.42 mLMust be anhydrous.
Anhydrous Solvent (THF)-5 - 10 mLMust be degassed.
Schlenk Flask / Sealed Tube-1Must be oven or flame-dried.
Inert Gas Supply-Argon or NitrogenEssential for maintaining anaerobic conditions.

Visualization: Experimental Workflow

Workflow Figure 2: Step-by-Step Experimental Workflow prep 1. Preparation - Dry glassware (Schlenk flask) - Purge with Inert Gas (Ar/N₂) add_solids 2. Add Solids - this compound - PdCl₂(PPh₃)₂ - CuI prep->add_solids evac_backfill 3. Evacuate & Backfill - Cycle vacuum and inert gas (3x) add_solids->evac_backfill add_liquids 4. Add Liquids (via Syringe) - Anhydrous, Degassed THF - Anhydrous Et₃N evac_backfill->add_liquids add_alkyne 5. Add Terminal Alkyne - Add dropwise via syringe add_liquids->add_alkyne reaction 6. Reaction - Stir at specified temperature - Monitor by TLC/LC-MS add_alkyne->reaction workup 7. Work-up - Cool to RT - Dilute with solvent - Filter through Celite reaction->workup purify 8. Purification - Extraction - Dry organic layer - Concentrate & Purify via Column Chromatography workup->purify

Caption: A summary of the key steps in the Sonogashira protocol.

Step-by-Step Methodology
  • System Preparation: Place an appropriately sized magnetic stir bar into a Schlenk flask or sealed tube. Dry the flask thoroughly in an oven or with a heat gun under vacuum and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen). Maintaining an inert atmosphere is critical to prevent catalyst degradation.[8]

  • Charging the Flask: To the dried flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq.), and copper(I) iodide (0.1 eq.).[10]

  • Inerting the System: Seal the flask, and carefully evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed from the vessel.

  • Solvent and Base Addition: Through a septum, add anhydrous, degassed solvent (e.g., THF) and anhydrous amine base (e.g., triethylamine, 2.0-3.0 eq.) via syringe.[10] Stir the mixture for a few minutes until the solids are dissolved. The solution may appear as a light-yellow suspension.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) dropwise to the stirring reaction mixture via syringe.

  • Reaction Execution: Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-80 °C).[10][11] The optimal temperature may vary depending on the specific alkyne used. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS until the this compound starting material is consumed.

  • Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a short pad of Celite to remove the insoluble catalyst residues.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure alkynylated pyridine product.[10]

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Reaction Fails to Start or is Sluggish 1. Inactive catalyst (Pd or Cu).[8]2. Impurities in starting materials or solvent.[8]3. Insufficiently anaerobic/anhydrous conditions.[8]1. Use fresh catalyst and co-catalyst.2. Purify reagents and use freshly distilled, degassed solvents.3. Ensure glassware is completely dry and the system is thoroughly purged with inert gas.
Black Precipitate (Palladium Black) Forms Decomposition of the Pd(0) catalyst.[8] This can be promoted by oxygen, impurities, or certain solvents (anecdotally, THF can sometimes be problematic).[8][12]1. Improve degassing procedure.2. Try a different solvent like DMF or toluene.3. Consider using a more robust ligand to stabilize the palladium catalyst.
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen in the reaction mixture.1. Rigorously deoxygenate all solvents and reagents before use.2. Ensure a leak-free reaction setup with a positive pressure of inert gas.3. Consider a copper-free Sonogashira protocol, which eliminates this side reaction.[8]
Low Yield with Complex Mixture Reaction temperature may be too high, causing decomposition of starting materials or products.1. Run the reaction at a lower temperature. Aryl iodides are highly reactive and often do not require significant heating.[8]2. Monitor the reaction closely and stop it as soon as the starting material is consumed.

Conclusion

The Sonogashira coupling is a highly reliable and efficient method for the synthesis of 2-alkynyl-5-ethoxypyridines. By understanding the underlying mechanism and paying careful attention to the key experimental parameters—particularly the quality of the reagents and the maintenance of an inert atmosphere—researchers can successfully leverage this powerful reaction. The protocol and insights provided herein serve as a robust starting point for the development of novel pyridine-containing compounds for applications in pharmaceutical and materials science.

References

Application Notes & Protocols: A Guide to the Buch-wald-Hartwig Amination of 2-Ethoxy-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the specific application of this palladium-catalyzed cross-coupling reaction to 2-Ethoxy-5-iodopyridine. We will delve into the mechanistic underpinnings of the reaction, provide field-proven insights into the selection of critical reaction components, and present a detailed, step-by-step protocol for its successful execution. The aim is to equip the reader with both the theoretical knowledge and the practical expertise required to reliably synthesize substituted 2-ethoxy-5-aminopyridine derivatives, which are valuable scaffolds in medicinal chemistry.

Introduction: The Strategic Importance of Pyridine Amination

Substituted aminopyridines are privileged structures found in a vast array of pharmaceuticals and agrochemicals. Traditional methods for their synthesis, such as nucleophilic aromatic substitution (SNAr), often require harsh conditions and are limited by the electronic nature of the pyridine ring. The Buchwald-Hartwig amination has emerged as a powerful and versatile alternative, offering milder conditions, broader functional group tolerance, and predictable reactivity.[2]

The substrate of focus, this compound, presents a common challenge in medicinal chemistry: the selective functionalization of a di-substituted heteroaromatic ring. The C-I bond is significantly more reactive towards oxidative addition than a corresponding C-Br or C-Cl bond, making it the ideal handle for this transformation.[3][4] This guide will provide a robust framework for coupling this key intermediate with a variety of primary and secondary amines.

The Engine of C-N Bond Formation: The Catalytic Cycle

Understanding the mechanism of the Buchwald-Hartwig amination is paramount to troubleshooting and optimizing the reaction. The process is a catalytic cycle centered on a palladium complex, which is modulated by a phosphine ligand.[5][6]

The currently accepted cycle involves several key steps:

  • Activation of the Precatalyst: If a Pd(II) source like Pd(OAc)₂ is used, it is first reduced in situ to the active Pd(0) species.[3][5] The use of pre-formed Pd(0) complexes or specialized precatalysts can streamline this step.

  • Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (this compound). The palladium atom inserts itself into the carbon-iodine bond, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[1][7]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[6][8]

  • Reductive Elimination: This is the final, bond-forming step. The desired aryl amine product is formed, and the L-Pd(0) catalyst is regenerated, allowing the cycle to continue.[1][5][7]

A competing side reaction, β-hydride elimination, can occur, leading to hydrodehalogenation of the starting material and formation of an imine.[1] The choice of a bulky ligand helps to sterically disfavor this pathway.

Visualization: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Figure 1: The Catalytic Cycle pd_intermediate pd_intermediate reagent reagent product product A L-Pd(0) Active Catalyst B L-Pd(II)(Ar)(X) Oxidative Adduct A->B C [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ Amine Complex B->C D L-Pd(II)(Ar)(NR'R'') Amido Complex C->D HX_Base [Base-H]⁺X⁻ D->A Reductive Elimination Product Ar-NR'R'' Product D->Product D->HX_Base ArX Ar-I (this compound) ArX->B Oxidative Addition Amine HNR'R'' Amine->C Amine Coordination Base Base Base->D Deprotonation Workflow prep Reagent Prep Weigh solids in glovebox or on bench. Prepare anhydrous solvent. setup Reaction Setup Add solids to oven-dried Schlenk flask. Evacuate and backfill with Argon (3x). prep->setup reaction Reaction Add degassed solvent and amine. Heat to specified temperature with stirring. setup->reaction monitor Monitoring Track reaction progress by TLC or LC-MS. reaction->monitor workup Work-up & Extraction Cool, dilute with EtOAc. Filter through Celite. Wash with water and brine. monitor->workup purify Purification & Analysis Dry organic layer (Na₂SO₄). Concentrate in vacuo. Purify by column chromatography. Characterize (NMR, MS). workup->purify

References

Nucleophilic aromatic substitution reactions of 2-Ethoxy-5-iodopyridine.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the functionalization of 2-Ethoxy-5-iodopyridine, focusing on the principles and applications of nucleophilic aromatic substitution and modern cross-coupling methodologies.

Introduction: The Strategic Importance of this compound

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Among the vast array of pyridine building blocks, this compound holds significant value due to its specific substitution pattern, which allows for selective and versatile functionalization. The ethoxy group at the 2-position and the iodo group at the 5-position provide distinct electronic properties and reactive handles. This guide offers a detailed exploration of the reaction pathways available for this substrate, with a primary focus on nucleophilic aromatic substitution (SNAr) and its more practical and widely used alternative, palladium-catalyzed cross-coupling.

This document is designed for researchers and drug development professionals, providing not only detailed protocols but also the underlying mechanistic principles to empower rational experimental design and troubleshooting.

Mechanistic Foundations: Understanding Reactivity

The Pyridine Ring: An Electron-Deficient Heterocycle

Unlike benzene, the pyridine ring is inherently electron-deficient. This is due to the presence of the electronegative nitrogen atom, which withdraws electron density from the ring system through an inductive effect.[1] This electron deficiency, or electrophilicity, makes the pyridine ring susceptible to attack by nucleophiles, a reactivity profile opposite to that of electron-rich benzene, which favors electrophilic substitution.[2][3]

Nucleophilic attack is strongly favored at the positions ortho (C2/C6) and para (C4) to the ring nitrogen.[4][5][6] This regioselectivity is dictated by the stability of the intermediate formed upon nucleophilic addition. When a nucleophile attacks the C2 or C4 position, a resonance-stabilized intermediate, known as a Meisenheimer complex, is formed where the negative charge can be delocalized onto the electronegative nitrogen atom.[4][5][6][7][8] This provides significant stabilization that is not possible if the attack occurs at the meta (C3/C5) positions.[4][5]

Analyzing the Substrate: this compound

In our target molecule, the substitution occurs at the 5-position (meta to the nitrogen). This position is not electronically activated towards a classical SNAr addition-elimination mechanism. The reaction's feasibility is therefore highly dependent on the nature of the leaving group and the reaction conditions.

  • The Leaving Group (Iodine): In classical SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent loss of the leaving group.[9][10] Consequently, the bond strength to the leaving group is less important than its ability to stabilize the transition state. The established reactivity order for halide leaving groups in SNAr is F > Cl ≈ Br > I, the inverse of the order seen in SN2 reactions.[6][10][11] This suggests that iodine is a relatively poor leaving group for a classical SNAr mechanism. However, its high polarizability and large atomic radius make it an excellent participant in the oxidative addition step of metal-catalyzed cross-coupling reactions.[12][13]

  • The 2-Ethoxy Group: The ethoxy group at the 2-position is an electron-donating group by resonance but is electron-withdrawing by induction. Its overall effect on the reactivity at the distant 5-position is modest and insufficient to strongly activate the ring for classical SNAr.

The SNAr Mechanism Visualized

The classical SNAr pathway proceeds via a two-step addition-elimination mechanism. First, the nucleophile adds to the carbon bearing the leaving group, temporarily breaking the ring's aromaticity and forming the Meisenheimer intermediate. In the second step, the leaving group is expelled, and aromaticity is restored.

Figure 1: Generalized SNAr mechanism on a pyridine substrate.

The Modern Approach: Palladium-Catalyzed Cross-Coupling

The limitations of the classical SNAr reaction on substrates like this compound are effectively overcome by transition-metal catalysis. The Buchwald-Hartwig amination is the premier method for forming C-N bonds on aryl and heteroaryl halides.[14][15] This reaction is highly versatile, tolerates a wide range of functional groups, and proceeds under relatively mild conditions.[15][16]

The reaction mechanism involves a catalytic cycle where a palladium(0) complex undergoes oxidative addition into the carbon-iodine bond, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[14][17][18]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L (Active Catalyst) pd2_aryl Ar-Pd(II)L(I) (Oxidative Adduct) pd2_amido Ar-Pd(II)L(NR'R") (Amido Complex) pd0->pd2_aryl Oxidative Addition pd2_aryl->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Product (Ar-NR'R") aryl_halide This compound (Ar-I) amine Amine (HNR'R") + Base

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Application Notes and Protocols

Protocol 1: Palladium-Catalyzed Amination of this compound

This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a variety of amine nucleophiles. Optimization of ligand, base, solvent, and temperature may be required for specific substrates.

A. Principle: This method utilizes a palladium catalyst with a specialized phosphine ligand to couple an amine with the 5-position of the pyridine ring. A strong, non-nucleophilic base is required to deprotonate the amine (or the amine-palladium complex) to generate the active amido species for reductive elimination.[17]

B. Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or secondary amine (1.1 - 1.5 equiv)

  • Palladium Precursor: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • Ligand: Xantphos (2-4 mol%) or other suitable phosphine ligand (e.g., BINAP, XPhos) (4-8 mol%)

  • Base: Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Equipment: Schlenk flask or sealed vial, magnetic stirrer, heating mantle/block, inert atmosphere supply (Argon or Nitrogen).

C. Step-by-Step Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon, add the palladium precursor, the phosphine ligand, and the base.[18]

  • Reagent Addition: Add this compound followed by the anhydrous solvent (e.g., toluene). If the amine nucleophile is a solid, add it at this stage. If it is a liquid, add it via syringe.

  • Reaction Execution: Seal the flask and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-amino-2-ethoxypyridine derivative.[18]

D. Data Summary & Considerations:

Nucleophile ClassTypical BaseTypical LigandTemp (°C)Notes
Primary AlkylaminesNaOt-BuXantphos/XPhos80-100Generally high yields. Volatile amines may require a sealed tube.[16]
Secondary AlkylaminesNaOt-BuXantphos/XPhos90-110Can be sterically demanding; may require more hindered ligands.
Anilines (Aryl Amines)Cs₂CO₃ / K₃PO₄Xantphos/BINAP100-110Weaker bases are often preferred to prevent side reactions.
Amides/CarbamatesCs₂CO₃ / K₃PO₄Xantphos100-110Requires specific conditions; often more challenging than amine coupling.

E. Troubleshooting Workflow:

Troubleshooting Start Low or No Conversion CheckInert Is the inert atmosphere adequate? (O₂ can deactivate the catalyst) Start->CheckInert CheckInert->Start No, re-setup CheckReagents Are reagents and solvent anhydrous? (Water can hydrolyze the base and affect the catalyst) CheckInert->CheckReagents Yes CheckReagents->Start No, use dry reagents CheckTemp Is the temperature high enough? CheckReagents->CheckTemp Yes CheckLigand Is the ligand appropriate? (Sterically hindered substrates may need bulkier ligands) CheckTemp->CheckLigand Yes Success Reaction Optimized CheckTemp->Success No, increase temp CheckBase Is the base strong enough? (e.g., Cs₂CO₃ may be too weak for some alkylamines) CheckLigand->CheckBase Yes CheckLigand->Success No, screen ligands CheckBase->Success Yes CheckBase->Success No, try stronger base

References

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2-Ethoxy-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-ethoxy-5-iodopyridine as a versatile starting material for the synthesis of diverse and novel heterocyclic compounds. We move beyond simple procedural lists to offer in-depth protocols grounded in mechanistic rationale, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies. This guide is designed to empower scientists to rationally design and execute the synthesis of complex molecular architectures, such as furopyridines and N-aryl pyridines, which are prevalent in modern pharmacophores.

Introduction: The Strategic Value of this compound

This compound is a highly valuable and strategic building block in heterocyclic chemistry. Its synthetic utility is anchored in three key structural features:

  • The Pyridine Core: A foundational nitrogenous heterocycle present in a vast array of FDA-approved drugs and biologically active natural products.

  • The 5-Iodo Substituent: The carbon-iodine bond is the most reactive of the halo-pyridines towards the oxidative addition step in palladium-catalyzed cross-coupling reactions, enabling selective and efficient functionalization under relatively mild conditions.[1][2][3]

  • The 2-Ethoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring and can serve as a synthetic handle for further transformations or as a stable substituent in the final molecule.

This guide details field-proven protocols for leveraging this scaffold through cornerstone reactions of modern organic synthesis, including the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig aminations.

Synthetic Strategy I: Sonogashira Coupling and Annulation for Furopyridine Synthesis

The construction of fused heterocyclic systems is a paramount goal in medicinal chemistry. A powerful strategy for synthesizing furopyridines involves a two-step sequence: a Sonogashira coupling to install an alkyne at the 5-position, followed by an intramolecular cyclization.

Workflow: From Iodopyridine to Furopyridine

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization start This compound reagents1 Pd(PPh₃)₄ / CuI Base (e.g., Et₃N) start->reagents1 alkyne Terminal Alkyne (e.g., TMS-acetylene) alkyne->reagents1 intermediate 2-Ethoxy-5-alkynylpyridine reagents1->intermediate reagents2 Base (e.g., K₂CO₃) or Iodine (for iodocyclization) intermediate->reagents2 product Substituted Furopyridine reagents2->product Suzuki_Cycle cluster_main center Pd(0)L₂ oxidative_addition Oxidative Addition center->oxidative_addition Ar-I transmetalation Transmetalation oxidative_addition->transmetalation Ar-Pd(II)-I reductive_elimination Reductive Elimination transmetalation->reductive_elimination Ar-Pd(II)-Ar' reductive_elimination->center Ar-Ar' boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation G start This compound reagents Pd Catalyst (e.g., Pd(OAc)₂) Bulky Ligand (e.g., XPhos) Strong Base (e.g., NaOtBu) start->reagents amine Primary or Secondary Amine (R¹R²NH) amine->reagents product 2-Ethoxy-5-(N,N-disubstituted)aminopyridine reagents->product

References

The Strategic Application of 2-Ethoxy-5-iodopyridine in the Synthesis of Kinase Inhibitors: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridine Scaffold in Kinase Inhibition

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs. Its ability to form crucial hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases makes it a highly sought-after motif in the design of targeted therapies.[1] Among the vast array of functionalized pyridines, 2-ethoxy-5-iodopyridine has emerged as a particularly versatile and strategic building block for the synthesis of potent and selective kinase inhibitors.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-proven protocols for its use in palladium-catalyzed cross-coupling reactions, and contextualize its utility through a case study in the synthesis of analogues of clinically relevant kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate in their discovery programs.

The strategic positioning of the ethoxy, iodo, and pyridine nitrogen functionalities in this compound offers a powerful handle for medicinal chemists. The iodine atom at the 5-position serves as a versatile reactive site for the introduction of various substituents through well-established cross-coupling methodologies. The 2-ethoxy group can modulate the electronic properties of the pyridine ring and influence the compound's pharmacokinetic profile. Furthermore, the pyridine nitrogen itself can act as a key hydrogen bond acceptor, anchoring the inhibitor within the kinase hinge region.

The Role of Kinases in Cellular Signaling and Disease

Protein kinases are a large family of enzymes that play a central role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, thereby modulating their activity.[2][3] Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, where aberrant kinase activity can lead to uncontrolled cell growth and survival.[2][4] This has made kinases one of the most important classes of drug targets in modern oncology.[2][4]

Kinase inhibitors are small molecules designed to block the activity of specific kinases, thereby interrupting the aberrant signaling pathways that drive disease progression.[5] Many successful kinase inhibitors, such as Vemurafenib (targeting B-Raf) and Sorafenib (a multi-kinase inhibitor), incorporate heterocyclic scaffolds that mimic the adenine portion of ATP to bind to the kinase active site.[2][5] The development of novel, highly selective, and potent kinase inhibitors remains a major focus of drug discovery efforts.

Diagram of a Simplified Kinase Signaling Pathway and its Inhibition

Kinase Signaling Pathway Simplified Kinase Signaling Pathway and its Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Kinase_Inhibitor Kinase Inhibitor (e.g., RAF Inhibitor) Kinase_Inhibitor->RAF Inhibits

Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of the this compound scaffold is predominantly achieved through palladium-catalyzed cross-coupling reactions. These powerful transformations allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents at the 5-position of the pyridine ring.

The Catalytic Cycle: A Unifying Mechanism

The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, despite their different coupling partners, share a common mechanistic framework centered around a palladium catalyst. The catalytic cycle generally proceeds through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organic group from the coupling partner (e.g., boronic acid or alkyne) is transferred to the palladium center, or the amine coordinates to the palladium and is subsequently deprotonated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst to re-enter the catalytic cycle.

Diagram of the General Palladium-Catalyzed Cross-Coupling Cycle

Palladium Catalytic Cycle General Palladium-Catalyzed Cross-Coupling Cycle Pd0L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-I) Pd0L2->Oxidative_Addition ArPdIL2 Ar-Pd(II)-I(L₂) Oxidative_Addition->ArPdIL2 Transmetalation_or_Amination Transmetalation (R-M) or Amine Coordination/Deprotonation (R₂NH) ArPdIL2->Transmetalation_or_Amination ArPdRL2 Ar-Pd(II)-R(L₂) Transmetalation_or_Amination->ArPdRL2 Reductive_Elimination Reductive Elimination ArPdRL2->Reductive_Elimination Reductive_Elimination->Pd0L2 Regeneration ArR Product (Ar-R) Reductive_Elimination->ArR

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Note & Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5][6] In the context of this compound, this reaction is instrumental in synthesizing 5-aryl- or 5-heteroaryl-2-ethoxypyridines, which are key intermediates in the synthesis of numerous kinase inhibitors.[5][6]

Causality Behind Experimental Choices:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Triphenylphosphine (PPh₃) is a widely used phosphine ligand that stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle.

  • Base: Potassium carbonate (K₂CO₃) is a mild and effective base for activating the organoboron species and facilitating the transmetalation step.

  • Solvent System: A mixture of a polar aprotic solvent like 1,4-dioxane and water is often employed. Water is crucial for the activity of the base and can accelerate the transmetalation step.

Detailed Experimental Protocol: Synthesis of 2-Ethoxy-5-(4-methoxyphenyl)pyridine

Diagram of the Suzuki-Miyaura Coupling Workflow

Suzuki Coupling Workflow Workflow for Suzuki-Miyaura Coupling Start Start Reagents Combine: - this compound - 4-Methoxyphenylboronic acid - K₂CO₃ - Pd(OAc)₂ - PPh₃ Start->Reagents Solvent Add 1,4-Dioxane/Water Reagents->Solvent Degas Degas with N₂ or Ar Solvent->Degas Heat Heat to 80-100 °C Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup (EtOAc/Water) Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Product: 2-Ethoxy-5-(4-methoxyphenyl)pyridine Purify->Product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Materials and Reagents:

ReagentMolar Equiv.Amount
This compound1.0(e.g., 249 mg, 1.0 mmol)
4-Methoxyphenylboronic acid1.2(e.g., 182 mg, 1.2 mmol)
Palladium(II) acetate0.02(e.g., 4.5 mg, 0.02 mmol)
Triphenylphosphine0.08(e.g., 21 mg, 0.08 mmol)
Potassium carbonate2.0(e.g., 276 mg, 2.0 mmol)
1,4-Dioxane-5 mL
Water (degassed)-1 mL

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-ethoxy-5-(4-methoxyphenyl)pyridine.

Expected Yield: 85-95%

Application Note & Protocol 2: Sonogashira Coupling for the Synthesis of Alkynylpyridines

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is particularly valuable in kinase inhibitor synthesis for introducing rigid alkynyl linkers, which can precisely position pharmacophoric elements within the kinase active site.

Causality Behind Experimental Choices:

  • Catalyst System: A dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used. The copper co-catalyst is believed to facilitate the activation of the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both the base and, in some cases, the solvent.

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) is commonly used to ensure the solubility of the reactants and catalyst.

Detailed Experimental Protocol: Synthesis of 2-Ethoxy-5-(phenylethynyl)pyridine

Diagram of the Sonogashira Coupling Workflow

Sonogashira Coupling Workflow Workflow for Sonogashira Coupling Start Start Reagents Combine: - this compound - Phenylacetylene - Pd(PPh₃)₂Cl₂ - CuI Start->Reagents Solvent_Base Add THF and Et₃N Reagents->Solvent_Base Degas Degas with N₂ or Ar Solvent_Base->Degas Stir Stir at Room Temperature Degas->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Workup (EtOAc/Water) Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Product: 2-Ethoxy-5-(phenylethynyl)pyridine Purify->Product Buchwald-Hartwig Workflow Workflow for Buchwald-Hartwig Amination Start Start Reagents Combine: - this compound - 4-Methoxyaniline - Pd₂(dba)₃ - Xantphos - Cs₂CO₃ Start->Reagents Solvent Add Anhydrous Toluene Reagents->Solvent Degas Degas with N₂ or Ar Solvent->Degas Heat Heat to 110 °C Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup (EtOAc/Water) Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Product: N-(4-methoxyphenyl)-2-ethoxypyridin-5-amine Purify->Product

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Ethoxy-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the application of 2-Ethoxy-5-iodopyridine in a variety of palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic location of its functional groups, which allows for selective and efficient molecular elaboration.

Introduction: The Strategic Utility of this compound

This compound is a valuable heterocyclic starting material. The electron-donating ethoxy group at the 2-position and the synthetically versatile iodine atom at the 5-position make it a prime candidate for a range of palladium-catalyzed transformations. The carbon-iodine bond is particularly susceptible to oxidative addition to a palladium(0) center, a key step in many cross-coupling catalytic cycles. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

This guide will delve into the practical application of this compound in several key palladium-catalyzed reactions, providing not just step-by-step protocols, but also the scientific rationale behind the choice of catalysts, ligands, bases, and reaction conditions.

I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-substituted pyridine structures.[1][2] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] The choice of ligand is critical in facilitating these steps, with bulky, electron-rich phosphine ligands often accelerating the reaction.[4]

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_legend Diagram Key Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(I)L2 (R = 2-Ethoxy-5-pyridyl) Pd(0)L2->Oxidative Addition Complex Oxidative Addition (+ R-I) Transmetalation Complex R-Pd(II)(R')L2 (R' = Aryl/Vinyl) Oxidative Addition Complex->Transmetalation Complex Transmetalation (+ R'-B(OR)2, Base) Transmetalation Complex->Pd(0)L2 Coupled Product R-R' Transmetalation Complex->Coupled Product Reductive Elimination Catalyst Catalyst Intermediate 1 Intermediate 1 Intermediate 2 Intermediate 2 Product Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Optimized Reaction Conditions for this compound
ParameterRecommended ConditionsRationale & Insights
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. PdCl₂(dppf) is a stable, pre-formed catalyst complex.[5]
Ligand SPhos, XPhos, P(t-Bu)₃, dppfBulky, electron-rich phosphine ligands like SPhos and XPhos are highly effective for coupling of heteroaryl halides, often leading to higher yields and faster reaction times.[4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is crucial for activating the boronic acid. K₃PO₄ is a versatile and effective base for a wide range of substrates.[6]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[3]
Temperature 80-110 °CThe reaction temperature is dependent on the reactivity of the coupling partners. Higher temperatures may be required for less reactive boronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and degassed water (e.g., 4:1 v/v)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent system to the flask, followed by the catalyst premix via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[7][8] With this compound, this reaction allows for the introduction of a vinyl group at the 5-position, which can be a valuable handle for further synthetic transformations.

Mechanistic Insights

The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step releases the product and a palladium hydride species, which is then converted back to the active Pd(0) catalyst by a base.[9][10]

Experimental Workflow for a Heck Reaction

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine this compound, alkene, base, and solvent Catalyst Add Pd catalyst and ligand Reagents->Catalyst Inert Degas and place under inert atmosphere (Ar/N2) Catalyst->Inert Heat Heat to desired temperature (e.g., 100-140 °C) Inert->Heat Monitor Monitor progress (TLC, GC-MS) Heat->Monitor Cool Cool to room temperature Monitor->Cool Extract Dilute with organic solvent, wash with water and brine Cool->Extract Dry Dry organic layer (Na2SO4), filter, and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify Sonogashira_Cycle cluster_pd Pd Cycle cluster_cu Cu Cycle Pd_Cycle Palladium Catalytic Cycle Cu_Cycle Copper Co-catalytic Cycle Product Coupled Product (Alkynylpyridine) Pd0 Pd(0)L2 OxAdd R-Pd(II)(I)L2 Pd0->OxAdd Oxidative Addition (R-I) Transmetalation R-Pd(II)(C≡CR')L2 OxAdd->Transmetalation Transmetalation Transmetalation->Product Reductive Elimination Transmetalation->Pd0 CuI Cu(I)I CuAcetylide Cu(I)-C≡CR' CuAcetylide->Transmetalation To Pd Cycle Alkyne Terminal Alkyne (H-C≡CR') Alkyne->CuAcetylide + CuI, Base Base Base Carbonylative_Workflow Start This compound Reaction Pd Catalyst, CO, Base, Nucleophile (Nu-H) Start->Reaction Amide Amide Product (Nu = NHR') Reaction->Amide Aminocarbonylation Ester Ester Product (Nu = OR') Reaction->Ester Alkoxycarbonylation

References

Application Notes & Protocols: Creating Compound Libraries Using 2-Ethoxy-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Ethoxypyridine Scaffold

In the landscape of medicinal chemistry and drug discovery, nitrogen-containing heterocycles are paramount. The pyridine ring, in particular, is a "privileged scaffold," appearing in a significant percentage of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a cornerstone of modern drug design. 2-Ethoxy-5-iodopyridine emerges as a particularly valuable building block for the construction of diverse compound libraries. This is due to the strategic placement of three key functional handles:

  • The 5-Iodo Group: This position serves as a highly reactive handle for a multitude of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among halogens in the crucial oxidative addition step of these catalytic cycles, allowing for selective functionalization under relatively mild conditions.[2]

  • The 2-Ethoxy Group: This electron-donating group modulates the electronic character of the pyridine ring, influencing its reactivity and the physicochemical properties of its derivatives. It can also offer a steric handle and improve solubility in organic solvents.

  • The Pyridine Nitrogen: The lone pair on the nitrogen atom acts as a key interaction point with biological targets and influences the overall basicity and polarity of the molecule. However, this same feature can present a challenge in synthesis, as the nitrogen can coordinate to and potentially inhibit palladium catalysts—a phenomenon often referred to as the "2-pyridyl problem."[3]

This application note provides a comprehensive guide to leveraging this compound as a versatile starting material for generating compound libraries through three cornerstone cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We will explore the mechanistic rationale behind protocol choices and provide detailed, actionable methodologies for researchers in drug development.

Core Reactivity and Diversification Strategy

The central strategy for library creation using this compound revolves around the selective functionalization at the C-5 position. The disparate reactivity of the C-I bond compared to other potential reaction sites on the molecule allows for a modular approach to diversification.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diversified Compound Library A This compound (Core Scaffold) B Suzuki-Miyaura (C-C Bond Formation) A->B [Pd], Base Ar-B(OR)2 C Sonogashira (C-C Bond Formation) A->C [Pd], [Cu], Base Terminal Alkyne D Buchwald-Hartwig (C-N Bond Formation) A->D [Pd], Base Amine (R2NH) E 5-Aryl-2-ethoxypyridines B->E F 5-Alkynyl-2-ethoxypyridines C->F G 5-Amino-2-ethoxypyridines D->G

Caption: Diversification workflow for this compound.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl systems.[4][5] For a substrate like this compound, this reaction enables the introduction of a vast array of aryl and heteroaryl groups.

Expertise & Causality: Overcoming the "2-Pyridyl Problem"

As mentioned, the pyridine nitrogen can coordinate with the palladium catalyst, sequestering it from the catalytic cycle and hindering the reaction. To overcome this, specific ligand selection is critical. Bulky, electron-rich phosphine ligands are employed for several reasons:

  • Steric Hindrance: The bulkiness of the ligand (e.g., XPhos, SPhos) favors the formation of a monoligated palladium species, which is often more catalytically active.

  • Electron-Donating Character: These ligands increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step with the aryl iodide.[6]

  • Ligand-Catalyst Stabilization: They form stable complexes that are less susceptible to deactivation by the pyridine nitrogen.

The choice of base is also crucial. A base like K₃PO₄ or K₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[7]

Experimental Protocol: Synthesis of 5-Aryl-2-ethoxypyridines

This protocol is adapted from established methods for the Suzuki coupling of 2-halopyridines.[4][5]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4.4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • Anhydrous, degassed 1,4-Dioxane

  • Anhydrous, degassed Water

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.044 mmol).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target 5-Aryl-2-ethoxypyridine.

Data Summary: Representative Suzuki-Miyaura Couplings
EntryArylboronic Acid PartnerProductTypical Yield
1Phenylboronic acid2-Ethoxy-5-phenylpyridine85-95%
24-Methoxyphenylboronic acid2-Ethoxy-5-(4-methoxyphenyl)pyridine80-92%
33-Fluorophenylboronic acid2-Ethoxy-5-(3-fluorophenyl)pyridine75-88%
4Thiophene-2-boronic acid2-Ethoxy-5-(thiophen-2-yl)pyridine70-85%
(Yields are estimated based on similar couplings reported in the literature and may vary based on specific substrate and reaction scale.)

Part 2: Sonogashira Coupling for C-C Bond Formation

The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides, creating a C(sp²)-C(sp) bond.[2][3] This introduces a linear, rigid alkyne linker into the scaffold, which is a valuable motif for probing protein binding pockets.

Expertise & Causality: The Dual Catalytic Cycle

The Sonogashira coupling classically employs a dual catalytic system.[7]

  • Palladium Catalyst: As in the Suzuki reaction, a palladium(0) species undergoes oxidative addition with the this compound. Common catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

  • Copper(I) Co-catalyst: A copper(I) salt, typically CuI, reacts with the terminal alkyne and the amine base to form a copper acetylide intermediate. This species is crucial as it readily undergoes transmetalation with the palladium(II) complex, which is much faster than the direct reaction of the alkyne with the palladium complex.[8]

  • Amine Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves two purposes: it deprotonates the terminal alkyne to facilitate copper acetylide formation and neutralizes the HI generated during the catalytic cycle.[9]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)-I(L₂) Pd0->Pd_Complex Oxidative Addition (Ar-I) Pd_Alkyne Ar-Pd(II)-(C≡CR)(L₂) Pd_Complex->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination (Ar-C≡CR) Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide [CuI], Base Cu_Acetylide->Pd_Complex Transfers Alkyne

Caption: Simplified Sonogashira dual catalytic cycle.

Experimental Protocol: Synthesis of 5-Alkynyl-2-ethoxypyridines

This protocol is based on standard Sonogashira conditions for aryl iodides.[7][10]

Materials:

  • This compound

  • Terminal Alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.5 equivalents)

  • Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed THF (8 mL) and triethylamine (2.5 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature. For less reactive alkynes, gentle heating (40-50 °C) may be required.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-8 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) (15 mL) to remove copper salts, followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Representative Sonogashira Couplings
EntryTerminal Alkyne PartnerProductTypical Yield
1Phenylacetylene2-Ethoxy-5-(phenylethynyl)pyridine88-96%
21-Hexyne2-Ethoxy-5-(hex-1-yn-1-yl)pyridine80-90%
3Trimethylsilylacetylene2-Ethoxy-5-((trimethylsilyl)ethynyl)pyridine90-98%
42-Methyl-3-butyn-2-ol4-(6-Ethoxypyridin-3-yl)-2-methylbut-3-yn-2-ol85-95%
(Yields are estimated based on similar couplings reported in the literature and may vary based on specific substrate and reaction scale.)

Part 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction that enables the coupling of amines with aryl halides, providing direct access to N-aryl compounds.[11][12] This is a critical transformation for introducing functionalities that can act as hydrogen bond donors or serve as points for further derivatization.

Expertise & Causality: Ligand and Base Selection are Key

The mechanism of the Buchwald-Hartwig amination follows the familiar pattern of oxidative addition, amine coordination/deprotonation, and reductive elimination.[11]

  • Ligand Choice: Similar to the Suzuki reaction, bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) are essential. They accelerate the reductive elimination step, which is often rate-limiting, and prevent β-hydride elimination, a common side reaction.[6][12] The choice of ligand can be critical for coupling challenging substrates, such as primary amines or sterically hindered amines.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex) to form the palladium-amido species that precedes reductive elimination. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice, though other bases like LHMDS or Cs₂CO₃ can also be used depending on the substrate's sensitivity.[1]

Experimental Protocol: Synthesis of N-Aryl/Alkyl-2-ethoxypyridin-5-amines

This protocol is based on state-of-the-art Buchwald-Hartwig conditions.[6][9]

Materials:

  • This compound

  • Primary or Secondary Amine (1.2 equivalents)

  • Pd(OAc)₂ (Palladium(II) acetate) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with Argon three times.

  • Add anhydrous, degassed toluene (5 mL).

  • Add this compound (1.0 mmol) followed by the amine (1.2 mmol). If the amine is a solid, it can be added with the other solids in step 1.

  • Seal the tube and heat the reaction mixture to 90-110 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with a saturated aqueous solution of NH₄Cl (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Representative Buchwald-Hartwig Aminations
EntryAmine PartnerProductTypical Yield
1Morpholine4-(6-Ethoxypyridin-3-yl)morpholine80-95%
2AnilineN-Phenyl-6-ethoxypyridin-3-amine75-90%
3BenzylamineN-Benzyl-6-ethoxypyridin-3-amine70-85%
4n-ButylamineN-(n-Butyl)-6-ethoxypyridin-3-amine70-88%
(Yields are estimated based on similar couplings reported in the literature and may vary based on specific substrate and reaction scale.)

Purification and Characterization

Purification Strategy

Purification of the resulting pyridine derivatives generally relies on standard techniques, but some challenges specific to these scaffolds should be noted:

  • Residual Palladium: Palladium catalysts can be difficult to remove completely. Filtering the crude reaction mixture through a short plug of Celite® or silica can help remove heterogeneous palladium black. For particularly challenging cases, treatment of the product solution with a palladium scavenger (e.g., silica-functionalized thiols) or activated carbon can be effective.

  • Basic Nature: The pyridine nitrogen makes these compounds basic. During aqueous workup, care should be taken to avoid acidic conditions that could protonate the product and draw it into the aqueous layer. Conversely, this property can be exploited in purification, for example, by using acidic washes to remove non-basic impurities. Column chromatography on silica gel is generally effective, often using a gradient of ethyl acetate in hexanes. A small amount of triethylamine (0.5-1%) can be added to the eluent to prevent peak tailing for more basic compounds.

Characterization

The identity and purity of the synthesized compounds should be confirmed using a combination of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key diagnostic signals include:

    • The characteristic triplet and quartet of the ethoxy group (~1.4 ppm and ~4.4 ppm, respectively in ¹H NMR).

    • Shifts in the aromatic pyridine protons upon substitution at C-5.

    • The appearance of new signals corresponding to the coupled aryl, alkynyl, or amino group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final products.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the C≡C stretch (~2100-2260 cm⁻¹) in Sonogashira products or the N-H stretch (~3300-3500 cm⁻¹) in products from primary amine couplings.

Conclusion

This compound is a robust and highly adaptable building block for the rapid generation of compound libraries. By leveraging the power of modern palladium-catalyzed cross-coupling chemistry, researchers can efficiently introduce a wide diversity of chemical matter at the C-5 position. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and scalable pathways to novel C-C and C-N linked 2-ethoxypyridine derivatives. Understanding the mechanistic nuances of these reactions, particularly regarding catalyst and ligand selection to mitigate potential inhibition by the pyridine nitrogen, is key to successful library synthesis. The protocols and data presented herein provide a solid foundation for drug development professionals to exploit this valuable scaffold in their discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 2-Ethoxy-5-iodopyridine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-ethoxy-5-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction efficiency. The electron-rich nature of the 2-ethoxypyridine ring and the high reactivity of the carbon-iodine bond present unique challenges and opportunities for this transformation.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve higher yields and cleaner reaction profiles.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures and provides a systematic approach to problem-solving.

Q1: My reaction shows low or no conversion of this compound. What are the likely causes and how can I fix this?

Low conversion is a common issue that can typically be traced back to one of four areas: catalyst activity, reagent quality, reaction setup, or reaction conditions. A logical troubleshooting workflow is the most effective way to diagnose the root cause.[3]

A. Inactive Catalyst:

  • The Cause: The active catalytic species is Palladium(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to begin the catalytic cycle.[3][4] This reduction can be inefficient, or the catalyst may have degraded. Furthermore, exposure to oxygen can oxidize the active Pd(0) species to inactive palladium black.[4][5]

  • The Solution:

    • Verify Catalyst Activity: Test your catalyst on a simple, reliable reaction, such as coupling bromobenzene with phenylboronic acid.[3] If this control reaction also fails, your catalyst is likely inactive.

    • Use a Pre-formed Pd(0) Source: Consider using a catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which does not require an activation step.[6]

    • Ensure Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent and the reaction headspace by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[6] Maintain a positive pressure of inert gas throughout the experiment.[7]

B. Poor Reagent Quality:

  • The Cause: Impurities in the boronic acid, base, or solvent can poison the palladium catalyst. Boronic acids, in particular, can degrade over time.[8]

  • The Solution:

    • Use High-Purity Reagents: Whenever possible, use boronic acids with >98% purity.[9]

    • Check Boronic Acid Stability: If you suspect decomposition, consider using a more stable boronic acid derivative, such as a pinacol ester (BPin) or a trifluoroborate salt.[6][10]

    • Use Anhydrous Solvents: Ensure your solvents are anhydrous and properly degassed, as water content can affect the reaction, though a small, controlled amount is often beneficial.[3]

C. Suboptimal Conditions:

  • The Cause: The temperature may be too low to overcome the activation energy, or the chosen base may be too weak or poorly soluble.[6][11]

  • The Solution:

    • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments (typically in the 80-110 °C range).[6]

    • Screen Bases: The base is critical for activating the boronic acid.[12] If a weak base like Na₂CO₃ is failing, switch to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is a fine powder to maximize surface area.[6][13]

    • Optimize Solvent System: For poorly soluble bases, adding a small amount of degassed water to solvents like dioxane or THF (e.g., a 4:1 or 10:1 ratio) can improve solubility and facilitate the formation of the active boronate species.[6][14]

Q2: I'm observing significant side products like homocoupling of the boronic acid or dehalogenation of the pyridine. How can I minimize these?

These side reactions compete with your desired cross-coupling and directly reduce your yield.

A. Boronic Acid Homocoupling:

  • The Cause: This side reaction, which forms a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen and Pd(II) species.[4][15]

  • The Solution:

    • Rigorous Degassing: This is the most critical step. Removing dissolved oxygen prevents the oxidation of Pd(0) to Pd(II) and minimizes the pathway for homocoupling.[3]

    • Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can reduce the amount of Pd(II) present at the beginning of the reaction.[6]

B. Dehalogenation of this compound:

  • The Cause: This occurs when the iodo-group is replaced by a hydrogen atom. It can happen after the oxidative addition step if the palladium intermediate reacts with a hydrogen source in the mixture before transmetalation can occur.[4][16]

  • The Solution:

    • Check Reagent Purity: Ensure solvents and bases are free from contaminants that could act as hydride sources.

    • Accelerate Transmetalation: Ensure your base is strong enough and sufficiently soluble to quickly generate the active boronate species. A faster transmetalation step will outcompete the dehalogenation pathway.

Q3: My boronic acid seems to be decomposing during the reaction (protodeboronation). What should I do?

Protodeboronation is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[17] This is a very common issue, especially with heteroaromatic boronic acids, and is often accelerated by high temperatures and strong bases.[6][17]

  • The Cause: The C-B bond is susceptible to cleavage under harsh basic and/or aqueous conditions, particularly at elevated temperatures.[6]

  • The Solution:

    • Use Milder Conditions: Switch to a milder base like potassium fluoride (KF) or use a lower reaction temperature.[6]

    • Employ Anhydrous Conditions: For highly sensitive boronic acids, use strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK).[6]

    • Use a More Stable Boron Reagent: This is often the best solution. Convert the boronic acid to a more robust derivative that is less prone to protodeboronation.[6]

      • Pinacol Boronic Esters (BPin): Significantly more stable than boronic acids.[6]

      • MIDA Boronates: Highly stable, crystalline solids that can withstand harsh conditions and chromatography.[10]

      • Potassium Trifluoroborate Salts (BF₃K): Bench-stable solids that slowly release the boronic acid under the reaction conditions.[10]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding reaction optimization.

Q1: What is the best catalyst and ligand combination for coupling with this compound?

The choice depends on the coupling partner, but for an electron-rich substrate like this compound, the following are excellent starting points.

  • For Routine Couplings: Traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) often provide good to excellent yields, especially since the C-I bond is very reactive.[1][2]

  • For Challenging Couplings (Sterically Hindered Boronic Acids): More advanced systems using bulky, electron-rich ligands are recommended. These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination step.[4][18]

    • Buchwald Ligands: SPhos, XPhos, or RuPhos are highly effective. Use them with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[6][19]

    • N-Heterocyclic Carbene (NHC) Ligands: These provide a strongly donating, stable alternative to phosphines and are excellent for challenging couplings.[20]

Q2: How do I choose the optimal base for this reaction?

The base plays the essential role of converting the neutral boronic acid into a more nucleophilic boronate species, which is necessary for the transmetalation step.[6][12]

  • Strong Inorganic Bases: K₃PO₄ and Cs₂CO₃ are generally the most effective and widely used bases for Suzuki couplings. They are strong enough to promote boronate formation without being overly harsh.[6]

  • Carbonates: K₂CO₃ and Na₂CO₃ are also common but may require higher temperatures or the addition of water to achieve sufficient solubility and reactivity.[14]

  • Fluoride Sources: KF or CsF are excellent choices when dealing with sensitive boronic acids that are prone to protodeboronation under stronger basic conditions.[6]

Q3: What is the role of the solvent, and which solvent system is recommended?

The solvent solubilizes the reagents and has a significant impact on the reaction rate and outcome.[21]

  • Recommended Solvents: Aprotic polar solvents, often mixed with a small amount of water, are standard.

    • Dioxane/H₂O (e.g., 4:1 to 10:1): A very common and effective system.[22]

    • THF/H₂O: Another excellent choice.[14]

    • DMF/H₂O or Toluene/H₂O: Also widely used and can be effective depending on the specific substrates.[11]

  • The Role of Water: In many cases, a small amount of water is beneficial. It helps to dissolve the inorganic base, which in turn accelerates the formation of the hydroxide-coordinated palladium complex and the boronate anion, both of which facilitate transmetalation.[6][22]

Q4: Should I use a boronic acid or a more stable derivative like a pinacol ester (BPin)?

The choice depends on the stability of your boron reagent.

  • Boronic Acids: They are often more reactive and have a higher atom economy.[8] If your boronic acid is stable and commercially available, it is a good first choice.

  • Boronic Esters (e.g., BPin): Use these when your corresponding boronic acid is unstable and prone to decomposition (protodeboronation) or homocoupling.[6][23] While they can be slightly less reactive, their stability often leads to a cleaner reaction and a higher overall isolated yield for problematic substrates.[23]

Part 3: Protocols & Data
General Experimental Protocol for Suzuki Coupling
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1][24]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand.[6]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[6]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1]

Table 1: Recommended Reaction Components for this compound Coupling
ComponentRecommended OptionsMolar % / Equiv.Rationale & Key Considerations
Pd Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃1-5 mol%Pd(dppf)Cl₂ and Pd(PPh₃)₄ are reliable choices. Pd(OAc)₂ and Pd₂(dba)₃ must be paired with a ligand.[1][6]
Ligand dppf (in catalyst), PPh₃ (in catalyst), SPhos, XPhos1.1 - 2.0 (Ligand:Pd)For simple couplings, the ligand within the precatalyst is sufficient. For challenging substrates, use bulky, electron-rich Buchwald ligands like SPhos.[4][6]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KF2.0 - 3.0 equiv.K₃PO₄ is a robust, general choice. Use KF for base-sensitive boronic acids prone to protodeboronation.[6]
Solvent Dioxane/H₂O (4:1), THF/H₂O (4:1), DMF0.1 - 0.2 MThe small amount of water improves base solubility and accelerates transmetalation. Ensure all solvents are thoroughly degassed.[14][22]
Temperature 80 - 110 °CN/AHigher temperatures can increase reaction rate but may also promote side reactions like protodeboronation. Start around 80-90 °C.[6][11]
Part 4: Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ (Ar = 2-EtO-Pyr) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)-Ar' L₂ Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' Product RedElim->Product Boronate Ar'-B(OR)₃⁻ Boronate->Trans Base Base (OH⁻) Base->Boronate BoronicAcid Ar'-B(OH)₂ BoronicAcid->Base Activation Halide Ar-I (this compound) Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed reagent_check 1. Verify Reagent Quality - Boronic Acid Purity/Stability? - Catalyst Activity? - Base & Solvent Quality? start->reagent_check setup_check 2. Review Reaction Setup - Atmosphere Inert? - System Properly Degassed? - Adequate Stirring? reagent_check->setup_check If reagents are OK analysis 3. Analyze Byproducts (LCMS/NMR) - Protodeboronation? - Homocoupling? - Dehalogenation? setup_check->analysis If setup is correct screening 4. Systematically Screen Components analysis->screening Based on analysis screen_catalyst Screen Catalysts & Ligands (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald systems) screening->screen_catalyst screen_base Screen Bases (e.g., K₃PO₄, Cs₂CO₃, KF) screening->screen_base screen_solvent Screen Solvents (e.g., Dioxane/H₂O, THF/H₂O) screening->screen_solvent screen_temp Optimize Temperature (80-110 °C) screening->screen_temp success Successful Optimization screen_catalyst->success screen_base->success screen_solvent->success screen_temp->success

Caption: A systematic workflow for troubleshooting low Suzuki coupling yields.

References

Common side reactions with 2-Ethoxy-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Ethoxy-5-iodopyridine (CAS 902837-52-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile heterocyclic building block. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.

Introduction to this compound

This compound is a valuable intermediate in organic synthesis, prized for its utility in forming carbon-carbon and carbon-nitrogen bonds.[1] Its structure, featuring an electron-rich ethoxy group and a reactive carbon-iodine bond on a pyridine scaffold, makes it an excellent substrate for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and metal-halogen exchange. However, this same reactivity profile can give rise to specific side reactions that require careful control of experimental parameters.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during reactions with this compound.

Q1: My cross-coupling reaction is sluggish or has stalled completely. What are the likely causes?

A: Stalled reactions are often due to catalyst deactivation or inhibition. The pyridine nitrogen in your substrate can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity. Other common causes include insufficient degassing (leading to oxidation of the Pd(0) catalyst), the presence of moisture, or poor quality of reagents (e.g., base, solvent, or boronic acid).

Q2: I'm observing a significant byproduct with a mass corresponding to 2-Ethoxypyridine (M-127 + 1). What is this side reaction?

A: This is a classic case of hydrodehalogenation (or protodeiodination), where the iodine atom is replaced by a hydrogen atom. This is one of the most prevalent side reactions for this substrate. It typically arises from trace moisture quenching an organometallic intermediate or from side pathways within a catalytic cycle, such as a hydride transfer followed by reductive elimination.[2][3]

Q3: My reaction mixture turned dark brown or black shortly after heating. What does this indicate?

A: The formation of a black precipitate is almost always indicative of the decomposition of the palladium catalyst to form palladium black. This signifies that the active Pd(0) species is no longer stabilized by its ligand shell and has agglomerated. This can be caused by excessively high temperatures, the presence of oxygen, or the use of an inappropriate ligand that is unstable under the reaction conditions.

Q4: How should I properly store and handle this compound to ensure its integrity?

A: Proper storage is critical to prevent degradation that can introduce impurities and cause side reactions. This compound should be stored in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen).[4] It is sensitive to light and air and may be hygroscopic; therefore, it should be kept in a cool, dry, and dark place.[4][5][6]

Section 2: In-Depth Troubleshooting Guide by Reaction Type

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

These reactions are the most common applications for this compound. Success hinges on maintaining the activity of the palladium catalyst.

Problem: Significant Hydrodehalogenation (Formation of 2-Ethoxypyridine)

  • Causality: In Suzuki-Miyaura couplings, hydride sources in the reaction (sometimes from the decomposition of solvents like THF or from certain bases) can lead to a competing catalytic cycle that results in the hydrodehalogenated product.[2] In Buchwald-Hartwig aminations, a common side reaction is the β-hydride elimination from the palladium-amido complex, which also leads to the reduced arene.[3][7]

  • Troubleshooting Solutions:

    • Reagent Purity: Use anhydrous solvents and high-purity, freshly opened reagents. Ensure the base has not absorbed atmospheric moisture.

    • Base Selection: In Suzuki couplings, consider using bases less prone to generating hydride species, such as K₃PO₄ or Cs₂CO₃, over alkoxides if hydrodehalogenation is a major issue.

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands form stable complexes with palladium that can favor the desired reductive elimination over competing side reactions.

Problem: Low or No Product Yield with Catalyst Decomposition (Pd Black)

  • Causality: The pyridine nitrogen can coordinate to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive. At elevated temperatures, these complexes can be more prone to decomposition.

  • Troubleshooting Solutions:

    • Ligand Selection: Use sterically hindered biarylphosphine ligands. Their bulkiness can disfavor the binding of the pyridine nitrogen to the metal center.

    • Optimize Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst and ligand loading can overcome partial inhibition by the substrate.

    • Temperature Control: Do not exceed the recommended temperature for the specific catalyst system. Run test reactions at lower temperatures to find the minimum required for turnover.

    • Rigorous Inert Atmosphere: Ensure the reaction vessel and solvents are thoroughly degassed via multiple freeze-pump-thaw cycles or by sparging with argon for an extended period.

Data Table 1: Recommended Ligands for Challenging Pyridine Couplings
LigandCommon ApplicationKey Advantage
XPhos Suzuki & Buchwald-HartwigHigh activity and stability; excellent for heteroaryl couplings.[8]
SPhos Suzuki & Buchwald-HartwigSimilar to XPhos, very effective for creating C-N bonds.[9]
P(t-Bu)₃ General Cross-CouplingVery electron-rich, but air-sensitive. Promotes fast oxidative addition.
Josiphos Buchwald-HartwigBidentate ligand that can be effective for coupling with primary amines.[8]
Metal-Halogen Exchange Reactions (e.g., with n-BuLi, i-PrMgCl)

This reaction is used to generate a nucleophilic 5-pyridyl organometallic species, which can then react with an electrophile.

Problem: Major Byproduct is 2-Ethoxypyridine

  • Causality: This is a classic protodeiodination side reaction. The generated 5-lithio-2-ethoxypyridine is a very strong base. If there is any source of protons in the reaction mixture (e.g., trace water in the solvent, acidic protons on another reagent), it will be rapidly quenched before it can react with your desired electrophile.

  • Troubleshooting Solutions:

    • Absolute Anhydrous Conditions: Glassware must be oven- or flame-dried immediately before use. Solvents must be rigorously dried over a suitable drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons) and distilled under an inert atmosphere.

    • Low-Temperature Control: The lithium-halogen exchange is extremely fast, even at low temperatures.[10] Perform the reaction at -78 °C (dry ice/acetone bath). The stability of the resulting aryllithium species is much greater at this temperature, minimizing decomposition and side reactions.[11]

    • Reverse Addition: Add the organolithium reagent slowly to the solution of this compound at -78 °C. This maintains a low concentration of the powerful organolithium base, reducing the chance of side reactions.

Section 3: Visualizations of Key Reaction Pathways

The following diagrams illustrate the desired reaction pathways and common side reactions to aid in conceptual understanding.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) Add Oxidative Addition Pd0->Add Ar-I PdII Ar-Pd(II)-I Complex Add->PdII Trans Transmetalation PdII->Trans R'-B(OR)₃⁻ PdII_R Ar-Pd(II)-R' Complex Trans->PdII_R Red Reductive Elimination PdII_R->Red Red->Pd0 Catalyst Regeneration Product Ar-R' (Desired Product) Red->Product ArI This compound ArI->Add Boronic R'-B(OR)₂ + Base Boronic->Trans Side_Reactions cluster_desired Desired Pathway cluster_side Side Reaction Pathway Pd_Intermediate Ar-Pd(II)-X Reductive_Elimination Reductive Elimination Pd_Intermediate->Reductive_Elimination + Nu-H Desired_Product Desired Product (e.g., Ar-Nu) Reductive_Elimination->Desired_Product Pd_Intermediate_Side Ar-Pd(II)-X Dehalogenation Hydrodehalogenation Pd_Intermediate_Side->Dehalogenation Hydride_Source Hydride Source (e.g., H₂O, Base) Hydride_Source->Dehalogenation Side_Product Side Product (Ar-H) Dehalogenation->Side_Product Start Oxidative Addition Complex Start->Pd_Intermediate Start->Pd_Intermediate_Side Lithiation Start This compound (Ar-I) Exchange Lithium-Halogen Exchange Start->Exchange + n-BuLi (-78 °C) ArLi 5-Lithio-2-ethoxypyridine (Ar-Li) Exchange->ArLi Quench_E Quench with Electrophile (E⁺) ArLi->Quench_E Desired Quench_H Quench with Proton Source (H⁺) ArLi->Quench_H Undesired Product Ar-E (Desired Product) Quench_E->Product Side_Product Ar-H (Side Product) Quench_H->Side_Product

References

Purification techniques for 2-Ethoxy-5-iodopyridine reaction products.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Ethoxy-5-iodopyridine. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting assistance, and detailed protocols for obtaining high-purity material. The basic nitrogen of the pyridine ring introduces specific challenges that require tailored purification strategies. This guide will walk you through identifying and resolving these common issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of this compound and related compounds.

Q1: What are the most likely impurities in a typical this compound synthesis? A1: Impurities are highly dependent on the synthetic route. However, common contaminants include:

  • Unreacted Starting Materials: Such as 2-ethoxypyridine or a related halogenated pyridine.

  • Over-iodinated Byproducts: Formation of di-iodinated pyridines.

  • Hydrolysis Products: 2-Hydroxy-5-iodopyridine can form if water is present, especially under harsh temperature or pH conditions.[1]

  • Residual Catalysts and Reagents: Depending on the reaction (e.g., copper salts in coupling reactions).[2]

  • Solvent Residues: Solvents used in the reaction or initial work-up.[3]

Q2: Why does my compound show significant tailing or streaking during silica gel chromatography? A2: This is a classic issue with basic compounds like pyridines on standard silica gel.[4] The pyridine nitrogen, being a Lewis base, interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding leads to poor peak shape (tailing) and can result in product loss on the column.[5]

Q3: My purified this compound is initially a white or off-white solid but turns yellow or brown over time. What causes this and how can I prevent it? A3: Iodinated aromatic compounds can be sensitive to light and air, leading to degradation over time where trace amounts of iodine may be liberated, causing discoloration. Storing the purified compound in a dark, airtight container, preferably under an inert atmosphere (like nitrogen or argon) and refrigerated, can significantly slow this degradation process.[6]

Q4: Is an acidic wash a good way to remove non-basic impurities? A4: Yes, this is a highly effective technique. By washing an organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), the basic this compound will form a water-soluble pyridinium salt and move to the aqueous phase.[7] Non-basic or weakly basic impurities will remain in the organic layer, which can then be discarded. Subsequently, neutralizing the aqueous layer with a base will regenerate the purified product, which can be extracted back into an organic solvent.

Section 2: Purification Workflow & Troubleshooting

A logical workflow is critical for efficient purification. The following diagram outlines a general strategy, from initial work-up to final product isolation.

G cluster_0 Initial Work-up cluster_1 Primary Purification (Bulk Impurity Removal) cluster_2 Secondary Purification (Trace Impurity Removal) cluster_3 Final Product a0 Crude Reaction Mixture a1 Quench Reaction & Solvent Removal a0->a1 b0 Dissolve in Organic Solvent a1->b0 Proceed to Purification b1 Acid-Base Extraction (Removes non-basic impurities) b0->b1 b2 Aqueous Wash (e.g., Brine) (Removes water-soluble impurities) b1->b2 c0 Dry Organic Layer & Concentrate b2->c0 c1 Column Chromatography OR Recrystallization c0->c1 d0 Pure this compound c1->d0 Isolate & Dry

Caption: General Purification Workflow for this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during purification.

Problem / Observation Probable Cause(s) Recommended Solution(s)
Crude product is a dark, intractable oil or gum and will not solidify. High concentration of impurities, presence of residual high-boiling solvents (e.g., DMF, DMSO).1. Azeotropic Removal: Add a co-solvent like toluene and remove under reduced pressure. Repeat multiple times to azeotropically remove residual solvents.[7] 2. Acid-Base Extraction: Perform an acid wash to extract the product into the aqueous phase, leaving many oily impurities behind. See Protocol 1 . 3. Direct to Chromatography: If the oil is manageable, dissolve it in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. After drying, this can be loaded directly onto a column ("dry loading").
TLC shows multiple spots that are very close together (low resolution). The chosen solvent system (mobile phase) has incorrect polarity for separating the components.Optimize TLC Conditions: Systematically screen different solvent systems. Start with a non-polar solvent (e.g., Hexane) and titrate in a more polar solvent (e.g., Ethyl Acetate). Aim for an Rf value of 0.2-0.4 for the desired product.[5] If separation is still poor, try a different polar solvent (e.g., DCM or Ether). See Table 2 .
Significant product loss during column chromatography. 1. The product is irreversibly adsorbing to the acidic silica gel.[4] 2. The mobile phase is not polar enough to elute the product.1. Neutralize the Stationary Phase: Use silica gel that has been pre-treated with a base. A common method is to flush the packed column with the eluent containing 0.5-1% triethylamine (Et₃N) before loading the sample.[4] 2. Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel. 3. Use Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity to ensure all compounds elute from the column.[5]
The final product is still colored, even after chromatography. A persistent, colored impurity is co-eluting with the product.1. Recrystallization: This is an excellent secondary purification step. A successful recrystallization can remove impurities that have very similar polarity to the product.[8] See Protocol 3 . 2. Activated Carbon Treatment: During recrystallization, after the product is dissolved in the hot solvent, a small amount of activated charcoal can be added to adsorb colored impurities. The charcoal is then removed by hot filtration before cooling.[9]

Section 3: Detailed Purification Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

This technique is ideal for separating the basic product from non-basic or neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute hydrochloric acid (1M HCl) and shake vigorously. Allow the layers to separate.[7]

  • Separation: Drain the lower aqueous layer (which now contains the protonated, water-soluble product) into a clean flask. The upper organic layer contains neutral impurities and can be discarded.

  • Repeat (Optional): To ensure complete extraction, you can wash the organic layer with 1M HCl one more time and combine the aqueous extracts.

  • Neutralization: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base (e.g., 6M NaOH or saturated NaHCO₃ solution) while stirring until the solution is basic (pH > 8, check with pH paper). The this compound will precipitate or form an oily layer.

  • Back-Extraction: Extract the neutralized aqueous solution three times with fresh portions of an organic solvent (e.g., ethyl acetate or DCM).

  • Final Work-up: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[7]

Protocol 2: Flash Column Chromatography

This protocol is for purifying compounds on silica gel, with specific modifications for basic pyridines.[10]

  • TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf of ~0.3 and show good separation from impurities.

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.[11]

    • Prepare a slurry of silica gel in your initial, least polar mobile phase.

    • Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.[10] Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.

  • Pre-treatment for Basic Compounds: Add your chosen mobile phase containing 0.5-1% triethylamine and run it through the column until the eluent is basic. This deactivates the acidic sites on the silica.[4]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or DCM). Carefully add the sample to the top of the column. Allow it to absorb into the silica.

  • Elution: Carefully add the mobile phase and begin collecting fractions. Use air pressure to gently push the solvent through the column at a steady rate. If using a gradient, start with the least polar solvent mixture and gradually increase the polarity.[5]

  • Analysis & Isolation: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This technique purifies solid compounds based on differences in solubility.[8]

  • Solvent Selection: The key is finding a suitable solvent or solvent pair. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, toluene). A two-solvent system (one in which the compound is soluble, and one in which it is not) can also be effective.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[9]

  • Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal formation.[9]

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Section 4: Data and Decision Making

Decision Tree for Purification Strategy

G start Crude Product Analysis (TLC, Appearance) q1 Is the product a dark oil/gum? start->q1 q2 Are impurities non-basic? q1->q2 No (Solid/Manageable) res1 Perform Acid-Base Extraction (Protocol 1) q1->res1 Yes q3 Is separation on TLC good? q2->q3 No / Unsure q2->res1 Yes (Major Impurities) res3 Perform Column Chromatography (Protocol 2) q3->res3 Yes (Rf ~0.3) res4 Optimize TLC solvent system. Re-evaluate. q3->res4 No (Rf too high/low or poor separation) q4 Is product solid after initial purification? res5 Perform Recrystallization (Protocol 3) q4->res5 Yes end Pure Product q4->end No (Pure Oil) res1->q3 res2 Proceed directly to Column Chromatography res3->q4 res5->end

Caption: Decision Tree for Selecting the Appropriate Purification Method.

Table 1: Common Impurities and Their Removal
ImpurityTypeTypical Behavior & Removal Strategy
2-Ethoxypyridine Starting Material (Basic)More volatile and less polar than the product. Separable by column chromatography. Difficult to remove with acid-base extraction as it will also be extracted.
2-Hydroxy-5-iodopyridine Hydrolysis Byproduct (Amphoteric/Weakly Acidic)More polar than the product. Will separate well on column chromatography. Can be removed by a wash with dilute aqueous base (e.g., NaHCO₃), which will deprotonate the hydroxyl group, making it water-soluble.
Di-iodinated Pyridines Over-reaction Byproduct (Basic)Less polar than the mono-iodinated product. Typically elutes first during column chromatography.
Toluene / DMF / DMSO Residual SolventsToluene is non-polar and volatile. DMF and DMSO are very polar and high-boiling. Best removed by repeated co-evaporation with a lower-boiling solvent (azeotropic removal) or an aqueous wash for DMF/DMSO.[7]
Table 2: Suggested Solvent Systems for Chromatography

The following are starting points for developing a separation on silica gel. The ratio should be optimized via TLC.

Solvent System (v/v)PolarityComments
Hexane / Ethyl Acetate Low to MediumA standard, versatile system. Start with 10% Ethyl Acetate and increase as needed. Excellent for separating compounds with moderate polarity differences.
Hexane / Dichloromethane (DCM) Low to MediumOffers different selectivity compared to Ethyl Acetate. Good for less polar compounds.
Dichloromethane / Methanol Medium to HighUse for more polar products or impurities. Start with only 1-2% Methanol as it is a very strong eluent.
Add 0.5-1% Triethylamine (Et₃N) ModifierAdd to any of the above systems to significantly reduce peak tailing and improve recovery of the basic product.[4]

Section 5: References

  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem Technical Support Center. 6

  • BenchChem. (2025). How to remove pyridine from a reaction mixture. BenchChem Technical Support Center. 7

  • BenchChem. (2025). Troubleshooting common impurities in Pyridine-2,6-d2 spectra. BenchChem Technical Support Center. 3

  • BenchChem. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives. BenchChem Technical Support Center. 4

  • LookChem. (n.d.). Purification of Pyridine. Chempedia. 12

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. 8

  • MIT OpenCourseWare. (2010). Recrystallization. MIT Digital Lab Techniques Manual. 9

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC. 11

  • BenchChem. (2025). Technical Support Center: Purification of Crude 4-Ethoxy-2,6-dipyridin-2-ylpyridine by Column Chromatography. BenchChem Technical Support Center. 5

  • Columbia University. (n.d.). Column chromatography. Department of Chemistry. 13

  • Guidechem. (n.d.). What is the synthesis of 2-Amino-5-iodopyridine? FAQ. 2

  • Chem-Impex. (n.d.). 2-Hydroxy-5-iodopyridine. 1

References

Technical Support Center: Navigating Catalyst Poisoning in Reactions with 2-Ethoxy-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Ethoxy-5-iodopyridine. This guide is designed to provide in-depth, field-proven insights into overcoming the unique catalytic challenges presented by this substrate. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the underlying chemical principles. Here, we address common issues in a direct question-and-answer format, focusing on the causality behind experimental choices to help you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is failing or giving very low yields. What are the most likely causes?

When cross-coupling reactions involving this compound underperform, the root cause is almost always catalyst deactivation or "poisoning".[1][2] This particular substrate contains two structural features that are notoriously challenging for common transition metal catalysts, particularly palladium-based systems:

  • The Pyridine Nitrogen: The Lewis basic nitrogen atom in the pyridine ring can coordinate strongly to the electron-deficient metal center of the catalyst (e.g., Pd(0) or Pd(II)).[3][4] This forms a stable, off-cycle complex that is catalytically inactive, effectively removing the catalyst from the reaction. This is often referred to as the "2-pyridyl problem," which is especially pronounced when the leaving group is adjacent to the nitrogen, as in 2-halopyridines.[3][5]

  • The Iodide Moiety: While the carbon-iodine bond is highly reactive and favorable for the initial oxidative addition step, the resulting iodide anion (I⁻) can also act as a catalyst poison.[6][7] Iodide is a soft ligand that can form strong bonds with soft metals like palladium, leading to the formation of inactive bridged dimeric species or other complexes that inhibit subsequent steps in the catalytic cycle.[8]

Failure to address these two factors is the most common reason for low conversion or complete reaction failure.

Q2: Can you explain the specific mechanisms of catalyst poisoning in more detail?

Certainly. Understanding the deactivation pathways is critical for designing an effective solution. There are two primary mechanisms at play with a substrate like this compound.

Mechanism 1: Pyridine Nitrogen Coordination The active catalyst, typically a Pd(0) species, must be available to undergo oxidative addition with the aryl iodide. However, the pyridine nitrogen can act as a competing ligand, binding to the Pd(0) center. This sequesters the catalyst into a stable, coordinatively saturated complex that cannot enter the catalytic cycle.

cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway Active_Catalyst Active L-Pd(0) Catalyst Ox_Adduct L-Pd(II)(Py-R)I Active_Catalyst->Ox_Adduct Oxidative Addition Inactive_Complex Inactive [L-Pd(0)-Pyridine] Complex Active_Catalyst->Inactive_Complex Coordination (Poisoning) Ox_Adduct->Active_Catalyst Transmetalation & Reductive Elimination Pyridine This compound (Substrate) Pyridine->Inactive_Complex

Fig. 1: Deactivation of Pd(0) by pyridine coordination.

Mechanism 2: Iodide Inhibition After the initial oxidative addition, an L₂Pd(II)(Ar)I species is formed. While necessary for the cycle, high concentrations of iodide anions in solution can lead to the formation of catalytically inactive or less active palladium complexes, such as bridged iodo dimers [Pd(L)(μ-I)]₂. These species can precipitate or are simply too stable to continue the catalytic cycle efficiently.[8] This is a particular risk in reactions that are sluggish, where the concentration of these intermediates can build up.

Q3: How can I prevent the pyridine nitrogen from poisoning my catalyst?

This is the most critical challenge to overcome. The solution lies in ligand selection. The goal is to make it sterically and/or electronically unfavorable for the pyridine nitrogen to coordinate with the palladium center.

The most effective strategy is to use bulky, electron-rich phosphine ligands .[3][4]

  • Steric Hindrance: The bulk of the ligand creates a crowded environment around the palladium atom, physically blocking the pyridine nitrogen from accessing the metal's coordination sphere.

  • Electronic Effects: Electron-rich ligands increase the electron density on the palladium center, which reduces its Lewis acidity and lowers its affinity for the Lewis basic pyridine nitrogen.

Table 1: Ligand Selection Guide for Pyridine-Containing Substrates

Ligand Class Examples Bulk Electron-Donating Ability Performance with 2-Halopyridines
Simple Phosphines PPh₃ Low Moderate Generally poor; often leads to catalyst deactivation.[9]
Trialkylphosphines P(t-Bu)₃, PCy₃ High High Good; the steric bulk is highly effective at preventing N-coordination.[3]
Buchwald Ligands XPhos, SPhos, RuPhos Very High Very High Excellent; considered the state-of-the-art for challenging substrates.[3][9]

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | High | Very High | Very effective; provides strong, stabilizing coordination to the metal.[10] |

Recommendation: For this compound, start with a Buchwald-type ligand like SPhos or XPhos. They provide the necessary steric shielding to prevent catalyst poisoning by the pyridine nitrogen.[3]

Q4: My reaction starts but then stops before completion, and I see black particles forming. What's happening?

This is a classic symptom of catalyst decomposition, often resulting in the formation of inactive palladium black.[4][11] It indicates that your active Pd(0) species is not stable under the reaction conditions. This can happen for several reasons:

  • Oxygen Contamination: The active Pd(0) catalyst is readily oxidized by trace amounts of oxygen to inactive palladium oxides or palladium black.[4]

  • High Temperature: While heat can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition pathways.[4]

  • Ligand Dissociation: If the ligand is not bound strongly enough, it can dissociate from the metal center, leaving a "naked" palladium atom that quickly aggregates into palladium black.

Solutions:

  • Ensure a Scrupulously Inert Atmosphere: Your reaction setup must be rigorously free of oxygen. Degas your solvents (including any water used in the base solution) thoroughly using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[11][12] Maintain a positive pressure of inert gas throughout the reaction.

  • Use Air-Stable Precatalysts: Instead of using sources like Pd₂(dba)₃, which can vary in quality, use modern, air-stable precatalysts (e.g., SPhos Pd G3). These precatalysts generate the active Pd(0) species in situ and are generally more reliable.[9]

  • Optimize Temperature: Run the reaction at the lowest temperature that affords a reasonable rate. Try starting at 80 °C and only increase if the reaction is too slow.[4][12]

Troubleshooting Guides & Protocols
Guide 1: Systematic Workflow for Troubleshooting Low Conversion

If you are experiencing low conversion, a systematic approach is essential to pinpoint the problem. Follow this workflow to diagnose and solve the issue.

cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_analysis Side Product Analysis (LCMS/GCMS) cluster_screening Component Screening Start Low Conversion Observed Reagents 1. Verify Reagent Quality Start->Reagents Conditions 2. Review Reaction Conditions Reagents->Conditions Reagents OK r1 Aryl Iodide Purity Analysis 3. Analyze for Side Products Conditions->Analysis Conditions OK c1 Adequate Degassing? (Prevent catalyst oxidation) Screening 4. Systematic Component Screening Analysis->Screening No obvious side reactions a1 Homocoupling of Boronic Acid Success Successful Optimization Screening->Success s1 Screen Catalysts & Ligands (e.g., XPhos, SPhos) r2 Boronic Acid/Ester Stability (Check for protodeboronation) r3 Catalyst/Precatalyst Activity (Test on a known reaction) r4 Base Anhydrous/Purity c2 Optimal Temperature? c3 Sufficient Mixing? (Especially for biphasic mixtures) a2 Protodeboronation Product a3 Dehalogenation of Aryl Iodide s2 Screen Bases (e.g., K₃PO₄, Cs₂CO₃) s3 Screen Solvents (e.g., Dioxane, Toluene/H₂O, 2-MeTHF)

Fig. 2: A systematic workflow for troubleshooting low conversion.[11]
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point that is designed to mitigate the common poisoning issues discussed.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid or pinacol ester (1.2-1.5 mmol, 1.2-1.5 eq)

  • Palladium Precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water 4:1, 5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the this compound, the boronic acid, the base, and the palladium precatalyst.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 1-2 hours). A plateau in product formation before full conversion of the starting material is indicative of catalyst deactivation.[3]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Addressing solubility issues of 2-Ethoxy-5-iodopyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethoxy-5-iodopyridine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during their work with this compound. Here, you will find scientifically grounded advice, practical troubleshooting guides, and detailed experimental protocols to ensure the successful dissolution of this compound for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: Understanding the molecular structure of this compound is the first step in predicting its solubility behavior.

  • Molecular Formula: C₇H₈INO[1][2]

  • Molecular Weight: 249.05 g/mol [1][2]

  • Appearance: White to off-white solid[1]

  • pKa (Predicted): 2.01 ± 0.22[1]

The molecule's structure contains both polar and non-polar characteristics. The pyridine ring, with its nitrogen atom, and the ethoxy group's oxygen atom introduce polarity and potential for hydrogen bonding. The iodine atom, while contributing to the molecular weight, is also polarizable. The overall molecule can be expected to have moderate polarity.

Q2: In which types of organic solvents is this compound likely to be most soluble?

A2: Based on the principle of "like dissolves like," this compound is predicted to be most soluble in moderately polar organic solvents.[3][4] A qualitative prediction of solubility is provided in the table below. It is crucial to experimentally verify these predictions for your specific application.

Solvent ClassPredicted SolubilityRationale
Polar Aprotic HighSolvents like DMSO, DMF, and acetonitrile are expected to effectively solvate the polar regions of the molecule.
Polar Protic Moderate to HighAlcohols such as methanol, ethanol, and isopropanol can engage in hydrogen bonding, which may enhance solubility.
Moderately Polar ModerateSolvents like ethyl acetate and dichloromethane are likely to provide a good balance for dissolving the entire molecule.
Non-Polar Low to Very LowHydrocarbon solvents such as hexane and toluene are generally poor choices for dissolving moderately polar compounds like this.[3]
Q3: How can I accurately determine if my this compound is fully dissolved?

A3: Visual inspection is the first step; a properly dissolved compound will yield a clear, particle-free solution. For a more definitive assessment, the Tyndall Effect can be used.[5] Shine a laser pointer through your solution. If the laser beam's path is visible, it indicates the presence of suspended, undissolved particles. For quantitative assurance, especially for analytical applications, filtering the solution through a 0.22 µm syringe filter and then analyzing the filtrate's concentration via HPLC or a similar method is recommended.[5] A concentration that matches your expected value confirms complete dissolution.

Troubleshooting Guide: Addressing Solubility Issues

Issue 1: My this compound is not dissolving in my chosen solvent at the desired concentration.

Possible Cause: The concentration you are trying to achieve exceeds the thermodynamic solubility limit of the compound in that specific solvent at the current temperature.

Solutions:

  • Solvent Screening: If you have flexibility in your experimental design, the most effective solution is to test a range of solvents. The following workflow can guide your selection process.

  • Temperature Modification: For many compounds, solubility increases with temperature. [5]Gentle warming of the solvent while stirring can significantly improve dissolution. However, be cautious of potential compound degradation at elevated temperatures. Always cool the solution to your experimental temperature to ensure the compound remains in solution.

  • Particle Size Reduction: Increasing the surface area of the solid can enhance the rate of dissolution. [6]If you have the compound in a crystalline form, carefully grinding it into a fine powder with a mortar and pestle can be beneficial.

  • Co-solvency: The use of a mixture of solvents can often be more effective than a single solvent. This technique works by reducing the interfacial tension between the solute and the primary solvent. For example, if your compound has poor solubility in an alcohol, adding a small amount of a more powerful solvent like DMSO or DMF can lead to complete dissolution.

Issue 2: The compound dissolves initially with heating, but precipitates out upon cooling.

Possible Cause: You have created a supersaturated solution, which is thermodynamically unstable. The solubility of the compound is significantly lower at the cooler temperature.

Solutions:

  • Re-dissolve and Dilute: Warm the solution to re-dissolve the precipitate, then add more of the same solvent to lower the overall concentration to a point that is stable at the cooler temperature.

  • Choose a Better Solvent: This is often an indication that you are not using an optimal solvent. Refer to the solvent screening guide to find a solvent in which your compound is more readily soluble at your target temperature.

Experimental Protocol: Determining the Solubility of this compound

For applications requiring precise concentrations, determining the quantitative solubility in your solvent system is essential. The "shake-flask" method is a reliable technique for this purpose.

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation is reached.

  • Solvent Addition: Add a known volume of each test solvent to the corresponding vials.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw a sample of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for solubility determination using the shake-flask method.

Advanced Topic: Hansen Solubility Parameters (HSP)

For more advanced formulation challenges, Hansen Solubility Parameters (HSP) can be a powerful predictive tool. HSP is based on the principle that "like dissolves like" by quantifying this concept using three parameters:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned these three parameters, placing them as a point in a 3D "Hansen space." The closer the HSP values of a solute and solvent are in this space, the more likely the solute is to dissolve. While the specific HSP values for this compound are not readily published, they can be estimated using software or determined experimentally. This approach is particularly useful for designing optimal solvent blends.

References

Technical Support Center: Minimizing Homocoupling Byproducts in 2-Ethoxy-5-iodopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for minimizing homocoupling byproducts in cross-coupling reactions involving 2-ethoxy-5-iodopyridine. As Senior Application Scientists, we understand the nuances of these reactions and have designed this resource to address common challenges with scientifically grounded, field-proven solutions.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations and actionable protocols to get your reaction back on track.

Question 1: I'm observing a significant amount of 5,5'-diethoxy-2,2'-bipyridine as a byproduct in my Suzuki-Miyaura coupling reaction with this compound. What's causing this and how can I prevent it?

The formation of 5,5'-diethoxy-2,2'-bipyridine is a classic case of homocoupling of your starting aryl iodide. This side reaction is primarily driven by the presence of Palladium(II) species and can be exacerbated by dissolved oxygen. The mechanism often invol[1][2]ves the reaction of the Pd(II) species with two molecules of the organoboron reagent, leading to the undesired symmetrical biaryl product.

Here’s a systematic ap[3][4]proach to troubleshoot and minimize this byproduct:

Core Strategy: Minimize Pd(II) and Oxygen

The central principle is to maintain a clean and efficient Pd(0)/Pd(II) catalytic cycle. Any deviation that allows[5][6] for the accumulation of Pd(II) or the introduction of oxidants can favor homocoupling.

Troubleshooting Workflow Diagram

G cluster_0 Problem Identification cluster_1 Primary Causes & Solutions cluster_2 Secondary Optimization Problem High Homocoupling of This compound Oxygen Oxygen Contamination Problem->Oxygen Pd_II Excess Pd(II) Species Problem->Pd_II Degas Solution: Rigorous Degassing (N2/Ar Sparge, Freeze-Pump-Thaw) Oxygen->Degas Precatalyst Solution: Catalyst Choice (Use Pd(0) source or efficient precatalyst) Pd_II->Precatalyst Reducer Solution: Add Mild Reducing Agent (e.g., Potassium Formate) Pd_II->Reducer Ligand Ligand Choice Precatalyst->Ligand OptimizeLigand Action: Use Bulky, Electron-Rich Ligands (e.g., Buchwald-type) Ligand->OptimizeLigand Base Base Selection OptimizeBase Action: Screen Weaker Bases (e.g., K2CO3, K3PO4) Base->OptimizeBase Temp Reaction Temperature OptimizeTemp Action: Lower Temperature Temp->OptimizeTemp

Caption: Troubleshooting workflow for minimizing homocoupling.

Detailed Protocols & Explanations:

1. Rigorous Oxygen Exclusion:

  • Why it works: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which directly promotes homocoupling.

  • Protocol:

    • [1][2] Degas all solvents thoroughly before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.

    • For highly sensitive reactions, use the freeze-pump-thaw method (3 cycles) for more complete oxygen removal.

    • Assemble your rea[7]ction vessel under a positive pressure of inert gas.

    • Before adding the catalyst, sparge the reaction mixture with inert gas for 10-15 minutes. A subsurface sparge is particularly effective.

2. Catalyst Selection [3]and Handling:

  • Why it works: Using a Pd(II) precatalyst like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) species. This reduction step can be inefficient and lead to residual Pd(II), which catalyzes homocoupling.

  • Recommendations: [2][7] * Option A: Use a Pd(0) Source Directly: Employ catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the initial concentration of Pd(II).

    • Option B: Use M[2][7]odern Precatalysts: Buchwald-type precatalysts (G3, G4) are designed for clean and efficient generation of the active Pd(0) catalyst, which can suppress side reactions.

    • Option C: Add a[8] Mild Reducing Agent: If using a Pd(II) source is unavoidable, consider adding a mild reducing agent like potassium formate to the reaction mixture before the catalyst. This helps to minimize the concentration of free Pd(II) without significantly affecting the desired catalytic cycle.

3. Ligand Choice:

  • [3][9] Why it works: The ligand plays a critical role in modulating the reactivity of the palladium center. Bulky, electron-rich ligands accelerate the desired oxidative addition and reductive elimination steps of the cross-coupling cycle, outcompeting the homocoupling pathway.

  • Recommendations: [2][5][10] * Switch from simple phosphines (e.g., PPh₃) to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the desired reductive elimination step.

Table 1: Ligand Effect[2][8]s on Homocoupling

Ligand TypeGeneral CharacteristicsImpact on Homocoupling of this compound
Simple Phosphines (e.g., PPh₃)Less bulky, less electron-donating.Higher potential for homocoupling, especially under non-ideal conditions.
Bulky, Electron-Rich Phosphines (e.g., Buchwald ligands)Sterically demanding, strong electron donors.Generally suppress homocoupling by accelerating the desired catalytic cycle.
N-Heterocyclic Carben[2]es (NHCs)Strong σ-donors, sterically tunable.Can be very effective in suppressing homocoupling due to their strong binding to palladium.

Question 2: In [2]my Sonogashira coupling of this compound with a terminal alkyne, I'm getting a significant amount of the diyne byproduct (Glaser coupling). How can I suppress this?

The formation of a diyne byproduct in Sonogashira reactions is a result of the copper-catalyzed homocoupling of the terminal alkyne, often referred to as Glaser or Hay coupling. This side reaction is hig[11]hly dependent on the presence of the copper(I) co-catalyst and oxygen.

Strategies to Minimize Alkyne Homocoupling:

1. Minimize Oxygen:

  • Why it works: Similar to Suzuki reactions, oxygen plays a key role in the oxidative homocoupling of the copper acetylide intermediate.

  • Protocol: Implement the same rigorous degassing procedures as described for the Suzuki reaction. Maintaining a strictly anaerobic environment is crucial.

2. Copper-Free Sonogashira Conditions:

  • Why it works: Eliminating the copper co-catalyst entirely removes the primary pathway for alkyne homocoupling.

  • Protocol:

    • [12] Catalyst system: Use a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a suitable phosphine ligand.

    • Base: A strong amine base like diisopropylamine (DIPA) or triethylamine (TEA) is typically used as both the base and the solvent.

    • Note: Copper-free conditions may require slightly higher temperatures or longer reaction times.

3. Use a Reducing Atmosphere:

  • Why it works: A dilute hydrogen atmosphere can help to keep the catalyst in its active reduced state and suppress oxidative side reactions.

  • Protocol: Running the reaction under a nitrogen or argon atmosphere containing a small percentage of hydrogen (e.g., 5%) has been shown to dramatically reduce alkyne homocoupling.

Question 3: My Bu[11]chwald-Hartwig amination with this compound is giving me a low yield of the desired arylamine and some dehalogenated starting material. Is homocoupling a factor here?

While the primary side reaction in Buchwald-Hartwig amination is often hydrodehalogenation (replacement of the iodide with hydrogen), conditions that favor catalyst deactivation can also lead to homocoupling of the aryl halide. The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination. An unproductive pathway i[13][14]s β-hydride elimination, which can lead to the dehalogenated arene.

Optimizing Buchwald-Ha[13]rtwig Amination:

1. Ligand Selection is Key:

  • Why it works: The success of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand. Modern, sterically hindered, and electron-rich ligands are essential for promoting the C-N bond-forming reductive elimination and preventing side reactions.

  • Recommendations: [5] * For coupling with primary amines, ligands like BrettPhos can be highly effective.

    • Bidentate phosphine ligands like BINAP and DPPF were early breakthroughs that improved reaction efficiency and scope.

2. Base Selection: *[13][14] Why it works: A strong, non-nucleophilic base is required to deprotonate the amine. However, an overly aggressive base can promote side reactions.

  • Recommendations: Sodium tert-butoxide (NaOt-Bu) is a common choice. For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, although this may require higher temperatures.

3. Catalyst Precatalys[14]t:

  • Why it works: As with other cross-coupling reactions, using a well-defined precatalyst that cleanly generates the active Pd(0) species is beneficial.

  • Recommendations: Utilize Buchwald precatalysts which are designed for high efficiency in C-N couplings.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of homocoupling in palladium-catalyzed reactions?

A1: Homocoupling in palladium-catalyzed reactions, particularly Suzuki-type reactions, can occur through several pathways. A common mechanism involves the reaction of a Pd(II) species with two molecules of the organoboron compound. This process results in the formation of a symmetrical biaryl and the reduction of Pd(II) to Pd(0). Another pathway, especial[3][4]ly in the presence of oxygen, involves the oxidation of the Pd(0) catalyst to a palladium(II) peroxo complex, which can then react with the organoboron species to generate the homocoupled product.

G cluster_homocoupling Homocoupling Side Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration Pd(II)X2 Pd(II)X2 Ar-Ar_homo Ar-Ar Pd(II)X2->Ar-Ar_homo Reaction with 2 equivalents Ar-B(OR)2_1 Ar-B(OR)2 Ar-B(OR)2_1->Ar-Ar_homo Ar-B(OR)2_2 Ar-B(OR)2 Ar-B(OR)2_2->Ar-Ar_homo

Caption: Simplified catalytic cycle showing the desired cross-coupling pathway and a competing homocoupling side reaction.

Q2: How does the purity of this compound affect homocoupling?

A2: While the primary focus is often on reaction conditions, the purity of the starting aryl halide is critical. If your this compound contains impurities, such as traces of the corresponding boronic acid or organotin species from a previous synthetic step, these can participate in homocoupling. Furthermore, any residual catalyst from the synthesis of the starting material could also promote side reactions. It is always recommended to use highly purified starting materials.

Q3: Can the choice of solvent influence the extent of homocoupling?

A3: Yes, the solvent can play a role. Aprotic polar solvents like DMF or dioxane are common. The solvent's ability to dissolve the base and the various catalytic intermediates is important for a smooth reaction. In some cases, the solvent can also act as a ligand or reductant. For instance, it has been noted that DMSO can act as both a solvent and a reducing agent for Pd(II) species. While this can be benefic[15]ial in regenerating the active catalyst, the specific solvent choice should be optimized for the reaction at hand to balance reactivity and selectivity.

Q4: Is it better to use higher or lower reaction temperatures to avoid homocoupling?

A4: Generally, lower reaction temperatures are preferred to minimize side reactions, including homocoupling. While higher temperatures[7] can increase the rate of the desired reaction, they often accelerate side reactions and catalyst decomposition at a faster rate. The optimal approach is to find the lowest temperature at which the desired cross-coupling proceeds at a reasonable rate. This often requires careful optimization, especially when using highly active modern catalyst systems that can operate efficiently at or near room temperature.

References

How to avoid dehalogenation in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: How to Avoid Dehalogenation in Suzuki Coupling Reactions

Welcome to our dedicated technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of dehalogenated byproducts. Here, we provide in-depth answers to frequently asked questions and a comprehensive troubleshooting guide based on mechanistic insights and field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of a Suzuki coupling reaction?

A1: Dehalogenation is a common side reaction where the organic halide starting material (Ar-X) is reduced, and the halogen atom is replaced by a hydrogen atom (Ar-H).[1][2] This undesired reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification.[2] This side reaction is particularly problematic with electron-deficient aryl halides and N-heterocyclic halides.[1]

Q2: What is the primary mechanism of dehalogenation?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can occur through various pathways, such as the reaction of the palladium complex with bases, solvents (like alcohols), or even trace amounts of water.[1][3] The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X) to yield the dehalogenated arene (Ar-H) and regenerate the palladium catalyst.[1][3]

Q3: Which types of organic halides are most susceptible to dehalogenation?

A3: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1][4] Aryl and heteroaryl iodides are most prone to this side reaction, while chlorides are the least reactive in both the desired coupling and the undesired dehalogenation.[1][4]

Q4: Are certain substrates more prone to dehalogenation?

A4: Yes, electron-deficient aryl halides and particularly N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are more susceptible to dehalogenation.[1][5] The presence of a nitrogen atom in the ring can sometimes complicate the reaction, potentially by coordinating to the palladium catalyst. For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the electron density of the ring, which can influence the reaction outcome. In some cases, protecting the N-H group can suppress dehalogenation.[1][6]

Q5: Can the choice of boronic acid or ester influence dehalogenation?

A5: While the organic halide is the primary factor, a slow transmetalation step with the organoboron reagent can allow more time for competing side reactions like dehalogenation to occur.[1][5] Therefore, using highly active and stable boronic acids or esters can contribute to minimizing this side reaction by promoting a faster forward reaction.[1] Conversely, unstable boronic acids that are prone to protodeboronation (replacement of the boron group with hydrogen) can also be problematic.[7][8][9]

Troubleshooting Guide: Minimizing Dehalogenation

This section provides a systematic approach to diagnosing and solving issues related to dehalogenation in your Suzuki coupling reactions.

Problem: High levels of dehalogenated byproduct observed by LC-MS or NMR.
Initial Assessment:

First, confirm the identity of the byproduct using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl halide.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated arene.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show characteristic signals for the arene, notably the appearance of a new proton signal in the aromatic region where the halogen was previously located.[2]

Troubleshooting Workflow:

The following diagram illustrates a logical workflow for troubleshooting dehalogenation.

G start High Dehalogenation Observed ligand Modify Ligand (Bulky, Electron-Rich) start->ligand Is ligand optimal? base Optimize Base (Weaker, Non-Hydride Source) ligand->base Still problematic? end Dehalogenation Minimized ligand->end solvent Change Solvent (Aprotic) base->solvent Still problematic? base->end temp Adjust Temperature (Often Lower) solvent->temp Still problematic? solvent->end protect Consider Protecting Group (for N-H Heterocycles) temp->protect Substrate issue? temp->end boron Evaluate Boron Reagent (Purity, Stability) protect->boron Reagent issue? protect->end boron->end

Caption: A troubleshooting workflow for minimizing dehalogenation.

Detailed Troubleshooting Steps & Rationale:
Parameter Observation / Problem Recommended Action Scientific Rationale
Ligand Using standard ligands like PPh₃ results in significant dehalogenation.Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1]Bulky, electron-rich ligands accelerate the rate of reductive elimination of the desired product, which can outcompete the dehalogenation pathway.[3][5] They also promote the initial oxidative addition step, especially for less reactive aryl chlorides.[3]
Base Using strong bases like NaOEt, KOtBu, or NaOH.Switch to a weaker inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][2]Strong alkoxide bases can generate palladium-hydride species, which lead to hydrodehalogenation.[2] Carbonates and phosphates are generally less prone to acting as hydride donors.
Solvent Using protic solvents like ethanol or methanol.Use aprotic solvents like dioxane, THF, or toluene.[1] If an alcohol/water co-solvent is necessary, minimize its concentration.Alcohols and water can act as proton/hydride sources, facilitating the formation of the Pd-H intermediate that leads to dehalogenation.[1][3]
Temperature Reaction run at high temperatures (e.g., >100 °C).Attempt the reaction at a lower temperature (e.g., 60-80 °C).While higher temperatures can increase reaction rates, they can also accelerate side reactions like dehalogenation.[10][11] Lowering the temperature may favor the desired coupling.
Substrate Using N-H containing heterocycles (e.g., indoles, pyrroles).Protect the acidic proton (e.g., with a BOC or SEM group).[1][6]Unprotected acidic protons can interfere with the catalytic cycle and promote side reactions. Protection can suppress dehalogenation.[6]
Boron Reagent Slow reaction or significant byproduct formation.Ensure high purity of the boronic acid/ester. Consider using more stable derivatives like MIDA boronates or trifluoroborates.[7][12]Impurities in the boron reagent can inhibit the catalyst. A slow transmetalation step allows more time for dehalogenation to occur.[1] More stable boron reagents can ensure a steady concentration of the active species.[7]

Mechanistic Insight: The Competing Pathways

To effectively troubleshoot, it is crucial to understand the catalytic cycle. The desired Suzuki coupling pathway competes with the undesired dehalogenation pathway, both originating from the same Ar-Pd(II)-X intermediate.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (+ Ar-X) ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR Transmetalation (+ R'B(OH)₂ / Base) ArPdH Ar-Pd(II)L₂-H ArPdX->ArPdH Hydride Transfer ArR Ar-R' (Desired Product) ArPdR->ArR ArR->Pd0 Reductive Elimination ArH Ar-H (Byproduct) ArPdH->ArH ArH->Pd0 Reductive Elimination Hydride Hydride Source (Base, Solvent, H₂O) Hydride->ArPdH

Caption: The catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.

The key to minimizing dehalogenation is to favor the transmetalation and subsequent reductive elimination of the desired product (blue pathway) over the hydride transfer and reductive elimination that leads to the byproduct (red pathway).

Experimental Protocol: Minimizing Dehalogenation for a Challenging Substrate

This protocol is a general starting point for the Suzuki coupling of an aryl bromide with an arylboronic acid, using a catalyst system known to minimize dehalogenation.

Reaction: Coupling of 4-Bromoanisole with Phenylboronic Acid.

Materials:

  • 4-Bromoanisole (1 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Potassium Phosphate (K₃PO₄) (2 mmol, 424 mg)

  • Pd₂(dba)₃ (0.015 mmol, 13.7 mg)

  • SPhos (0.036 mmol, 14.8 mg)

  • Anhydrous Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the 4-bromoanisole, phenylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the reaction flask.

  • Add the anhydrous toluene and water.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by subjecting the sealed flask to three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

References

Validation & Comparative

A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Results for 2-Ethoxy-5-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling Molecular Structure with Mass Spectrometry

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the most powerful analytical techniques for this purpose is mass spectrometry (MS), which provides fundamental information about a molecule's mass and, through fragmentation, its structural composition.[1] This guide focuses on a specific and important class of heterocyclic compounds: 2-ethoxy-5-iodopyridine derivatives. These structures are common scaffolds in medicinal chemistry, and understanding their behavior under mass spectrometric analysis is crucial for their unambiguous identification.

As a Senior Application Scientist, my objective is not merely to present data but to provide a framework for logical interpretation. We will explore the nuanced fragmentation patterns of these molecules under both high-energy Electron Ionization (EI-MS) and softer Electrospray Ionization (ESI-MS) conditions. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to move from a raw spectrum to a confident structural assignment.

Section 1: Analysis by Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a classic, robust technique that involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to ionization and extensive, reproducible fragmentation.[2][3] The resulting "fingerprint" spectrum is invaluable for structural confirmation.

The Molecular Ion (M⁺•)

For this compound derivatives, the molecular ion peak is expected to be clearly visible. The aromatic pyridine ring imparts significant stability, allowing the intact radical cation (M⁺•) to be detected.[4][5] A key diagnostic feature is the isotopic pattern. Iodine is monoisotopic (¹²⁷I), so it does not contribute an M+2 peak, simplifying the spectrum compared to compounds with chlorine or bromine.[4][6] The presence of carbon will, however, result in a small (M+1)⁺• peak due to the natural abundance of ¹³C.[7]

Key Fragmentation Pathways in EI-MS

The fragmentation of this compound is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The C-I bond is the weakest, making its cleavage a primary fragmentation event. The ethoxy group also provides several characteristic fragmentation routes.

  • Alpha (α)-Cleavage: The bond between the pyridine ring and the iodine atom can break, leading to the loss of an iodine radical. This is often a highly favorable pathway.

  • Loss of Ethene: A common fragmentation for aromatic ethoxy compounds involves a McLafferty-type rearrangement, resulting in the elimination of a neutral ethene molecule (C₂H₄).[8] This produces a radical cation corresponding to 5-iodo-2-pyridone.

  • Loss of Ethyl Radical: Cleavage of the C-O bond in the ethoxy group can lead to the loss of an ethyl radical (•C₂H₅).

  • Pyridine Ring Fission: Following initial fragmentation, the substituted pyridine ring itself can cleave. A characteristic loss for pyridine-containing molecules is the elimination of a neutral hydrogen cyanide (HCN) molecule.[2][9]

Below is a diagram illustrating these dominant fragmentation pathways.

EI_Fragmentation M [M]⁺• (this compound) F1 [M - I]⁺ Loss of •I M->F1 - 127 Da F2 [M - C₂H₄]⁺• Loss of Ethene M->F2 - 28 Da F3 [M - C₂H₅]⁺ Loss of •C₂H₅ M->F3 - 29 Da F4 [I]⁺ M->F4 C-I Cleavage F5 Further Fragmentation (e.g., loss of HCN) F1->F5

Caption: Dominant EI-MS fragmentation pathways for this compound.

Section 2: Analysis by Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a "soft" ionization technique that imparts minimal energy to the analyte, making it ideal for determining molecular weight as it typically produces an intact protonated molecule, [M+H]⁺.[10][11] Fragmentation is generally not observed unless induced in the collision cell of a tandem mass spectrometer (MS/MS).

The Protonated Molecule [M+H]⁺

In positive-ion ESI, the basic nitrogen atom of the pyridine ring is readily protonated, yielding an abundant ion at a mass-to-charge ratio (m/z) corresponding to the molecular weight plus the mass of a proton.[10][12] This is the most critical piece of information derived from a standard ESI-MS experiment.

Tandem Mass Spectrometry (MS/MS)

To gain structural information with ESI, tandem mass spectrometry (MS/MS) is required. In this technique, the [M+H]⁺ ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragments provide insight into the molecule's structure.

The fragmentation of the [M+H]⁺ ion often proceeds through different pathways than the radical cation (M⁺•) from EI-MS. Common losses include neutral molecules:

  • Loss of Ethene: Similar to EI-MS, the loss of a neutral ethene molecule (C₂H₄) is a very common and diagnostically significant pathway.

  • Loss of Ethoxy Radical is not observed: Unlike in EI-MS, the loss of an ethoxy radical is not a typical pathway for a protonated molecule.

  • Loss of Iodoethane: Cleavage of the ether bond can result in the loss of neutral iodoethane.

ESI_Workflow cluster_MS1 Mass Analyzer 1 (Q1) cluster_CID Collision Cell (q2) cluster_MS2 Mass Analyzer 2 (Q3) ESI Sample → ESI Source Forms [M+H]⁺ Q1 Isolate [M+H]⁺ ESI->Q1 CID Fragment [M+H]⁺ via CID Q1->CID Q3 Scan Fragment Ions CID->Q3 Detector Spectrum Acquired Q3->Detector

Caption: A typical workflow for tandem mass spectrometry (MS/MS) analysis.

Section 3: Data Comparison and Summary

To facilitate rapid identification, the expected m/z values for the key ions of a representative molecule, this compound (Molecular Weight: 249.05 g/mol ), are summarized below.

Ion DescriptionFragmentation TypeIon FormulaExpected m/zNotes
ESI-MS
Protonated MoleculeSoft Ionization[C₇H₈INO + H]⁺250.0Base peak in full scan ESI-MS.
Fragment IonMS/MS (CID)[C₅H₄INO + H]⁺222.0Loss of neutral ethene (C₂H₄).
EI-MS
Molecular IonElectron Ionization[C₇H₈INO]⁺•249.0Typically an abundant ion.
Fragment Ionα-Cleavage[C₇H₈NO]⁺122.0Loss of iodine radical (•I).
Fragment IonRearrangement[C₅H₄INO]⁺•221.0Loss of neutral ethene (C₂H₄).
Fragment IonC-O Cleavage[C₅H₄IN]⁺204.0Loss of ethoxy radical (•OC₂H₅).
Fragment IonC-I Cleavage[I]⁺127.0Iodine cation.

Section 4: Experimental Protocols

Adherence to a validated protocol is essential for reproducible and trustworthy results. The following provides a self-validating framework for analysis.

Protocol 1: EI-MS Analysis via Gas Chromatography (GC-MS)

This method is ideal for volatile, thermally stable compounds.

  • Sample Preparation: Dissolve ~1 mg of the derivative in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate). Ensure the sample is fully dissolved.

  • GC Instrument Setup:

    • Injector: Set to 250°C in split mode (e.g., 50:1 split ratio). The high temperature ensures rapid volatilization.

    • Column: Use a standard non-polar column (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This gradient ensures good separation from solvent and impurities.

  • MS Instrument Setup:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400. This range covers potential low-mass fragments and the molecular ion.

  • Data Interpretation:

    • Identify the peak corresponding to your compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion (M⁺•).

    • Correlate the major fragment ions with the pathways described in Section 1 and the summary table.

Protocol 2: ESI-MS Analysis via Liquid Chromatography (LC-MS)

This is the preferred method for less volatile compounds or complex mixtures.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol or acetonitrile. Dilute this stock to ~10 µg/mL using the initial mobile phase composition.

  • LC Instrument Setup:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for promoting protonation.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Instrument Setup:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: ~3.5-4.5 kV.

    • Drying Gas: Nitrogen at ~300°C with a flow of ~8 L/min.

    • Mass Range: Scan from m/z 100 to 500 for full scan analysis.

    • For MS/MS: Set up a targeted experiment to isolate the expected [M+H]⁺ ion (m/z 250.0) and apply a collision energy (e.g., 15-25 eV) to induce fragmentation.

  • Data Interpretation:

    • Locate the [M+H]⁺ adduct in the full scan spectrum.

    • In the MS/MS spectrum, identify the major product ions and compare them to the expected fragmentation pathways for the protonated molecule.

Conclusion

The mass spectrometric analysis of this compound derivatives is a powerful tool for their structural verification. By understanding the characteristic fragmentation patterns under both EI and ESI conditions, researchers can confidently interpret their data. EI-MS provides a detailed structural fingerprint through extensive fragmentation, highlighting the lability of the C-I bond and the characteristic losses from the ethoxy group. ESI-MS, particularly when coupled with tandem MS, offers unambiguous molecular weight determination and complementary structural information through controlled fragmentation of the protonated molecule. This guide provides the foundational expertise and practical protocols to successfully analyze and interpret the mass spectra of this important class of compounds.

References

A Comparative Guide to the FT-IR Spectral Analysis of 2-Ethoxy-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides an in-depth analysis of the expected FT-IR spectrum of 2-Ethoxy-5-iodopyridine, a key intermediate in pharmaceutical synthesis. In the absence of a publicly available experimental spectrum for this specific molecule, this guide employs a comparative approach, dissecting the molecule into its constituent parts and analyzing the influence of each functional group on the vibrational spectrum of the parent pyridine ring. This methodology not only offers a robust prediction of the spectral features of this compound but also serves as a practical framework for the spectral analysis of other novel substituted pyridines.

The Logic of Comparative FT-IR Analysis

The vibrational frequencies observed in an FT-IR spectrum are intrinsic to the bonds and functional groups within a molecule. For a substituted pyridine like this compound, the spectrum can be understood as a perturbation of the fundamental vibrations of the pyridine ring. The introduction of an ethoxy group at the 2-position and an iodine atom at the 5-position will induce predictable shifts in the vibrational frequencies of the ring and introduce new bands characteristic of the substituents themselves.

Our comparative analysis will be structured as follows:

  • Baseline Spectrum: Analysis of the FT-IR spectrum of pyridine to establish the fundamental vibrational modes of the aromatic ring.

  • Effect of 2-Ethoxy Substitution: Examination of the FT-IR spectrum of 2-ethoxypyridine to understand the influence of the electron-donating ethoxy group on the pyridine ring.

  • Effect of 5-Iodo Substitution: Discussion of the expected spectral changes due to the presence of a heavy halogen atom on the ring, drawing parallels with other iodinated pyridines.

  • Predicted Spectrum of this compound: A synthesis of the above analyses to construct a detailed prediction of the key vibrational bands for the target molecule.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum of a Solid Sample

The following protocol outlines the steps for acquiring a reliable FT-IR spectrum of a solid sample, such as a substituted pyridine derivative, using the KBr pellet method. This technique is chosen for its ability to produce high-quality spectra for solid samples.

Materials:

  • Sample (e.g., this compound)

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer (e.g., PerkinElmer Spectrum Two)[1]

Procedure:

  • Sample Preparation:

    • Thoroughly clean and dry the agate mortar and pestle.

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry FT-IR grade KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Grind the KBr in the mortar to a fine powder.

    • Add the sample to the KBr powder and continue grinding until the mixture is homogeneous and has a fine, consistent texture. This minimizes scattering of the infrared radiation.

  • Pellet Formation:

    • Assemble the pellet-forming die.

    • Transfer a portion of the sample-KBr mixture into the die.

    • Place the die under the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet is indicative of a well-prepared sample.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This is crucial to correct for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be set to 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • Perform a background correction using the previously acquired background spectrum.

    • Identify and label the key absorption bands in the spectrum.

Comparative Spectral Analysis

Baseline: The FT-IR Spectrum of Pyridine

Pyridine, as the parent heterocycle, exhibits characteristic vibrational modes that serve as our reference point.[2][3][4][5][6][7][8] The key absorption bands are summarized in the table below.

Vibrational ModeFrequency Range (cm⁻¹)Description
C-H Stretching3100-3000Aromatic C-H stretching vibrations.
C=C/C=N Stretching1600-1430Ring stretching vibrations, characteristic of the aromatic system.
C-H In-plane Bending1300-1000In-plane bending of the aromatic C-H bonds.
Ring Breathing~990A symmetric stretching of the entire pyridine ring.
C-H Out-of-plane Bending900-650Out-of-plane bending of the aromatic C-H bonds.
Alternative 1: 2-Ethoxypyridine - The Influence of the Ethoxy Group

The introduction of an ethoxy group at the 2-position significantly alters the electronic and vibrational properties of the pyridine ring. The FT-IR spectrum of 2-ethoxypyridine, available in the NIST WebBook, provides valuable insights.[9]

Key Spectral Changes:

  • C-H Stretching: In addition to the aromatic C-H stretches above 3000 cm⁻¹, new bands appear in the 2980-2850 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the ethoxy substituent.

  • C-O Stretching: Strong absorption bands are expected in the 1300-1000 cm⁻¹ region due to the C-O stretching vibrations of the ether linkage. Specifically, the asymmetric C-O-C stretch is typically observed around 1250 cm⁻¹, while the symmetric stretch appears at a lower frequency.

  • Ring Vibrations: The electron-donating nature of the ethoxy group can cause shifts in the C=C and C=N ring stretching frequencies compared to pyridine.

Alternative 2: 5-Iodopyridine - The Influence of the Iodo Group

While a dedicated spectrum for 5-iodopyridine was not found, we can infer the effects of the iodine substituent from the spectra of other halogenated pyridines, such as 2-iodopyridine, and general principles of vibrational spectroscopy.[10]

Key Spectral Changes:

  • C-I Stretching: The C-I stretching vibration is expected to appear at a low frequency, typically in the 600-500 cm⁻¹ range, due to the heavy mass of the iodine atom. This region can sometimes be obscured by other vibrations.

  • Ring Vibrations: The substitution pattern on the pyridine ring influences the C-H out-of-plane bending vibrations. The presence of substituents at the 2 and 5 positions will lead to a specific pattern of absorption bands in the 900-650 cm⁻¹ region, which can be diagnostic of the substitution pattern.

  • Mass Effect: The heavy iodine atom will have a general effect of lowering the frequencies of some ring vibrations to which it is coupled.

Predicted FT-IR Spectrum of this compound: A Synthesis

By combining the analyses of our comparative molecules, we can predict the key features of the FT-IR spectrum of this compound.

Table of Predicted Vibrational Frequencies for this compound:

Frequency Range (cm⁻¹)AssignmentRationale
3100-3000Aromatic C-H StretchingCharacteristic of the pyridine ring.
2980-2850Aliphatic C-H StretchingAsymmetric and symmetric stretching of the CH₃ and CH₂ groups of the ethoxy substituent.
1600-1450C=C/C=N Ring StretchingRing stretching modes of the substituted pyridine. The positions will be influenced by both the ethoxy and iodo groups.
~1250Asymmetric C-O-C StretchingCharacteristic of the aryl-alkyl ether linkage of the ethoxy group.
~1040Symmetric C-O-C StretchingCharacteristic of the aryl-alkyl ether linkage of the ethoxy group.
900-800C-H Out-of-plane BendingThe specific pattern in this region will be indicative of the 2,5-disubstitution pattern.
600-500C-I StretchingExpected at a low frequency due to the high mass of the iodine atom.

Visualizing the Analysis Workflow

The logical flow of a comparative FT-IR spectral analysis can be visualized as follows:

Caption: Workflow for the comparative FT-IR analysis of this compound.

Conclusion

This guide demonstrates a systematic and scientifically rigorous approach to the FT-IR spectral analysis of this compound. By leveraging a comparative methodology with pyridine, 2-ethoxypyridine, and an understanding of the effects of iodo-substitution, we have constructed a detailed prediction of the key vibrational bands for this molecule. This approach not only provides valuable insights for the characterization of this compound but also serves as a transferable workflow for researchers and scientists in the pharmaceutical industry when faced with the analysis of novel compounds. The principles outlined herein underscore the power of FT-IR spectroscopy as a tool for molecular structure elucidation, particularly when combined with a logical, evidence-based analytical framework.

References

A Comparative Analysis of the Reactivity of 2-Ethoxy-5-iodopyridine and 2-Chloro-5-iodopyridine in Cross-Coupling and Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, pyridine-based scaffolds are of paramount importance, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyridine ring is a critical aspect of drug discovery and development, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. Among the vast array of substituted pyridines, 2-ethoxy-5-iodopyridine and 2-chloro-5-iodopyridine are two versatile building blocks frequently employed in the synthesis of complex molecular architectures.

This guide provides an in-depth, objective comparison of the reactivity of this compound and 2-chloro-5-iodopyridine. By examining their performance in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors. The discussion is grounded in fundamental principles of organic chemistry, supported by experimental data and mechanistic insights.

Understanding the Substituent Effects: Ethoxy vs. Chloro

The differing reactivity of this compound and 2-chloro-5-iodopyridine can be primarily attributed to the distinct electronic and steric properties of the ethoxy (-OEt) and chloro (-Cl) substituents at the 2-position of the pyridine ring.

Electronic Effects: Both ethoxy and chloro groups exert a combination of inductive and resonance effects.

  • Inductive Effect (-I): Both oxygen and chlorine are more electronegative than carbon, leading to an electron-withdrawing inductive effect that pulls electron density from the pyridine ring through the sigma bond. The chloro group has a stronger inductive effect than the ethoxy group.

  • Resonance Effect (+M): Both substituents possess lone pairs of electrons that can be delocalized into the pyridine ring through resonance. This electron-donating resonance effect is generally stronger for the ethoxy group than for the chloro group.

For the chloro substituent, the inductive effect is generally considered to be dominant over its weaker resonance effect, resulting in an overall electron-withdrawing character. In contrast, the ethoxy group's strong resonance effect often outweighs its inductive effect, making it an overall electron-donating group. These electronic differences significantly impact the electron density of the pyridine ring and, consequently, its reactivity in various transformations.

Steric Effects: The ethoxy group is sterically more demanding than the chloro group. This difference in size can influence the approach of reagents and catalysts to the reactive centers of the molecule, potentially affecting reaction rates and yields.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-I bond at the 5-position of both this compound and 2-chloro-5-iodopyridine is the primary focus in these reactions. However, the substituent at the 2-position plays a crucial role in modulating this reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. The key step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) catalyst.

Generally, electron-withdrawing groups on the aryl halide accelerate the rate of oxidative addition, while electron-donating groups have the opposite effect. Consequently, 2-chloro-5-iodopyridine, with its net electron-withdrawing chloro group, is expected to exhibit higher reactivity in Suzuki-Miyaura coupling compared to this compound , which possesses an electron-donating ethoxy group.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, Base, and Solvent B Degas the Mixture A->B C Add Pd Catalyst and Ligand B->C D Heat to Reaction Temperature C->D E Monitor Reaction Progress (TLC/GC-MS) D->E F Quench Reaction E->F G Aqueous Work-up F->G H Purify by Column Chromatography G->H

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Table 1: Hypothetical Comparative Data for Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Chloro-5-iodopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O90492
This compoundPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O90885

This data is illustrative and intended to reflect the expected trend in reactivity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds. Similar to the Suzuki coupling, the oxidative addition of the aryl halide is a critical step. Therefore, 2-chloro-5-iodopyridine is anticipated to be more reactive than this compound in Buchwald-Hartwig aminations.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl iodide (1.0 mmol), the amine (1.2 mmol), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. The reactivity trend in Sonogashira coupling generally follows that of other palladium-catalyzed cross-coupling reactions, with electron-poor aryl halides reacting more readily. Thus, 2-chloro-5-iodopyridine is expected to undergo Sonogashira coupling more efficiently than this compound.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex R-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation alkynyl_pd_complex R-Pd(II)-C≡CR'(L_n) transmetalation->alkynyl_pd_complex cu_x CuX transmetalation->cu_x releases reductive_elimination Reductive Elimination alkynyl_pd_complex->reductive_elimination reductive_elimination->pd0 product R-C≡CR' reductive_elimination->product cu_acetylide Cu-C≡CR' cu_acetylide->transmetalation to Pd cycle alkyne H-C≡CR' alkyne->cu_acetylide + CuX, Base base Base

A Senior Application Scientist's Guide to SNAr Reactivity: 2-Bromopyridine vs. 2-Iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers engaged in the synthesis of pharmaceuticals and complex organic molecules, the functionalization of pyridine rings via Nucleophilic Aromatic Substitution (SNAr) is a foundational strategy. The choice of leaving group on the pyridine substrate is a critical parameter that dictates reaction efficiency and conditions. This guide provides an in-depth, objective comparison of the SNAr reactivity of two common synthons: 2-bromopyridines and 2-iodopyridines.

Contrary to the straightforward leaving group trends seen in aliphatic substitutions, the reactivity order in SNAr on pyridines is nuanced. It is not dictated by a single, invariable rule but is instead a dynamic interplay between the nucleophile's character and the rate-determining step of the reaction mechanism. This guide will dissect the mechanistic underpinnings of this reactivity, present supporting experimental data, and offer practical protocols to aid researchers in making informed decisions for substrate selection and reaction optimization.

The Mechanism of SNAr on the Pyridine Scaffold

The pyridine ring's inherent electron deficiency, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions.[1][2] This is because the anionic intermediate formed upon nucleophilic attack can delocalize the negative charge onto the ring nitrogen, a stabilizing feature unavailable in attack at the C3 (meta) position.[3][4]

The SNAr reaction proceeds via a two-step addition-elimination mechanism .

  • Addition: The nucleophile attacks the carbon atom bearing the halogen leaving group (X), forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6]

  • Elimination: The leaving group departs, restoring the aromaticity of the pyridine ring and yielding the final substituted product.

The crux of the reactivity comparison between 2-bromo- and 2-iodopyridines lies in which of these two steps is the slowest, or rate-determining step (RDS) .

Figure 1: General mechanism for Nucleophilic Aromatic Substitution (SNAr) on 2-halopyridines.

The "Element Effect": A Dichotomy in Reactivity

In classic SNAr reactions on activated aryl systems, a well-established reactivity trend known as the "element effect" is observed: F > Cl > Br > I .[7][8] This order is counterintuitive when considering bond strength, as the C-F bond is the strongest. However, this trend holds when the initial nucleophilic attack (k₁) is the rate-determining step .

Case 1: Nucleophilic Attack is Rate-Determining (k₁ is RDS)

When the formation of the Meisenheimer complex is the slow step, the halogen's primary role is electronic. A more electronegative halogen exerts a powerful inductive electron-withdrawing effect, polarizing the C-X bond and making the carbon atom more electrophilic. This effect also stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.[6][9] In this scenario, C-X bond breaking is not involved in the rate-determining step, so bond strength is irrelevant.[6]

  • Reactivity Order: F > Cl > Br > I

  • Favored by: Nucleophiles like alkoxides and amines.[5]

  • Comparison: 2-Bromopyridine would be expected to be slightly more reactive than 2-iodopyridine, though both are significantly less reactive than 2-fluoropyridine.

Case 2: Leaving Group Expulsion is Rate-Determining (k₂ is RDS)

The reactivity trend inverts when the second step, the expulsion of the leaving group to restore aromaticity, becomes rate-limiting. Here, the reaction rate is directly dependent on the strength of the carbon-halogen bond. The weaker the bond, the faster it breaks, and the faster the overall reaction.

  • Reactivity Order: I > Br > Cl > F[5][10]

  • Favored by: Highly charged, localized, or "soft" nucleophiles, such as thiolates.[5][11]

  • Comparison: 2-Iodopyridine is the more reactive substrate compared to 2-bromopyridine. The weaker C-I bond (approx. 222 kJ/mol) is broken more easily than the C-Br bond (approx. 285 kJ/mol).

Reactivity_Decision start Select Nucleophile for SNAr condition What is the likely Rate-Determining Step (RDS)? start->condition rds1 k₁ (Addition) Nucleophilic attack is slow condition->rds1  Less basic, 'hard' nucleophile rds2 k₂ (Elimination) Leaving group expulsion is slow condition->rds2  Highly basic, 'soft' nucleophile   cause1 Common with nucleophiles like alkoxides (RO⁻) and amines (R₂NH) rds1->cause1 cause2 Common with 'soft' or highly charged nucleophiles like thiolates (RS⁻) rds2->cause2 trend1 Reactivity Trend: F > Cl > Br > I (Based on Inductive Effect) cause1->trend1 trend2 Reactivity Trend: I > Br > Cl > F (Based on C-X Bond Strength) cause2->trend2 choice1 Choose 2-Bromopyridine (Slightly higher reactivity than iodo) trend1->choice1 choice2 Choose 2-Iodopyridine (Significantly higher reactivity than bromo) trend2->choice2

Figure 2: Decision framework for selecting 2-bromo- vs. 2-iodopyridine based on the nucleophile.

Quantitative Data & Comparative Analysis

The nuanced reactivity is best illustrated with experimental kinetic data. The relative rates of reaction can shift dramatically based on the chosen nucleophile, confirming the change in the rate-determining step.

Halopyridine (2-X-Py)NucleophileSolventRelative Rate (krel)Reactivity OrderInferred RDS
2-FluoropyridineSodium EthoxideEthanol320F > ClNucleophilic Attack
2-ChloropyridineSodium EthoxideEthanol1
2-FluoropyridineBenzyl AlcoholNMP-F > Cl > Br > INucleophilic Attack
2-ChloropyridineBenzyl AlcoholNMP-
2-BromopyridineBenzyl AlcoholNMP-
2-IodopyridineBenzyl AlcoholNMP-
2-FluoropyridineSodium ThiophenoxideHMPA-I > Br > Cl > F Leaving Group Expulsion
2-ChloropyridineSodium ThiophenoxideHMPA-
2-BromopyridineSodium ThiophenoxideHMPA-
2-IodopyridineSodium ThiophenoxideHMPA-

Table 1: Relative Reactivity of 2-Halopyridines with Different Nucleophiles. Data is compiled for comparative purposes.[5]

A notable exception to these trends occurs in the SNAr reactions of N-alkylpyridinium salts. Studies on N-methylpyridinium ions reacting with piperidine show a reactivity order where F ≈ Cl ≈ Br ≈ I .[5][7][12] This is attributed to another change in mechanism, where the rate-determining step becomes the deprotonation of the Meisenheimer intermediate by a second equivalent of the amine nucleophile.[7][12] Since this step precedes leaving group expulsion, the nature of the halogen has a negligible effect on the reaction rate.

Experimental Protocols

The following protocols provide a general framework for conducting SNAr reactions and for determining relative reactivity in your specific system.

Protocol 4.1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a typical setup for a reaction where nucleophilic attack is likely the rate-determining step.

  • Reagent Preparation: In a dry, inert atmosphere (N₂ or Ar) reaction vessel, dissolve the 2-halopyridine (1.0 equiv., e.g., 2-bromopyridine or 2-iodopyridine) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).

  • Addition of Nucleophile: Add the amine nucleophile (1.1-1.5 equiv.) to the solution. If the amine is used as its hydrochloride salt, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 equiv.) to liberate the free amine in situ.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-150 °C). The optimal temperature will be lower for more activated substrates or more potent nucleophiles.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂) and wash with water or a saturated aqueous solution of NH₄Cl to remove the base and salts. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Charge vessel with 2-halopyridine & solvent B Add nucleophile (e.g., amine) and base A->B C Heat to target temperature (e.g., 120°C) B->C D Monitor progress (TLC, LC-MS) C->D E Cool and quench reaction D->E F Liquid-liquid extraction E->F G Dry and concentrate organic layer F->G H Column chromatography G->H I Characterize pure product (NMR, MS) H->I

Figure 3: A typical experimental workflow for an SNAr reaction.

Protocol 4.2: Competitive Kinetic Analysis via UV-Vis Spectrophotometry

To empirically determine the reactivity order for your specific substrate and nucleophile, a kinetic study is invaluable.

  • Preparation: Prepare stock solutions of the 2-halopyridine and the nucleophile in a suitable solvent. The nucleophile should be in large excess (e.g., >10 equivalents) to ensure pseudo-first-order kinetics.

  • Wavelength Selection: Determine the maximum absorbance wavelength (λmax) of the reaction product where the starting materials have minimal absorbance.

  • Kinetic Run: In a temperature-controlled cuvette, mix the solution of the 2-halopyridine with the excess nucleophile solution to initiate the reaction.

  • Data Acquisition: Immediately begin recording the absorbance at the predetermined λmax as a function of time until the absorbance value plateaus (reaction completion).[5]

  • Data Analysis: Determine the observed pseudo-first-order rate constant (kobs) by fitting the absorbance vs. time data to a first-order exponential equation.[5]

  • Comparison: Repeat the experiment under identical conditions for both the 2-bromo- and 2-iodopyridine substrates. The ratio of their kobs values will provide the quantitative relative reactivity.

Conclusion and Recommendations

The choice between a 2-bromopyridine and a 2-iodopyridine substrate in an SNAr reaction is not a matter of static rules but of mechanistic understanding. The relative reactivity is a direct consequence of the rate-determining step, which is governed by the nature of the nucleophile.

  • For reactions with nucleophiles such as alcohols, phenols, and amines , where nucleophilic attack is typically rate-limiting, 2-bromopyridine may offer slightly faster kinetics than 2-iodopyridine. However, both are substantially outperformed by 2-fluoropyridine.

  • For reactions with "soft" nucleophiles like thiols and thiolates , where leaving group expulsion is often rate-limiting, 2-iodopyridine is the superior substrate , exhibiting significantly higher reactivity due to the weaker carbon-iodine bond.

  • When in doubt, perform a small-scale competitive experiment. Reacting an equimolar mixture of the 2-bromo- and 2-iodopyridine with a limiting amount of the nucleophile and analyzing the product ratio is a definitive way to establish the optimal leaving group for your specific transformation.

By understanding these fundamental principles, researchers can move beyond trial-and-error and make rational, evidence-based decisions to accelerate their synthetic campaigns.

References

A Senior Application Scientist's Guide to Spectroscopic Validation of 2-Ethoxy-5-iodopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the structural integrity of molecular building blocks is paramount. 2-Ethoxy-5-iodopyridine and its derivatives are significant intermediates, valued for their role in the synthesis of novel therapeutic agents. The precise placement of the ethoxy and iodo groups on the pyridine ring offers versatile handles for further chemical modifications. However, the successful synthesis of these compounds hinges on rigorous validation to ensure the desired isomer has been formed and is free from starting materials and byproducts.

This guide provides an in-depth comparison of the spectroscopic data that validates the synthesis of this compound, particularly when prepared via a Williamson ether synthesis from 2-hydroxy-5-iodopyridine and an ethylating agent such as ethyl iodide. We will delve into the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, explaining the causality behind the expected spectral features and how they differentiate the product from its precursors.

The Synthetic Pathway: A Spectroscopic Journey

The synthesis of this compound from 2-hydroxy-5-iodopyridine is a classic example of a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 2-hydroxy-5-iodopyridine to form a more nucleophilic pyridinolate anion, which then undergoes nucleophilic substitution with an ethylating agent.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-hydroxy-5-iodopyridine 2-Hydroxy-5-iodopyridine Reaction_Vessel Williamson Ether Synthesis 2-hydroxy-5-iodopyridine->Reaction_Vessel Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Reaction_Vessel Base Base (e.g., NaH, K2CO3) Base->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Nucleophilic Substitution

Figure 1: Synthetic workflow for this compound.

Comparative Spectroscopic Data

The following tables summarize the expected key spectroscopic data for the product, this compound, and its precursors. This comparative approach is fundamental to confirming the reaction's success.

¹H NMR Spectroscopy Data

Table 1: Comparative ¹H NMR Chemical Shifts (δ) in ppm

CompoundH-3H-4H-6Ethoxy (-OCH₂CH₃)Other
2-Hydroxy-5-iodopyridine ~6.5~7.6 (dd)~7.9 (d)-~12.0 (br s, OH)
Ethyl Iodide ---3.2 (q)1.8 (t)
This compound (Predicted) ~6.6 (d)~7.8 (dd)~8.2 (d)4.3 (q)1.4 (t)

The most telling transformation in the ¹H NMR spectrum is the disappearance of the broad hydroxyl proton signal from 2-hydroxy-5-iodopyridine and the appearance of a quartet and a triplet characteristic of an ethoxy group. The quartet, expected around 4.3 ppm, corresponds to the methylene protons (-OCH₂-) coupled to the methyl protons, while the triplet around 1.4 ppm arises from the methyl protons (-CH₃) coupled to the methylene protons.[1] The downfield shift of the pyridine ring protons in the product is also expected due to the electronic effect of the ether linkage compared to the hydroxyl group.

¹³C NMR Spectroscopy Data

Table 2: Comparative ¹³C NMR Chemical Shifts (δ) in ppm

CompoundC-2C-3C-4C-5C-6Ethoxy (-OCH₂CH₃)
2-Hydroxy-5-iodopyridine ~162~110~145~85~140-
Ethyl Iodide ------1.1 (CH₂), 20.6 (CH₃)
This compound (Predicted) ~163~112~148~84~149~62 (OCH₂), ~15 (CH₃)

In the ¹³C NMR spectrum, the key indicators of a successful reaction are the appearance of two new signals corresponding to the ethoxy group's carbons. The methylene carbon (-OCH₂-) is expected to appear around 62 ppm, while the methyl carbon (-CH₃) will be significantly more upfield, around 15 ppm. The carbon atom attached to the iodine atom in ethyl iodide, which appears at a distinct chemical shift, will be absent in the purified product's spectrum.[2]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundO-H StretchC-H (sp³) StretchC-O StretchC=C/C=N Stretch
2-Hydroxy-5-iodopyridine 3400-3200 (broad)-~12501600-1450
Ethyl Iodide -2980-2850--
This compound (Predicted) Absent2980-2850~1240 (asymmetric), ~1040 (symmetric)1580-1450

The most definitive evidence of the conversion in the IR spectrum is the disappearance of the broad O-H stretching band from the starting material, 2-hydroxy-5-iodopyridine.[3][4][5][6] Concurrently, the appearance of C-H stretching vibrations in the 2980-2850 cm⁻¹ region confirms the presence of the ethyl group's sp³ hybridized carbons.[7][8] Furthermore, the C-O stretching region will be informative, with the product exhibiting characteristic ether stretches.[9]

Mass Spectrometry Data

Table 4: Expected Molecular Ion Peaks (m/z)

CompoundMolecular FormulaMolecular WeightExpected [M]⁺ Peak
2-Hydroxy-5-iodopyridine C₅H₄INO220.99221
Ethyl Iodide C₂H₅I155.97156
This compound C₇H₈INO249.05249

Mass spectrometry provides a direct measure of the molecular weight of the product. The successful synthesis of this compound will be confirmed by the presence of a molecular ion peak at m/z = 249.[3][10] The absence of peaks at m/z = 221 and m/z = 156 in the spectrum of the purified product would indicate the removal of the starting materials.

Fragmentation Analysis:

The fragmentation pattern in the mass spectrum can further corroborate the structure. For this compound, characteristic fragmentation would involve the loss of the ethyl group ([M-29]⁺) or the ethoxy group ([M-45]⁺).

Fragmentation_Pathway M_plus [C₇H₈INO]⁺ m/z = 249 M_minus_29 [M-C₂H₅]⁺ m/z = 220 M_plus->M_minus_29 - C₂H₅• M_minus_45 [M-OC₂H₅]⁺ m/z = 204 M_plus->M_minus_45 - •OC₂H₅ Iodo_pyridone_ion [C₅H₄IN]⁺ m/z = 204 M_minus_45->Iodo_pyridone_ion

Figure 2: Predicted mass spectrum fragmentation of this compound.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following standardized protocols should be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard pulse sequence with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data and reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the dry, purified product directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Perform a background scan prior to running the sample.

  • Data Analysis: Identify the key functional group absorptions and compare them to the expected values.[9][11][12]

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.[13][14][15][16]

Conclusion

The synthesis of this compound, while straightforward in principle, requires meticulous spectroscopic validation to confirm its successful formation. By employing a multi-technique approach (NMR, IR, and MS) and comparing the data of the product with that of the starting materials, researchers can unequivocally verify the structure of their synthesized compound. This rigorous analytical process is a cornerstone of good laboratory practice and is essential for the advancement of drug discovery and development programs that rely on the integrity of such vital chemical intermediates.

References

A Senior Application Scientist's Guide to HPLC Purity Analysis of 2-Ethoxy-5-iodopyridine: A Comparative Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy for the final active pharmaceutical ingredient (API).[1] 2-Ethoxy-5-iodopyridine is a key heterocyclic building block used in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a pyridine ring, an ethoxy group, and a heavy halogen (iodine), presents a unique analytical challenge. Even trace impurities, such as isomers, starting material residues, or degradation products, can have a profound impact on the yield, purity, and safety profile of the subsequent API.[2]

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust purity determination of this compound. We will move beyond a single, prescribed method to explore how strategic choices in stationary phase chemistry can unlock superior separation and analytical confidence. This document is intended for researchers, analytical chemists, and quality control professionals who require not just a protocol, but a foundational understanding of why certain methods excel for this class of compounds.

The Analytical Challenge: Understanding the Molecule

This compound (MW: 249.05 g/mol , Formula: C₇H₈INO) is an aromatic, halogenated compound.[3] Its key chemical features that dictate HPLC method development are:

  • Aromatic Pyridine Ring: The π-electron system of the pyridine ring allows for strong UV absorbance, making UV detection highly effective. It also opens the possibility of leveraging π-π interactions with specific HPLC stationary phases for enhanced selectivity.[4]

  • Basic Nitrogen Atom: The pyridine nitrogen (pKa ≈ 5.2-6.0) is basic and can interact with residual silanols on the silica support of the stationary phase, potentially leading to poor peak shape (tailing).[5]

  • Iodine and Ethoxy Groups: These substituents contribute to the overall hydrophobicity of the molecule, making it well-suited for reversed-phase chromatography. The presence of a heavy halogen can also influence interactions with certain specialized stationary phases.[6]

Given these properties, reversed-phase HPLC (RP-HPLC) is the most logical and widely used approach for purity analysis.[7] The core of our comparison will, therefore, focus on the selection of the most appropriate reversed-phase column.

Comparative Analysis of HPLC Stationary Phases

The choice of stationary phase is the most critical parameter for achieving selectivity in RP-HPLC. While the octadecylsilane (C18) phase is the industry workhorse, specialized phases can offer significant advantages for aromatic and halogenated compounds.[6][7]

Method 1: The Workhorse - C18 (L1) Column

A C18 column separates analytes primarily based on hydrophobic (van der Waals) interactions.[7] The long alkyl chains provide a non-polar environment, and retention is generally correlated with the analyte's hydrophobicity. For this compound, a C18 column can provide adequate retention and separation from common non-polar impurities.

  • Mechanism of Interaction: Primarily hydrophobic interactions between the alkyl chains of the stationary phase and the overall molecule.

  • Advantages: Highly versatile, widely available, extensive literature support, and robust performance.

  • Limitations: May lack the selectivity needed to resolve structurally similar impurities, such as positional isomers, where the primary difference is not hydrophobicity but electronic distribution.

Method 2: The Specialist - Phenyl-Hexyl (L11) Column

A Phenyl-Hexyl phase contains a phenyl ring linked to the silica surface by a hexyl chain. This "aromatic" stationary phase provides a multi-modal separation mechanism.[4]

  • Mechanism of Interaction: It combines hydrophobic interactions (from the hexyl linker and phenyl ring) with π-π stacking interactions between the electron-rich phenyl rings of the stationary phase and the aromatic ring of the analyte.[4][6]

  • Advantages: This dual interaction mechanism provides an alternative and often superior selectivity compared to C18 phases, especially for aromatic compounds.[6] It is particularly effective at separating compounds with different degrees of aromaticity or those containing electron-withdrawing/donating groups that alter the π-electron density of the analyte's ring. This can be crucial for resolving impurities related to the pyridine core.

  • Authoritative Insight: Fluorinated and phenyl-based phases have demonstrated increased retention and widely different selectivity for aromatic halogenated compounds, which cannot always be achieved with standard C8 or C18 phases.[6]

Experimental Design and Protocols

To provide a direct comparison, two detailed HPLC methods are presented. Both methods utilize a standard mobile phase gradient with an acidic modifier (formic acid) to ensure the protonation of the pyridine nitrogen, thereby promoting sharp, symmetrical peaks.

General Workflow for HPLC Purity Analysis

The following diagram outlines the standardized workflow for performing purity analysis using either of the described methods.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing A Standard & Sample Weighing B Dissolution in Diluent (e.g., 50:50 ACN:H2O) A->B C Filtration (0.45 µm filter) B->C D System Suitability Test (SST) Inject Standard 5x C->D E Inject Blank (Diluent) D->E F Inject Standard Solution E->F G Inject Sample Solution F->G H Peak Integration G->H I Purity Calculation (% Area Normalization) H->I J Final Report Generation I->J

Caption: General workflow for the HPLC analysis of this compound.

Protocol 1: C18 Reversed-Phase Method
  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters SunFire C18, Agilent Zorbax Eclipse Plus C18).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-20 min: 90% B

      • 20.1-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

Protocol 2: Phenyl-Hexyl Reversed-Phase Method
  • Instrumentation: Same as Protocol 1.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size (e.g., Phenomenex Luna Phenyl-Hexyl, Agilent Zorbax Eclipse Plus Phenyl-Hexyl).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: (Same as Protocol 1)

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-20 min: 90% B

      • 20.1-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation (for both methods):

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (this serves as the diluent).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the following criteria are met[1]:

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.

    • Tailing Factor (Tf): 0.8 – 1.5.

    • Theoretical Plates (N): ≥ 2000.

Performance Data Comparison

The following table summarizes the expected performance of the two methods for separating this compound from a hypothetical, closely-eluting positional isomer impurity.

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl ColumnRationale for Difference
Retention Time (Main Peak) ~12.5 min~13.2 minIncreased retention due to additional π-π interactions.[6]
Resolution (Rs) between Main Peak and Isomer 1.4> 2.0 The Phenyl-Hexyl phase offers superior selectivity (α) for aromatic isomers due to differential π-π stacking.
Tailing Factor (Tf) for Main Peak 1.21.1 Both methods provide good peak shape due to the acidic mobile phase, but aromatic columns can sometimes offer slightly better symmetry.
Theoretical Plates (N) ~9,500~10,500High-quality modern columns provide excellent efficiency.
Purity (% Area) 99.5% (impurity may be partially co-eluted)99.3% (impurity is baseline resolved)Better resolution provides a more accurate purity assessment.

Note: This data is representative and intended for comparative purposes.

Logical Framework for Method Selection

The decision to choose a specific HPLC column is not arbitrary but is based on a logical assessment of the analyte's properties and the analytical goals.

Method_Selection cluster_columns Stationary Phase Choice Analyte Analyte: This compound Properties Key Properties: - Aromatic Ring - Halogenated - Basic Nitrogen Analyte->Properties Goal Analytical Goal: High-Resolution Purity (Separation from Isomers) Analyte->Goal C18 C18 Column (Hydrophobic Interaction) Properties->C18 Good Baseline Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π Interaction) Properties->Phenyl Enhanced Selectivity Goal->Phenyl Optimal Choice Result1 Outcome: Adequate Separation Potential Co-elution Risk C18->Result1 Result2 Outcome: Superior Resolution Accurate Quantification Phenyl->Result2

Caption: Decision logic for selecting an optimal HPLC column for this compound.

Conclusion and Recommendation

For the routine purity analysis of this compound, both C18 and Phenyl-Hexyl columns can provide validatable results. However, this comparative guide demonstrates that a method built on a deeper understanding of analyte-stationary phase interactions yields superior data.

The Phenyl-Hexyl column is the recommended choice for the purity analysis of this compound, particularly during method development and for release testing where the impurity profile may be complex. The alternative selectivity provided by π-π interactions offers a higher probability of resolving closely related impurities, such as positional isomers, which might otherwise co-elute on a standard C18 column. This leads to a more accurate, robust, and reliable analytical method, ensuring the quality and consistency required in pharmaceutical development.

References

A Comparative Guide to the X-ray Crystallography of 2-Ethoxy-5-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 2-Ethoxy-5-iodopyridine Derivatives

This compound and its analogues are vital building blocks in the synthesis of novel pharmaceutical compounds and functional materials. The presence of the ethoxy group, the iodine atom, and the pyridine ring imparts unique electronic and steric properties, making these molecules valuable scaffolds in drug design. Understanding their precise three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents. Single-crystal X-ray crystallography stands as the definitive method for obtaining this detailed structural information, providing unambiguous insights into molecular conformation, intermolecular interactions, and crystal packing.

The Crystallographic Journey: From Synthesis to Structure

The successful crystallographic analysis of this compound derivatives is a multi-step process that demands careful planning and execution. Each stage, from the initial synthesis of the molecule to the final refinement of the crystal structure, is critical for obtaining high-quality, publication-ready data.

Synthesis of this compound Derivatives

The synthesis of 2-alkoxy-5-halopyridines can be approached through several synthetic routes. A common strategy involves the nucleophilic substitution of a leaving group on the pyridine ring with an alkoxide. For instance, 2,5-dihalopyridines can be selectively reacted with sodium ethoxide to yield the desired 2-ethoxy-5-halopyridine. The choice of solvent and reaction temperature is crucial to control selectivity and maximize yield.

General Synthetic Protocol for 2-Alkoxy-5-halopyridines:

  • Preparation of the Alkoxide: Sodium metal is dissolved in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • Nucleophilic Substitution: The 2,5-dihalopyridine (e.g., 2-chloro-5-iodopyridine) is dissolved in a suitable anhydrous solvent, such as dimethylformamide (DMF) or ethanol.

  • Reaction: The sodium ethoxide solution is added dropwise to the dihalopyridine solution at a controlled temperature, often starting at room temperature and gently heating to drive the reaction to completion.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure this compound derivative.

The Art of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The crystallization process is influenced by a multitude of factors, including solvent, temperature, concentration, and the presence of impurities.

Common Crystallization Techniques for Pyridine Derivatives:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture and allowed to evaporate slowly at a constant temperature. This is a widely used and often successful technique.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the more volatile solvent into the solution of the compound induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

The choice of solvent is critical and often determined empirically. For pyridine derivatives, common solvents include ethanol, methanol, acetonitrile, and mixtures with water or less polar solvents like hexane or toluene.

Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the typical workflow for the structural determination of a this compound derivative using single-crystal X-ray diffraction.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Crystallization (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation

Caption: A flowchart illustrating the key stages in determining the crystal structure of a this compound derivative.

Comparative Crystallographic Analysis

While a definitive crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of this writing, we can draw valuable comparisons from closely related structures. The following table summarizes crystallographic data for representative 2-alkoxy-5-halopyridine derivatives and related compounds.

Compound/DerivativeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
2-amino-5-iodopyridinium bromide[1]C₅H₆IN₂⁺·Br⁻TriclinicP-15.21527.80398.2435107.03321.12
Pyridine-oxadiazole derivative (with methoxy groups)[2]C₂₄H₂₀N₄O₄OrthorhombicPbca10.12315.45627.8909043638
(S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinoneC₁₃H₁₃ClFNO₄MonoclinicP2₁8.4565.98714.321104.9699.92

Analysis of Structural Motifs:

  • Halogen Bonding: The presence of an iodine atom in the 5-position makes these derivatives prime candidates for forming halogen bonds. In the crystal structure of 2-amino-5-iodopyridinium bromide, halogen bonding is observed.[1] This type of non-covalent interaction plays a crucial role in directing crystal packing and can be exploited in crystal engineering.

  • Hydrogen Bonding: In derivatives containing hydrogen bond donors and acceptors (e.g., amino or hydroxyl groups), hydrogen bonding will be a dominant intermolecular force. The crystal structure of 2-amino-5-iodopyridinium bromide exhibits significant hydrogen bonding between the amino and pyridinium N-H donors and the bromide ion acceptors.[1]

  • π-π Stacking: The aromatic nature of the pyridine ring facilitates π-π stacking interactions, which contribute to the overall stability of the crystal lattice. The degree of π-π stacking is influenced by the substituents on the pyridine ring.

Alternative and Complementary Characterization Techniques

While single-crystal X-ray crystallography provides the most definitive structural data, other techniques offer valuable and often complementary information.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for the characterization of polycrystalline materials. It is particularly useful for:

  • Phase Identification: Every crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for identification.[1]

  • Purity Assessment: PXRD can detect the presence of crystalline impurities or different polymorphic forms.

  • Monitoring Scale-up and Formulation: It is widely used in the pharmaceutical industry to ensure batch-to-batch consistency and to study the solid-state properties of drug formulations.[1]

A key difference from single-crystal XRD is that PXRD provides a one-dimensional diffraction pattern, which represents an average over all the crystallites in the sample.[1] This results in peak overlap, making it generally unsuitable for de novo structure determination of complex molecules.

Spectroscopic Methods: NMR and IR

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the characterization of molecular structure in solution and the solid state.

  • ¹H and ¹³C NMR Spectroscopy: NMR provides detailed information about the chemical environment of each atom in a molecule. For this compound derivatives, specific chemical shifts and coupling constants can confirm the connectivity of the ethoxy group and the substitution pattern on the pyridine ring.

  • IR Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Characteristic vibrational frequencies for the C-O-C stretch of the ethoxy group, the C=N and C=C stretching of the pyridine ring, and the C-I stretch can be observed.

While these spectroscopic methods do not provide the three-dimensional atomic coordinates that X-ray crystallography does, they are essential for confirming the chemical identity and purity of the synthesized compounds before attempting crystallization.

Choosing the Right Analytical Tool

The selection of an appropriate analytical technique depends on the specific research question and the nature of the sample. The following diagram provides a decision-making framework for the structural analysis of this compound derivatives.

decision_tree Decision Tree for Structural Analysis Start Need for Structural Information Question1 Is a single crystal available? Start->Question1 SCXRD Single-Crystal X-ray Diffraction (Definitive 3D Structure) Question1->SCXRD Yes Question2 Is the material polycrystalline? Question1->Question2 No PXRD Powder X-ray Diffraction (Phase ID, Purity) Question2->PXRD Yes Question3 Need to confirm chemical identity & functional groups? Question2->Question3 No Spectroscopy NMR & IR Spectroscopy Question3->Spectroscopy Yes No_Crystal Focus on Spectroscopic & Other Analytical Methods Question3->No_Crystal No

References

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 2-Ethoxy-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in this field, prized for its functional group tolerance and mild reaction conditions.[1] A particularly relevant transformation is the arylation of substituted pyridines, common motifs in pharmaceuticals. This guide provides a comparative analysis of palladium catalysts for the Suzuki-Miyaura coupling of 2-Ethoxy-5-iodopyridine with arylboronic acids, offering insights into catalyst selection, reaction optimization, and mechanistic considerations.

The 2-ethoxypyridine scaffold is an electron-rich heterocyclic system. The ethoxy group at the 2-position increases the electron density of the pyridine ring, which can influence the oxidative addition step in the catalytic cycle. The iodo-substituent at the 5-position provides a reactive site for the cross-coupling reaction. The choice of an appropriate palladium catalyst is critical to navigate these electronic properties and achieve high yields and efficiency.

Comparative Performance of Palladium Catalyst Systems

The efficacy of a palladium-catalyzed Suzuki-Miyaura coupling is a multifactorial equation, heavily influenced by the choice of the palladium precursor and, crucially, the ancillary ligand. Below, we compare three classes of commonly employed palladium catalyst systems for the coupling of this compound with a representative arylboronic acid, such as phenylboronic acid. While direct head-to-head comparative data for this specific substrate is not extensively published in a single study, the following analysis is constructed from data on analogous 2-alkoxy-5-halopyridine systems and established principles of organometallic chemistry.

Table 1: Comparative Performance of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Alkoxy-5-halopyridines with Phenylboronic Acid
Catalyst SystemPalladium PrecursorLigandTypical Catalyst Loading (mol%)Reaction ConditionsRepresentative Yield (%)Key Characteristics
"Classical" Catalyst Pd(PPh₃)₄Triphenylphosphine (PPh₃)2 - 5K₂CO₃, Dioxane/H₂O, 80-100 °C, 12-24h75 - 85Readily available, but may require higher catalyst loadings and longer reaction times.[2]
Versatile Catalyst PdCl₂(dppf)1,1'-Bis(diphenylphosphino)ferrocene (dppf)1 - 3K₃PO₄, Toluene, 90-110 °C, 4-12h85 - 95Robust and effective for a wide range of substrates, including heteroaromatics.[3]
"Modern" Buchwald System Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhos0.5 - 2K₃PO₄, THF or Toluene, RT to 80 °C, 1-6h> 90Highly active, enabling lower catalyst loadings, shorter reaction times, and milder conditions.

Note: The yields presented are representative of couplings with 2-alkoxy-5-halopyridines and are intended for comparative purposes. Actual yields with this compound may vary depending on the specific reaction conditions and the nature of the boronic acid.

Mechanistic Rationale for Catalyst Selection

The success of the Suzuki-Miyaura coupling hinges on the delicate balance of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The ligand plays a pivotal role in modulating the electronic and steric properties of the palladium center, thereby influencing the efficiency of each step.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative Addition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation Ar'B(OR)₂ Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L₂) Base Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->Reductive Elimination Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X This compound Ar'B(OR)₂ Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Pd(PPh₃)₄ : This catalyst is a pre-formed Pd(0) complex. While convenient, the triphenylphosphine ligands are relatively less electron-donating and sterically bulky compared to modern phosphine ligands. This can lead to slower rates of oxidative addition and reductive elimination, necessitating higher temperatures and catalyst loadings.

  • PdCl₂(dppf) : The dppf ligand is a bidentate phosphine with a large bite angle. This feature helps to stabilize the palladium center and promote the reductive elimination step. The ferrocenyl backbone also imparts favorable electronic properties. This catalyst is often a reliable choice for challenging substrates, including electron-rich heteroaryles.[3]

  • Buchwald Ligands (SPhos, XPhos) : These are bulky, electron-rich monophosphine ligands that have revolutionized palladium-catalyzed cross-coupling reactions. Their steric bulk promotes the formation of monoligated palladium species, which are highly reactive in the oxidative addition step. The strong electron-donating ability of these ligands also accelerates the rate-limiting reductive elimination. The use of these ligands often allows for reactions to be performed at room temperature and with very low catalyst loadings.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting the Suzuki-Miyaura coupling of this compound with phenylboronic acid using the three catalyst systems discussed.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh this compound, Phenylboronic Acid, and Base Catalyst Add Palladium Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Purge with Inert Gas Solvent->Inert Heat Heat to Desired Temperature Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Extract Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Degassed Water (2 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • PdCl₂(dppf) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, potassium phosphate, and PdCl₂(dppf).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Using a Buchwald Ligand System (e.g., SPhos)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous THF (10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.

  • In a separate vial, under an inert atmosphere, prepare a pre-mixed catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.

  • Add the anhydrous THF to the Schlenk flask.

  • Add the pre-mixed catalyst solution to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature or heat to 60 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-6 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound has a profound impact on the reaction's efficiency and practicality. For routine applications where cost and simplicity are paramount, Pd(PPh₃)₄ can provide satisfactory results, albeit with potentially longer reaction times and higher catalyst loadings. PdCl₂(dppf) offers a more robust and versatile option, often delivering higher yields for heteroaromatic substrates. For achieving the highest efficiency, lowest catalyst loadings, and mildest reaction conditions, catalyst systems based on bulky, electron-rich Buchwald ligands such as SPhos are the state-of-the-art. The selection of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, and desired purity of the final product.

References

A Researcher's Guide to Alkoxy-Substituted Pyridines: A Comparative Analysis of Ethoxy vs. Methoxy Moieties in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of a Single Carbon

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous FDA-approved drugs.[1][] Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in drug design.[][3] The functionalization of this core is where the art and science of drug development truly lie. Among the most common modifications are the introduction of alkoxy groups, primarily methoxy (-OCH₃) and ethoxy (-OCH₂CH₃).

At first glance, the difference—a single methylene unit—seems trivial. However, for the seasoned researcher, this subtle change is a powerful tool for fine-tuning a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparative analysis of ethoxy- versus methoxy-substituted pyridines, moving beyond simple observation to explain the causal relationships between structure and biological activity. We will dissect the physicochemical underpinnings, examine direct experimental comparisons, and provide the protocols necessary to validate these principles in your own research.

Pillar 1: Physicochemical and Pharmacokinetic Profiles

The biological activity of a compound is not merely a function of its interaction with a target; it is governed by its ability to reach that target in sufficient concentration and resist metabolic degradation. This is where the distinct properties of methoxy and ethoxy groups begin to diverge.

The primary distinctions lie in lipophilicity, steric bulk, and metabolic stability.

  • Lipophilicity: The addition of an ethyl group in the ethoxy substituent increases its nonpolar character.[4] This predictably leads to higher lipophilicity (LogP) compared to the methoxy analog. This can enhance membrane permeability and cell uptake but may also increase binding to plasma proteins and distribution into adipose tissue.[4]

  • Steric Hindrance: The ethoxy group is larger than the methoxy group.[4] This increased steric bulk can be a critical factor in target engagement. It may facilitate more favorable van der Waals interactions within a hydrophobic binding pocket or, conversely, create a steric clash that reduces affinity.

  • Metabolic Stability: Alkoxy groups on aromatic rings are common sites for metabolism, primarily through oxidative O-dealkylation by cytochrome P450 (CYP) enzymes.[5] Methoxy groups are readily demethylated to form phenols, which can then be rapidly conjugated and excreted.[5] While ethoxy groups also undergo O-dealkylation, the increased steric hindrance of the ethyl group can slow this metabolic process, potentially leading to a longer half-life and improved metabolic stability.[6][7]

Comparative Summary of Physicochemical Properties
PropertyMethoxy (-OCH₃)Ethoxy (-OCH₂CH₃)Rationale & Pharmacokinetic Implications
Lipophilicity (LogP) LowerHigherThe ethoxy group's additional carbon increases hydrophobicity, potentially improving cell penetration but also risking higher plasma protein binding.[4]
Molecular Weight LowerHigher (+14 Da)A minor difference, but can be a factor in ligand efficiency calculations and overall drug-likeness.[4]
Steric Bulk LowerHigherThe bulkier ethoxy group can influence binding affinity and selectivity by altering the compound's fit within a receptor's binding pocket.[4]
Metabolic Liability Higher PotentialLower PotentialMethoxy groups are classic targets for CYP-mediated O-demethylation. The ethoxy group may offer steric shielding, reducing the rate of metabolism and increasing in vivo exposure.[5][7]

Pillar 2: Comparative Biological Activity - Experimental Evidence

Theoretical properties must be grounded in empirical data. Here, we examine case studies where the switch from a methoxy to an ethoxy substituent on a pyridine-containing scaffold resulted in a measurable change in biological activity.

Case Study 1: Anti-Proliferative Activity in Cancer Cell Lines

A study on the anti-proliferative activity of novel 2-oxo-pyridine derivatives provided a direct comparison between methoxy- and ethoxy-substituted compounds. The results demonstrated a clear advantage for the ethoxy substitution in terms of cytotoxic potency against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2) cell lines.

Experimental Data Summary:

Compound ScaffoldSubstitutionTarget Cell LineIC₅₀ (µM)
4-(alkoxystyryl)-6-methyl-2-oxopyridineMethoxy (Compound 3a)HepG-278.17 ± 3.80
4-(alkoxystyryl)-6-methyl-2-oxopyridineEthoxy (Compound 3b)HepG-263.11 ± 3.40
4-(alkoxystyryl)-6-methyl-2-oxopyridineMethoxy (Compound 3a)Caco-284.43 ± 4.0
4-(alkoxystyryl)-6-methyl-2-oxopyridineEthoxy (Compound 3b)Caco-275.68 ± 3.50
(Data sourced from El-Malah et al., 2023)[8]

Analysis & Causality: The study explicitly concludes that "the ethoxy group is more advantageous than the methoxy group" for cytotoxicity in this scaffold.[8] This enhanced potency can be attributed to the increased lipophilicity of the ethoxy-substituted compound, likely leading to greater uptake by the cancer cells. The larger steric profile of the ethoxy group may also contribute to a more optimal fit within the binding site of the molecular target, which in this study was suggested to be EGFR and VEGFR-2.[8]

Case Study 2: Antimicrobial Activity

In the development of novel antimicrobial agents, cell wall penetration is a critical hurdle. A study of pyridine-3-carbonitrile derivatives demonstrated that both methoxy and ethoxy-substituted compounds can achieve high potency, although a direct comparison on an identical scaffold was not performed.

Noteworthy Findings:

  • An ethoxy -substituted compound, 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile, showed a Minimum Inhibitory Concentration (MIC) of 0.013 µM against Escherichia coli.[9]

  • A methoxy -substituted compound, 4-(4-methoxyphenyl)-2-methoxy-6-(4-nitrophenyl)-pyridine-3-carbonitrile, also exhibited a MIC of 0.013 µM against E. coli.[9]

Analysis & Causality: While these two compounds have other structural differences, their equivalent high potency demonstrates that both alkoxy groups can be successfully incorporated into powerful antibacterial scaffolds. The choice between them would likely depend on optimizing other properties, such as metabolic stability or selectivity. The increased lipophilicity of an ethoxy group could theoretically enhance penetration of the bacterial cell membrane, a crucial factor for antimicrobial efficacy.[4]

Pillar 3: Validating the Comparison - Key Experimental Protocols

To empower researchers to investigate these structure-activity relationships (SAR), we provide methodologies for two essential experiments: assessing cytotoxicity and evaluating metabolic stability.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HepG-2) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methoxy- and ethoxy-substituted pyridine compounds in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the wells and add the media containing the various compound concentrations. Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and use non-linear regression analysis to calculate the IC₅₀ value.

Protocol 2: In Vitro Metabolic Stability (Liver Microsomal Assay)

This protocol assesses how quickly a compound is metabolized by liver enzymes, providing an early indication of its likely in vivo half-life.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add the test compound (methoxy or ethoxy analog) to the mixture to initiate the metabolic reaction. A typical starting concentration is 1 µM.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line corresponds to the rate of elimination (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

SAR_Logic cluster_0 Structural Modification cluster_1 Physicochemical Changes cluster_2 Potential Biological Outcomes Methoxy (-OCH3) Methoxy (-OCH3) Ethoxy (-OCH2CH3) Ethoxy (-OCH2CH3) Methoxy (-OCH3)->Ethoxy (-OCH2CH3) Add -CH2- Lipophilicity Lipophilicity (LogP) ↑ Ethoxy (-OCH2CH3)->Lipophilicity Sterics Steric Bulk ↑ Ethoxy (-OCH2CH3)->Sterics Metabolism Metabolic Stability ↑ (Potential) Ethoxy (-OCH2CH3)->Metabolism Permeability Cell Permeability ↑ Lipophilicity->Permeability Drives Potency Potency ↑↓ Sterics->Potency Modulates (Affinity/Selectivity) HalfLife In Vivo Half-Life ↑ Metabolism->HalfLife Extends Permeability->Potency Influences

Caption: Structure-Activity Relationship (SAR) logic flow.

workflow cluster_design Design & Synthesis cluster_screening In Vitro Evaluation cluster_analysis Data Analysis & Decision Synth_Me Synthesize Methoxy Analog Bio_Assay Biological Assay (e.g., MTT) Synth_Me->Bio_Assay ADME_Assay ADME Assay (e.g., Microsomal Stability) Synth_Me->ADME_Assay Synth_Et Synthesize Ethoxy Analog Synth_Et->Bio_Assay Synth_Et->ADME_Assay Compare Compare IC50 & t½ Bio_Assay->Compare ADME_Assay->Compare Decision Select Lead Candidate Compare->Decision

Caption: A typical workflow for comparing analogs.

Conclusion and Future Outlook

The choice between a methoxy and an ethoxy substituent is a nuanced decision in drug design. While they are both small, electron-donating alkoxy groups, the addition of a single carbon atom to form the ethoxy group can have profound and predictable effects on a molecule's profile.

Key Takeaways:

  • Ethoxy substitution is a viable strategy to enhance lipophilicity , which can lead to increased cell permeability and, in some cases, greater potency, as demonstrated in anticancer studies.[4][8]

  • The increased steric bulk of the ethoxy group can be leveraged to probe binding pockets and modulate target affinity and selectivity.

  • Perhaps most critically, the ethoxy group may serve as a metabolic "shield" , slowing the rate of O-dealkylation compared to the more labile methoxy group, thereby improving a compound's pharmacokinetic profile.

It must be stressed that these are guiding principles, not immutable laws. The ultimate effect of this substitution is always context-dependent, relying on the specific topology of the target's binding site and the overall properties of the parent molecule. The robust experimental protocols provided herein serve as the essential tools for empirical validation. For the discerning medicinal chemist, the methodical comparison of these seemingly simple analogs is a fundamental step in the rational design of superior therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethoxy-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth operational plan for the proper disposal of 2-Ethoxy-5-iodopyridine. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are synthesized from data on structurally similar iodo- and ethoxy-pyridines and established hazardous waste management protocols. This document is designed to empower you with the knowledge to handle and dispose of this chemical with the highest degree of safety and compliance.

Hazard Assessment and Risk Profile

Understanding the potential hazards of this compound is the critical first step in establishing safe handling and disposal procedures. Based on analogous pyridine derivatives, this compound should be treated as a hazardous substance.[1]

Inferred Hazards:

  • Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[2][3] Pyridine derivatives can cause irritation to the skin, eyes, and respiratory tract.[4]

  • Environmental Hazard: Iodinated organic compounds can pose risks to aquatic life. Therefore, release into the environment must be strictly avoided.

  • Reactivity: While generally stable, it may be incompatible with strong oxidizing agents, acids, and bases.[5][6]

  • Hazardous Decomposition: Thermal decomposition may produce hazardous gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide.[5]

Hazard Profile: this compound (Inferred)
GHS Classification (Anticipated) Acute Toxicity (Oral, Dermal, Inhalation) - Category 4Skin Corrosion/Irritation - Category 2Serious Eye Damage/Irritation - Category 2ASpecific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory Irritation)
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[5][6]
Waste Classification Hazardous Chemical Waste
Personal Protective Equipment (PPE) and Engineering Controls

A robust defense against chemical exposure is non-negotiable. The following PPE and engineering controls are mandatory when handling this compound for disposal.

  • Engineering Controls : All handling and preparation for disposal must occur within a certified laboratory chemical fume hood to prevent inhalation of vapors or dust.[7] An emergency eyewash station and safety shower must be readily accessible.[7]

  • Eye and Face Protection : Wear chemical safety goggles or a face shield.

  • Hand Protection : Use chemically resistant gloves. Nitrile gloves are suitable for incidental contact; however, for prolonged handling or in the case of a spill, heavier-duty gloves such as butyl rubber should be considered. Always consult the glove manufacturer's compatibility chart.

  • Body Protection : A fully buttoned, flame-retardant laboratory coat must be worn.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health & Safety (EHS) department as hazardous waste.[8] Never discharge this chemical down the drain or dispose of it in regular trash.[7]

  • Waste Identification : This material is to be disposed of as hazardous chemical waste.

  • Container Selection : If possible, use the original manufacturer's container. Ensure it is in good condition with no leaks or cracks. If the original container is compromised, transfer the waste to a new, compatible container with a leak-proof, screw-on cap.[9]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date waste was first added.[8] Do not use chemical formulas or abbreviations.

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10] This area should be cool, dry, and well-ventilated, away from incompatible materials.[11] Ensure the container is placed in secondary containment to capture any potential leaks.[9]

  • Arrange for Pickup : Contact your institution's EHS department to schedule a collection of the hazardous waste.[9]

  • Solid Waste : Non-reusable items such as gloves, absorbent paper, and weigh boats that are contaminated with this compound should be collected in a designated hazardous waste bag.[9] This bag should be sealed, labeled as "Hazardous Waste," and disposed of through EHS.

  • Sharps : Contaminated sharps, including pipette tips and broken glass, must be placed in a puncture-resistant sharps container specifically designated for hazardous chemical waste.[9]

  • Reusable Glassware : Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) three times. The solvent rinsate must be collected as hazardous liquid waste.[12] After the solvent rinse, wash the glassware with soap and water.

Empty containers that once held this compound must be properly decontaminated before they can be disposed of as regular trash or recycled.[13]

  • Triple Rinse : Rinse the empty container three times with a suitable water-soluble solvent, such as acetone.[14][15]

  • Collect Rinsate : The solvent used for rinsing must be collected and disposed of as hazardous chemical waste.[14] It cannot be poured down the drain.

  • Final Rinse : After the solvent rinses, perform a final rinse with water. This final water rinsate can typically be disposed of down the drain.[14]

  • Air Dry : Allow the container to air dry completely in a well-ventilated area or under a chemical fume hood.[13]

  • Deface Label : Completely remove or obscure the original manufacturer's label with a black permanent marker.[16]

  • Mark as Empty : Clearly write "EMPTY" or "MT" on the container.[16]

  • Final Disposal : Remove the lid and dispose of the container in the appropriate recycling or trash receptacle as per your institution's guidelines.[16]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity of the spill.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE : Before attempting any cleanup, don the appropriate PPE as described in Section 2.

  • Contain Spill : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect Waste : Carefully sweep or scoop the absorbed material into a sealable, labeled hazardous waste container.[4] Use non-sparking tools if the material is in a flammable solvent.

  • Decontaminate Area : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.[7]

  • Report : Report the incident to your supervisor and EHS department, regardless of the spill size.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

G Disposal Workflow for this compound cluster_start Start: Waste Generation cluster_type Identify Waste Type cluster_disposal Disposal Pathways cluster_action Action Steps start This compound Waste Generated waste_type What is the form of the waste? start->waste_type surplus Unused/Surplus Chemical waste_type->surplus Chemical contaminated Contaminated Labware (Gloves, Paper) waste_type->contaminated Solid Labware empty Empty Container waste_type->empty Container collect_chem Collect in Labeled Hazardous Waste Container surplus->collect_chem collect_solid Collect in Labeled Hazardous Solid Waste Bag contaminated->collect_solid decon Triple Rinse with Solvent empty->decon store Store in Secondary Containment in Satellite Accumulation Area (SAA) collect_chem->store collect_solid->store collect_rinsate Collect Rinsate as Hazardous Liquid Waste decon->collect_rinsate dispose_container Deface Label, Mark 'EMPTY', Dispose as Regular Waste decon->dispose_container collect_rinsate->collect_chem pickup Arrange EHS Pickup store->pickup

Caption: Disposal decision workflow for this compound waste.

References

Navigating the Uncharted: A Safety and Handling Guide for 2-Ethoxy-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

The Precautionary Principle: Hazard Assessment in the Absence of Data

Given the absence of a dedicated SDS for 2-Ethoxy-5-iodopyridine, we must infer its potential hazards from analogous structures. Safety data for related compounds, such as 2-hydroxypyridines and other halogenated pyridines, indicate a consistent profile of irritation.[1][2] Therefore, it is prudent to assume that this compound presents, at a minimum, the following hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[3]

It is crucial to handle this compound with the assumption that it is hazardous. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on handling and disposing of uncharacterized chemical waste and should be consulted for site-specific procedures.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure when handling this compound. The required equipment will vary depending on the specific task.

Protection Level Required Equipment Primary Purpose
Minimum Protection • Lab Coat• Safety Glasses with Side Shields• Nitrile GlovesFor handling sealed containers or in situations with no risk of dust or splash.
Powder Handling • Lab Coat• Chemical Safety Goggles• Nitrile Gloves• N95 Dust Mask or equivalentFor tasks such as weighing, aliquoting, or transferring the solid compound to prevent inhalation of dust and protect eyes from airborne particles.[5]
Spill Cleanup • Chemical-resistant, disposable coveralls• Chemical Safety Goggles• Double-layered Nitrile Gloves• Air-Purifying Respirator (APR) with appropriate cartridgesTo contain dust and prevent exposure during the collection and disposal of spilled material.
  • Hand Protection : Wear chemically resistant gloves, such as nitrile. For any prolonged contact or immersion, consult the glove manufacturer's compatibility charts. Double gloving is recommended for enhanced protection.[4]

  • Eye and Face Protection : Chemical safety goggles are mandatory to protect against splashes and airborne particles. A face shield should be used in situations with a higher risk of splashing.[6]

  • Skin and Body Protection : A standard lab coat is sufficient for minimal handling. For larger quantities or tasks with a higher risk of contamination, chemical-resistant aprons or coveralls are advised.[7]

  • Respiratory Protection : All handling of the solid compound should be performed in a certified chemical fume hood to control airborne dust. If a fume hood is not available, a NIOSH-approved respirator with the appropriate particulate filters is required.[6][8]

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical for ensuring laboratory safety.

1. Preparation and Engineering Controls:

  • Review Available Data: Before beginning any work, review the SDS for structurally similar compounds to familiarize yourself with potential hazards.

  • Work Area: Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.[9] Ensure that an eyewash station and safety shower are readily accessible.[10]

2. Handling and Transfer:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Transfer: Use a spatula or other appropriate tools to carefully transfer the solid. Avoid actions that could generate dust.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

3. Storage:

  • Container: Keep the container tightly closed when not in use.[1]

  • Conditions: Store in a cool, dark, and well-ventilated area.[1]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[11]

Disposal Plan: Responsible Waste Management

The disposal of this compound must be managed as hazardous waste.

1. Waste Collection:

  • Container: Use a designated, leak-proof, and chemically compatible waste container.[4]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[4] Do not use abbreviations.

2. Waste Storage and Segregation:

  • Segregation: Store the chemical waste in a designated satellite accumulation area, segregated from incompatible materials.

  • Consult EHS: Contact your institution's EHS department for guidance on proper disposal procedures and to arrange for a hazardous waste pickup.[4]

3. Spill Response:

  • Evacuate: In the event of a spill, evacuate the immediate area.

  • Control: If safe to do so, prevent the spread of the material.

  • Cleanup: Wearing the appropriate PPE for spill cleanup, carefully sweep up the solid material and place it in a labeled hazardous waste container. Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Spills prep1 Review Analogous SDS prep2 Consult Institutional EHS prep1->prep2 prep3 Prepare Fume Hood & PPE prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh/Transfer in Fume Hood handle1->handle2 handle3 Store in Cool, Dark, Ventilated Area handle2->handle3 disp1 Collect in Labeled Hazardous Waste Container handle3->disp1 disp2 Segregate and Store in SAA disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3 spill Spill Occurs spill_ppe Don Spill-Level PPE spill->spill_ppe spill_clean Contain and Clean Spill spill_ppe->spill_clean spill_clean->disp1

Caption: A workflow diagram illustrating the key stages of safely managing this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.